Palmitic acid-1,2,3,4-13C4
Description
Structure
3D Structure
Propriétés
Numéro CAS |
302912-12-5 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
260.39 g/mol |
Nom IUPAC |
(1,2,3,4-13C4)hexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13+1,14+1,15+1,16+1 |
Clé InChI |
IPCSVZSSVZVIGE-FIZPRHLTSA-N |
SMILES isomérique |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Palmitic Acid-1,2,3,4-¹³C₄: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Palmitic acid-1,2,3,4-¹³C₄ is a stable isotope-labeled analog of palmitic acid, a common saturated fatty acid. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use as a tracer in metabolic research.
Core Properties and Specifications
Palmitic acid-1,2,3,4-¹³C₄ is a valuable tool for tracing the metabolic fate of palmitic acid in various biological systems. The incorporation of four carbon-13 atoms at the initial positions of the fatty acid chain allows for sensitive and specific detection by mass spectrometry.
| Property | Value |
| CAS Number | 302912-12-5, 287100-89-4[1][2][3] |
| Molecular Formula | C₁₂¹³C₄H₃₂O₂[4] |
| Molecular Weight | 260.39 g/mol [3][5][6][7] |
| Melting Point | 61-64 °C[1][2][5][6] |
| Isotopic Purity | ≥99 atom % ¹³C[5][6] |
| Chemical Purity | ≥98% (GC)[2], 99% (CP)[5][6] |
| Synonyms | Hexadecanoic acid-1,2,3,4-¹³C₄[2][6][8] |
| Storage Temperature | 2-8°C[2] |
Applications in Metabolic Research
Palmitic acid-1,2,3,4-¹³C₄ serves as a powerful tracer for elucidating the dynamics of fatty acid metabolism. Its primary applications include:
-
Metabolic Flux Analysis (MFA): This technique utilizes stable isotope tracers to quantify the rates of metabolic pathways.[5] By tracking the incorporation of ¹³C from Palmitic acid-1,2,3,4-¹³C₄ into downstream metabolites, researchers can determine the flux through pathways such as fatty acid β-oxidation and the tricarboxylic acid (TCA) cycle.[2]
-
Internal Standard for Mass Spectrometry: Due to its similar chemical properties to endogenous palmitic acid but distinct mass, it is an ideal internal standard for accurate quantification in GC-MS and LC-MS based lipidomics.[6][9]
-
In Vivo and In Vitro Tracer Studies: It is used to trace the uptake, transport, and incorporation of palmitic acid into complex lipids like triglycerides and phospholipids in both cell culture and animal models.[10]
Experimental Protocols
In Vivo Tracer Administration for Lipid Metabolism Studies
This protocol describes a continuous intravenous infusion of Palmitic acid-1,2,3,4-¹³C₄ to measure fatty acid flux in vivo.
Materials:
-
Palmitic acid-1,2,3,4-¹³C₄
-
Anesthetized research subject (e.g., mouse)
-
Infusion pump
Procedure:
-
Tracer Preparation: Prepare a sterile solution of Palmitic acid-1,2,3,4-¹³C₄ in the chosen vehicle. The concentration will depend on the experimental design and the size of the animal.
-
Administration: Administer the tracer via continuous intravenous infusion. A priming dose may be used to reach steady-state levels more quickly.[9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 60, 70, 80, 90 minutes) to measure the isotopic enrichment of palmitate in plasma.[9]
-
Sample Processing: Process blood samples to separate plasma.
-
Analysis: Analyze plasma samples by GC-MS or LC-MS to determine the concentration and isotopic enrichment of palmitate and its metabolites.
Calculation of Fatty Acid Rate of Appearance (Ra):
Ra (µmol/kg/min) = (Ei / Ep - 1) x I
Where:
-
Ei = Enrichment of the infusate (atom % excess)
-
Ep = Enrichment of the substrate in plasma (atom % excess)
-
I = Infusion rate (µmol/kg/min)[9]
Sample Preparation for GC-MS Analysis of Fatty Acids
This protocol details the extraction and derivatization of fatty acids from plasma for GC-MS analysis.
Materials:
-
Plasma sample
-
Internal standard (e.g., a deuterated fatty acid)[3]
-
Methanol
-
1N HCl
-
Iso-octane
-
Derivatizing agent (e.g., 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile)[3]
-
1N KOH (for total fatty acid analysis)
Procedure:
-
Extraction:
-
To the plasma sample, add the internal standard.
-
Add two volumes of methanol to lyse cells and precipitate proteins.
-
Acidify the mixture with HCl to a final concentration of 25 mM.
-
Add iso-octane, vortex, and centrifuge to separate the layers.
-
Transfer the upper iso-octane layer containing the free fatty acids to a new tube. Repeat the extraction.[3]
-
-
Derivatization:
-
Dry the pooled iso-octane extracts under a vacuum.
-
Add the derivatizing agent to the dried extract.
-
Incubate at room temperature for 20 minutes to convert fatty acids to their pentafluorobenzyl esters.[3]
-
Dry the sample again under vacuum.
-
-
Analysis:
-
Reconstitute the sample in iso-octane.
-
Inject an aliquot into the GC-MS for analysis.
-
Tracing Metabolic Pathways
Fatty Acid β-Oxidation and the TCA Cycle
Palmitic acid-1,2,3,4-¹³C₄ is a valuable tool to trace the entry of fatty acid-derived carbons into the mitochondrial β-oxidation spiral and the subsequent TCA cycle.
-
β-Oxidation: In the mitochondria, palmitoyl-CoA undergoes a series of reactions to sequentially remove two-carbon units in the form of acetyl-CoA. The ¹³C labels from Palmitic acid-1,2,3,4-¹³C₄ will be present in the initial acetyl-CoA molecules produced.
-
TCA Cycle: The ¹³C-labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The ¹³C atoms are then distributed throughout the TCA cycle intermediates. By measuring the mass isotopologue distribution of these intermediates, the activity of the TCA cycle can be assessed.[2]
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Palmitic acid (1,2,3,4-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-7896-0.1MG [isotope.com]
- 8. 13C-metabolic flux analysis of lipid accumulation in the green microalgae Tetradesmus obliquus under nitrogen deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metsol.com [metsol.com]
- 10. researchgate.net [researchgate.net]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
A Technical Guide to Stable Isotope-Labeled Fatty Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled fatty acids are powerful tools for elucidating the complexities of lipid metabolism. These non-radioactive, isotopically enriched molecules serve as tracers that can be tracked through intricate biochemical pathways, providing quantitative insights into metabolic fluxes, substrate utilization, and the impact of therapeutic interventions. By replacing common isotopes like 12C and 1H with heavier, stable isotopes such as 13C or 2H (deuterium), researchers can precisely follow the fate of these fatty acids in biological systems using mass spectrometry.[1] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of stable isotope-labeled fatty acids in metabolic research and drug development.
Core Concepts of Stable Isotope Tracing
The fundamental principle behind stable isotope tracing is the introduction of a labeled substrate into a biological system and the subsequent measurement of its incorporation into downstream metabolites. In the context of fatty acid metabolism, this allows for the dissection of several key processes:
-
De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors, such as glucose or glutamine. By providing a labeled precursor, the rate of new fatty acid synthesis can be quantified.
-
Fatty Acid Oxidation (FAO): The breakdown of fatty acids to produce energy. Labeled fatty acids can be used to measure the rate at which they are catabolized.
-
Fatty Acid Uptake and Esterification: The transport of fatty acids into cells and their incorporation into complex lipids like triglycerides and phospholipids.
The choice of isotope and the position of the label within the fatty acid molecule are critical for designing experiments to answer specific biological questions.
Key Metabolic Pathways
De Novo Lipogenesis
De novo lipogenesis is the metabolic pathway responsible for the synthesis of fatty acids from acetyl-CoA. This process is crucial for storing energy and providing building blocks for membranes. The pathway is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). Subsequently, fatty acid synthase (FASN) iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitate, a 16-carbon saturated fatty acid.
Fatty Acid Beta-Oxidation
Fatty acid β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2. This pathway is a major source of energy, particularly during periods of fasting or exercise. The process begins with the activation of a fatty acid to its acyl-CoA derivative in the cytoplasm. This acyl-CoA is then transported into the mitochondria via the carnitine shuttle. Inside the mitochondria, a cyclical series of four reactions sequentially shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.
Experimental Protocols
In Vitro Stable Isotope Tracing in Cell Culture
This protocol describes the general workflow for a stable isotope tracing experiment in cultured cells to measure de novo lipogenesis.
1. Cell Culture and Labeling:
-
Culture cells in a base medium deficient in the nutrient to be traced (e.g., glucose-free DMEM).
-
Supplement the medium with a known concentration of the stable isotope-labeled tracer (e.g., [U-13C6]-glucose) and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum.
-
Incubate the cells for a predetermined period to allow for the incorporation of the label into cellular lipids. The incubation time can range from hours to days depending on the cell type and the metabolic pathway being investigated.
2. Sample Preparation:
-
Quenching and Harvesting: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then scraping them into a solvent like methanol.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate lipids from other cellular components.
-
Saponification and Derivatization: Saponify the extracted lipids to release free fatty acids. For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).
3. Mass Spectrometry Analysis:
-
Analyze the derivatized samples by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in the fatty acid pools.
| Parameter | Typical Value/Range | Reference |
| Cell Seeding Density | 1-5 x 105 cells/well (6-well plate) | [2] |
| Labeled Substrate Concentration | 5-25 mM [U-13C6]-glucose | [2] |
| Labeling Duration | 24-72 hours | [3] |
| Lipid Extraction Solvent | Chloroform:Methanol (2:1, v/v) | [4] |
| Derivatization Reagent for GC-MS | Boron trifluoride-methanol | [5] |
In Vivo Stable Isotope Tracing in Animal Models
This protocol outlines a general procedure for an in vivo stable isotope tracing study in mice to assess fatty acid metabolism.
1. Animal Preparation and Tracer Administration:
-
Acclimate animals to the experimental conditions. Depending on the study design, animals may be fasted to induce a specific metabolic state.
-
Administer the stable isotope-labeled fatty acid tracer. This can be done via intravenous infusion, oral gavage, or intraperitoneal injection. The choice of administration route depends on the biological question being addressed.[6][7]
2. Sample Collection and Processing:
-
Collect blood and tissue samples at various time points after tracer administration.
-
Process blood to separate plasma or serum. Tissues should be rapidly frozen in liquid nitrogen to halt metabolic activity.
3. Lipid Extraction and Analysis:
-
Extract lipids from plasma and homogenized tissues using established protocols.
-
Analyze the lipid extracts by LC-MS/MS to quantify the concentration and isotopic enrichment of the tracer and its metabolites in different lipid pools.
| Parameter | Typical Value/Range | Reference |
| Tracer | [U-13C16]-Palmitate, [2H31]-Palmitic acid | [7][8] |
| Infusion Rate (IV) | 0.03-0.04 µmol/kg/min | [8] |
| Oral Gavage Dose | 50-150 mg/kg | [6][7] |
| Blood Collection Timepoints | 0, 15, 30, 60, 120 minutes | [6] |
| Tissue Collection | At the end of the infusion/time course |
Analytical Techniques
Mass spectrometry is the primary analytical technique for detecting and quantifying stable isotope-labeled molecules.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For fatty acid analysis, GC-MS is typically used to analyze FAMEs. The sample is injected into the gas chromatograph, where the FAMEs are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the mass-to-charge ratio of the parent ion and its fragments, allowing for identification and quantification.
| GC-MS Parameter | Typical Setting | Reference |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm) | [1] |
| Carrier Gas | Helium | [9] |
| Injection Mode | Splitless | [9] |
| Oven Temperature Program | Ramped, e.g., 50°C to 250°C | [1] |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | [10] |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | [11] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of lipids, including intact complex lipids and non-derivatized fatty acids. The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantitative analysis.
| LC-MS/MS Parameter | Typical Setting | Reference |
| Column | Reversed-phase C18 or C8 | [12][13] |
| Mobile Phase | Acetonitrile/Water with an ion-pairing agent or modifier | [12] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | [12][13] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [13] |
| Precursor Ion | [M+H]+ or [M-H]- of the analyte | [12][13] |
| Product Ion | A characteristic fragment of the analyte | [12] |
Data Analysis and Interpretation
The data obtained from mass spectrometry analysis consists of the abundance of different isotopologues (molecules that differ only in their isotopic composition) of the fatty acids of interest. This information can be used to calculate several key parameters:
-
Isotopic Enrichment: The percentage of the labeled isotope in a particular metabolite pool.
-
Fractional Contribution: The proportion of a metabolite pool that is derived from the labeled precursor.
-
Metabolic Flux: The rate of a metabolic pathway, which can be calculated using mathematical models that incorporate the isotopic enrichment data.
Applications in Drug Development
Stable isotope-labeled fatty acids are invaluable tools in drug development for assessing the pharmacological effects of new therapeutic agents on lipid metabolism.[1] By tracing the metabolic fate of labeled fatty acids, researchers can determine how a drug candidate modulates pathways such as de novo lipogenesis, fatty acid oxidation, and lipid uptake and storage. This information is critical for understanding the mechanism of action of a drug, evaluating its efficacy, and identifying potential off-target effects.
For example, a study might use a 13C-labeled fatty acid to investigate the effect of a novel anti-cancer drug on de novo lipogenesis in tumor cells.[14][15][16] An increase or decrease in the incorporation of the 13C label into newly synthesized fatty acids would provide direct evidence of the drug's impact on this pathway. Similarly, in the context of metabolic diseases, stable isotope tracers can be used to assess the effects of a new drug on fatty acid oxidation in muscle or liver tissue.[17][18][19][20]
Conclusion
Stable isotope-labeled fatty acids provide a powerful and versatile platform for investigating the intricate details of lipid metabolism. The ability to quantitatively trace the flux of fatty acids through various metabolic pathways offers unparalleled insights into cellular physiology in both health and disease. For researchers in academia and the pharmaceutical industry, these techniques are indispensable for dissecting disease mechanisms, identifying novel drug targets, and evaluating the efficacy and safety of new therapeutic interventions. As analytical technologies continue to advance, the application of stable isotope-labeled fatty acids is poised to further unravel the complexities of the lipidome and drive the development of next-generation therapies for a wide range of metabolic disorders.
References
- 1. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 2. Direct Visualization of De novo Lipogenesis in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer Cells Differentially Activate and Thrive on De Novo Lipid Synthesis Pathways in a Low-Lipid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Tissue-specific changes in fatty acid oxidation in hypoxic heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fatty acid oxidation by skeletal muscle homogenates from morbidly obese black and white American women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Skeletal muscle proteins involved in fatty acid transport influence fatty acid oxidation rates observed during exercise - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Palmitic Acid-1,2,3,4-¹³C₄ as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of Palmitic acid-1,2,3,4-¹³C₄ as a stable isotope tracer for metabolic research. This powerful tool enables the precise tracking and quantification of fatty acid metabolism, offering critical insights into cellular and whole-body lipid dynamics in both health and disease.
Introduction to Palmitic Acid-¹³C₄ Tracing
Palmitic acid is a common 16-carbon saturated fatty acid that plays a central role in metabolism.[1] Stable isotope-labeled versions of palmitic acid, such as Palmitic acid-1,2,3,4-¹³C₄, serve as invaluable tracers to investigate a variety of metabolic pathways without the safety concerns associated with radioactive isotopes.[2][3][4] By introducing a known amount of the ¹³C-labeled tracer, researchers can follow its incorporation into various lipid species and its breakdown through oxidative pathways. This allows for the quantitative analysis of metabolic fluxes, providing a dynamic picture of lipid metabolism that cannot be obtained from static concentration measurements alone.[3]
The choice of a specific isotopologue, like Palmitic acid-1,2,3,4-¹³C₄, allows for specific applications in mass spectrometry-based analysis.[5][6][7][8] This guide will delve into the practical applications, experimental design, and data analysis considerations for using this tracer.
Core Applications in Metabolic Research
Palmitic acid-¹³C₄ is a versatile tracer used to investigate several key areas of lipid metabolism:
-
Fatty Acid Oxidation: Tracing the appearance of the ¹³C label in expired CO₂ provides a measure of the rate of palmitate oxidation.[2] This is crucial for understanding energy substrate selection in various physiological and pathological states.
-
De Novo Lipogenesis (DNL): While other tracers like ¹³C-acetate are more direct measures of DNL, labeled palmitate can be used to study the subsequent fate and metabolism of newly synthesized fatty acids.[9][10][11]
-
Lipid Synthesis and Esterification: The incorporation of ¹³C-palmitate into complex lipids such as triglycerides (TGs), phospholipids (e.g., phosphatidylcholine), and sphingolipids can be tracked to determine the rates of their synthesis and turnover.[12][13][14]
-
Tissue-Specific Fatty Acid Metabolism: By analyzing tissues after tracer administration, researchers can elucidate the differential handling of fatty acids in organs like the liver, skeletal muscle, and placenta.[12][13][15][16] For example, studies have shown that in a fasted state, the liver primarily incorporates excess fatty acids into triglycerides and phosphatidylcholine, while skeletal muscle is the main site for the increase in plasma acylcarnitines.[15][17]
Experimental Protocols
Detailed methodologies are critical for the successful implementation of tracer studies. Below are representative protocols for both in vivo and in vitro experiments using Palmitic acid-¹³C₄.
In Vivo Protocol: Tracing Fatty Acid Metabolism in Mice
This protocol is adapted from studies investigating the fate of free fatty acids in fasting mice.[15][17]
Objective: To determine the tissue-specific incorporation of palmitate into various lipid species.
Materials:
-
Palmitic acid-1,2,3,4-¹³C₄
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile 0.9% Saline
-
Anesthetic agent (e.g., isoflurane)
-
Male C57BL/6N mice, fasted for 15 hours
Procedure:
-
Tracer Preparation:
-
Prepare a stock solution of Palmitic acid-1,2,3,4-¹³C₄ in ethanol.
-
Complex the labeled palmitate to BSA by adding the ethanolic stock to a 10% BSA solution in sterile saline and incubating with shaking overnight at 37°C. This ensures the tracer is soluble and bioavailable.
-
Dilute the final solution with isotonic saline to the desired final concentration.
-
-
Tracer Administration:
-
Sample Collection:
-
Sample Analysis:
In Vitro Protocol: Studying Lipid Biosynthesis in Cell Culture
This protocol is based on methodologies for studying lipid biosynthesis in cultured cells.[14]
Objective: To trace the incorporation of palmitate into various lipid classes in a specific cell line.
Materials:
-
Palmitic acid-1,2,3,4-¹³C₄
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium appropriate for the chosen cell line (e.g., NIH/3T3 fibroblasts)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency in standard growth medium.
-
-
Tracer Preparation:
-
Prepare a stock solution of Palmitic acid-1,2,3,4-¹³C₄ in ethanol.
-
Complex the labeled palmitate to BSA in the cell culture medium. A typical final concentration is 0.1 mmol/L.[14]
-
-
Tracer Incubation:
-
Remove the standard growth medium from the cells and wash with PBS.
-
Add the medium containing the ¹³C-palmitate-BSA complex to the cells.
-
Incubate for various time points (e.g., 1, 6, and 24 hours) to observe the time-dependent incorporation of the tracer.[14]
-
-
Sample Collection:
-
At each time point, remove the labeling medium and wash the cells with ice-cold PBS.
-
Scrape the cells into a suitable solvent for lipid extraction (e.g., methanol).
-
-
Sample Analysis:
-
Perform lipid extraction from the cell lysates.
-
Analyze the lipid extracts using a high-throughput method such as Hydrophilic Interaction Liquid Chromatography-Parallel Reaction Monitoring-Mass Spectrometry (HILIC/PRM-MS) to identify and quantify ¹³C-labeled lipid species.[14]
-
Data Presentation and Interpretation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.
Quantitative Data Tables
Table 1: Distribution of ¹³C-Palmitate Tracer in Fasted Mice (10 minutes post-injection) [15][17]
| Tissue/Fluid | Free ¹³C-Palmitate Tracer | ¹³C-Acylcarnitines | ¹³C-Triglycerides | ¹³C-Phosphatidylcholine |
| Plasma | 2.5 ± 0.5 µmol/L | 0.82 ± 0.18 nmol/L | Not Reported | Not Reported |
| Liver | 39 ± 12 nmol/g protein | 0.002 ± 0.001 nmol/g protein | 511 ± 160 nmol/g protein | 58 ± 9 nmol/g protein |
| Muscle | 14 ± 4 nmol/g protein | 0.95 ± 0.47 nmol/g protein | Not Detected | Not Detected |
Values are means ± SD from n=7 mice.
Table 2: Incorporation of ¹³C-Palmitic Acid into Placental Lipids [12][13]
| Lipid Class | Percentage of Total ¹³C-PA Labeled Lipids |
| Phosphatidylcholine (PC) | 74% |
| Triacylglycerols (TAGs) | Not specified as the primary fate |
| Phosphatidylethanolamines | Detected |
| Lysophosphatidylcholines | Detected in explants and media |
Data Interpretation Considerations
-
Isotopic Enrichment: This is the percentage of the labeled metabolite relative to the total pool of that metabolite. It is a key parameter for calculating metabolic flux rates.
-
Label Fixation: In studies of fatty acid oxidation, not all ¹³C from the tracer that enters the TCA cycle is released as ¹³CO₂. Some can be incorporated into other molecules like glutamine and glutamate.[16][18] This "label fixation" should be accounted for when calculating oxidation rates.
-
Choice of Labeled Position: The position of the ¹³C label on the fatty acid is important. Uniformly labeled palmitate (U-¹³C-palmitate) is often used to maximize the signal for detecting incorporation into other molecules.[2][3]
Visualization of Metabolic Pathways and Workflows
Graphviz diagrams are provided to visualize the key metabolic pathways and experimental workflows described in this guide.
Metabolic Pathways
Caption: Metabolic fate of ¹³C-Palmitic Acid tracer.
Experimental Workflows
Caption: General workflows for in vivo and in vitro tracer studies.
Conclusion
Palmitic acid-1,2,3,4-¹³C₄ is a powerful and safe metabolic tracer for elucidating the complexities of fatty acid metabolism. Its application in both preclinical and clinical research provides invaluable quantitative data on metabolic fluxes, contributing to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies. Careful experimental design, precise analytical techniques, and thorough data interpretation are paramount to harnessing the full potential of this research tool.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Palmitic acid (1,2,3,4-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-7896-0.1MG [isotope.com]
- 7. PALMITIC ACID (1,2,3,4-13C4, 99%) | Eurisotop [eurisotop.com]
- 8. scbt.com [scbt.com]
- 9. metsol.com [metsol.com]
- 10. Serial Biomarkers of De Novo Lipogenesis Fatty Acids and Incident Heart Failure in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 16. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diabetesjournals.org [diabetesjournals.org]
The Pivotal Role of 13C-Labeled Palmitic Acid in Advancing Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate web of metabolic pathways governs cellular function, and its dysregulation is a hallmark of numerous diseases, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer. Understanding the dynamics of fatty acid metabolism is paramount in elucidating disease mechanisms and developing effective therapeutic interventions. Stable isotope tracers, particularly 13C-labeled palmitic acid, have emerged as indispensable tools for researchers, providing a powerful lens through which to observe and quantify the flux of fatty acids through various metabolic routes in vivo and in vitro. This technical guide provides a comprehensive overview of the applications of 13C-labeled palmitic acid in metabolic research, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and experimental workflows.
Core Applications of 13C-Labeled Palmitic Acid
13C-labeled palmitic acid serves as a metabolic tracer that allows for the precise tracking of its fate within a biological system.[1] Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and is a central molecule in lipid metabolism.[1] By replacing some of the naturally occurring 12C atoms with the heavier, non-radioactive 13C isotope, researchers can distinguish the tracer from the endogenous pool of unlabeled palmitate using mass spectrometry. This enables the quantification of key metabolic processes.
Measuring Fatty Acid Turnover and Flux
A primary application of 13C-palmitate is the determination of the rate of appearance (Ra) or turnover of free fatty acids (FFAs) in plasma.[2] This is typically achieved through a constant intravenous infusion of the tracer.[3] As the labeled palmitate enters the bloodstream, it dilutes the endogenous unlabeled pool. By measuring the isotopic enrichment of plasma palmitate at a steady state, the rate at which new, unlabeled fatty acids are entering the circulation can be calculated.[3] This provides a dynamic measure of whole-body lipolysis.
Quantifying Fatty Acid Oxidation
Determining the rate at which fatty acids are oxidized for energy production is crucial for understanding energy homeostasis.[4] When 13C-palmitate is metabolized via beta-oxidation and the tricarboxylic acid (TCA) cycle, the 13C label is ultimately released as 13CO2 in the breath.[4] By measuring the enrichment of 13CO2 in expired air, researchers can quantify the whole-body oxidation rate of the infused palmitate.[5] This technique, often referred to as a breath test, provides valuable insights into fuel selection and metabolic flexibility.[6]
Tracing Incorporation into Complex Lipids (Lipidomics)
Beyond its catabolic fate, palmitic acid is a fundamental building block for the synthesis of a vast array of complex lipids, including triglycerides (TGs), phospholipids, and sphingolipids.[7] By introducing 13C-palmitate to cells or organisms, researchers can trace its incorporation into these lipid species.[7] This approach, often coupled with liquid chromatography-mass spectrometry (LC-MS)-based lipidomics, allows for the detailed investigation of lipid synthesis and remodeling pathways.[8] This is particularly valuable for studying conditions characterized by altered lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD).
Quantitative Data from 13C-Palmitic Acid Studies
The following tables summarize quantitative data from various studies that have utilized 13C-labeled palmitic acid to investigate different aspects of fatty acid metabolism.
Table 1: Palmitic Acid Turnover Rates in Humans
| Subject Population | Tracer | Infusion Rate | Analytical Method | Palmitate Rate of Appearance (Ra) (µmol·kg⁻¹·min⁻¹) | Reference |
| Healthy Adults (at rest) | [U-13C]palmitate | 0.5 nmol·kg⁻¹·min⁻¹ | GC/C/IRMS | Not specified, used for method validation | [9] |
| Healthy Adults (during exercise) | [U-13C]palmitate | 2 nmol·kg⁻¹·min⁻¹ | GC/C/IRMS | Not specified, used for method validation | [9] |
| Normal Subjects | [1-13C]palmitate | 90 min infusion | GC-MS | 0.92 and 1.08 | [2] |
GC/C/IRMS: Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry.
Table 2: Fatty Acid Oxidation Rates in Humans
| Study Condition | Tracer | Administration | Analytical Method | Cumulative 9-hour Oxidation (% of dose) | Reference |
| High-Fat Diet | [1-13C]palmitate | Oral | Breath Test (IRMS) | Higher than [16-13C]palmitate | [4] |
| High-Fat Diet | [16-13C]palmitate | Oral | Breath Test (IRMS) | Lower than [1-13C]palmitate, suggesting chain shortening | [4] |
| Healthy Subjects | [1-13C]palmitate | Oral (in liquid meal) | Breath Test (IRMS) | ~16% | [5] |
| Healthy Subjects (during exercise) | [1-13C]palmitate | Oral (in liquid meal) | Breath Test (IRMS) | 5.6 ± 2% | [10] |
IRMS: Isotope Ratio Mass Spectrometry.
Table 3: In Vitro Incorporation of 13C-Palmitate into Cellular Lipids
| Cell Type | Tracer | Incubation Time | Analytical Method | Key Findings | Reference |
| HEK293 cells | [U-13C]palmitate (0.1 mM) | 3 hours | LC-ESI-MS/MS | ~60% of total palmitoyl-CoA was 13C-labeled. | [11] |
| HEK293 cells | [U-13C]palmitate (0.1 mM) | 3 hours | LC-ESI-MS/MS | Rate of de novo C16:0-ceramide biosynthesis: 62 ± 3 pmol/h per mg protein. | [11] |
| HEK293 cells | [U-13C]palmitate (0.1 mM) | 3 hours | LC-ESI-MS/MS | Rate of de novo C16:0-monohexosylceramide biosynthesis: 13 ± 2 pmol/h per mg protein. | [11] |
| HEK293 cells | [U-13C]palmitate (0.1 mM) | 3 hours | LC-ESI-MS/MS | Rate of de novo C16:0-sphingomyelin biosynthesis: 60 ± 11 pmol/h per mg protein. | [11] |
| Human Placental Explants | 13C-PA (300 µM) | 48 hours | LC-MS | 74% of 13C-PA-labeled lipids were directed into phosphatidylcholine synthesis. | [12] |
| NIH/3T3 fibroblasts | 13C16-palmitate (0.1 mmol/L) | 24 hours | HILIC/PRM-MS | 127 13C16-labeled lipid species of glycerolipids, glycerophospholipids, and sphingolipids were synthesized. | [7] |
LC-ESI-MS/MS: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry; LC-MS: Liquid Chromatography-Mass Spectrometry; HILIC/PRM-MS: Hydrophilic Interaction Liquid Chromatography/Parallel Reaction Monitoring-Mass Spectrometry.
Detailed Experimental Protocols
In Vivo Human Study: Measuring Palmitate Turnover via Continuous Infusion
This protocol provides a general framework for measuring plasma free fatty acid turnover in human subjects.
3.1.1. Tracer Preparation
-
Tracer: [U-13C]palmitate is commonly used.
-
Binding to Albumin: To ensure solubility and physiological relevance, the 13C-palmitate must be bound to human serum albumin.
-
Dissolve the potassium salt of [U-13C]palmitate in heated, sterile water.
-
Pass the solution through a 0.2-µm filter into a sterile vial containing a warm 5% human serum albumin solution.[13]
-
The final concentration of the infusate should be precisely measured to ensure accurate calculation of the infusion rate.[13]
-
3.1.2. Infusion Protocol
-
Subject Preparation: Subjects should typically be in a post-absorptive state (overnight fast).
-
Catheter Placement: Insert intravenous catheters into veins in both arms, one for tracer infusion and the other for blood sampling.
-
Priming Dose (Optional but Recommended): To reach a steady state of isotopic enrichment more rapidly, a bolus "priming" dose of the tracer can be administered at the beginning of the infusion.
-
Continuous Infusion: Infuse the 13C-palmitate-albumin solution at a constant rate using a calibrated syringe pump. A typical infusion rate for resting studies is around 0.5 nmol·kg⁻¹·min⁻¹.[9]
3.1.3. Sample Collection
-
Blood Sampling: Collect blood samples at regular intervals before and during the infusion. Baseline samples are crucial for determining natural isotopic abundance.
-
Steady State: Continue sampling until a steady state of plasma 13C-palmitate enrichment is achieved (typically 60-90 minutes).
-
Sample Processing: Immediately place blood samples on ice, then centrifuge to separate plasma. Store plasma at -80°C until analysis.
3.1.4. Analytical Procedure (GC-MS)
-
Lipid Extraction: Extract total lipids from plasma using a method such as the Folch or Bligh-Dyer procedure.
-
Derivatization: Convert fatty acids to their methyl esters (FAMEs) or other volatile derivatives (e.g., trimethylsilyl esters) for gas chromatography analysis.[2][14]
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS. The instrument is set to monitor the ion fragments corresponding to the unlabeled (M+0) and labeled (e.g., M+1 for [1-13C]palmitate or M+16 for [U-13C]palmitate) palmitate.
-
Calculation of Turnover Rate (Ra):
-
Ra (µmol/kg/min) = [ (Ei / Ep) - 1 ] * I
-
Where:
-
Ei = Isotopic enrichment of the infusate (Atom Percent Excess, APE)
-
Ep = Isotopic enrichment of plasma palmitate at steady state (APE)
-
I = Infusion rate (µmol/kg/min)[3]
-
-
In Vitro Cell Culture Study: Tracing Palmitate Incorporation into Lipids
This protocol outlines a general procedure for studying the incorporation of 13C-palmitate into cellular lipids in cultured cells.
3.2.1. Preparation of Labeled Fatty Acid Medium
-
13C-Palmitate Stock Solution: Prepare a stock solution of 13C-palmitate complexed to bovine serum albumin (BSA) to enhance its solubility and facilitate cellular uptake.
-
Culture Medium: Supplement the cell culture medium with the 13C-palmitate-BSA complex to the desired final concentration (e.g., 0.1 mM).[11]
3.2.2. Cell Culture and Labeling
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow.
-
Labeling: Replace the standard culture medium with the 13C-palmitate-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, or 24 hours) to allow for the uptake and metabolism of the labeled palmitate.[7]
3.2.3. Sample Collection and Processing
-
Harvesting: At the end of the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled palmitate.
-
Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., isopropanol:water:ethyl acetate).
-
Sample Storage: Store the lipid extracts at -80°C until analysis.
3.2.4. Analytical Procedure (LC-MS/MS)
-
Chromatographic Separation: Separate the different lipid classes and species using liquid chromatography, often with a reversed-phase or HILIC column.[7]
-
Mass Spectrometry Analysis: Analyze the eluting lipids using tandem mass spectrometry (MS/MS). The instrument can be programmed to specifically detect and quantify the 13C-labeled lipid species based on their characteristic mass shifts.
-
Data Analysis: The data is processed to identify and quantify the abundance of various 13C-labeled lipids. This information can be used to determine the rate of synthesis of different lipid classes and to map the flow of palmitate through various lipid metabolic pathways.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of 13C-labeled palmitic acid.
Fatty Acid Beta-Oxidation Pathway
Caption: The four steps of mitochondrial beta-oxidation.
De Novo Sphingolipid Biosynthesis Pathway
Caption: De novo synthesis of ceramide and its conversion to complex sphingolipids.
Experimental Workflow for In Vivo 13C-Palmitate Tracer Study
Caption: A typical workflow for an in vivo 13C-palmitate tracer study in humans.
Conclusion
13C-labeled palmitic acid is a cornerstone of modern metabolic research, offering a safe and precise method to investigate the intricate dynamics of fatty acid metabolism. Its application in measuring fatty acid turnover, oxidation, and incorporation into complex lipids has provided invaluable insights into the pathophysiology of numerous metabolic diseases. For researchers and drug development professionals, a thorough understanding of the principles and methodologies behind 13C-palmitate tracer studies is essential for designing robust experiments and accurately interpreting the resulting data. As analytical technologies continue to advance, the utility of 13C-labeled palmitic acid in unraveling the complexities of metabolic regulation is poised to expand even further, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. Chain shortening of palmitic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. twinwoodcattle.com [twinwoodcattle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Synthesis of Palmitic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core principles governing the endogenous synthesis of palmitic acid, the most common saturated fatty acid in the human body. De novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, is a critical process in cellular function and energy homeostasis.[1][2] Dysregulation of this pathway is implicated in various metabolic diseases, making its components attractive targets for therapeutic intervention.[3][4] This document details the biochemical pathway, its key enzymes, regulatory mechanisms, and the experimental methodologies used to investigate this fundamental process.
The Core Pathway of Palmitic Acid Synthesis
The synthesis of palmitic acid is a cytosolic process that builds a 16-carbon saturated fatty acid from two-carbon units derived from acetyl-CoA.[5][6] The primary precursors for this pathway are glucose and glutamine, which are enzymatically converted to citrate within the mitochondria.[1][7] Citrate is then transported to the cytosol, where it is cleaved to generate acetyl-CoA and oxaloacetate.[7][8]
The synthesis proceeds through two major enzymatic steps catalyzed by Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[9][10]
-
Carboxylation of Acetyl-CoA: The first and rate-limiting step is the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by ACC.[11][12] This reaction requires biotin as a cofactor.[5][6]
-
Chain Elongation by Fatty Acid Synthase: The FASN multienzyme complex then catalyzes a series of seven iterative reactions.[8][13] The process begins with the priming of FASN with one molecule of acetyl-CoA. Subsequently, seven molecules of malonyl-CoA are sequentially added, with each cycle extending the fatty acyl chain by two carbons and releasing one molecule of CO2.[8][11] The reducing power for these reactions is supplied by NADPH, primarily generated through the pentose phosphate pathway.[7][8] The final product, palmitic acid (16:0), is then released from the FASN complex.[6][14]
The overall stoichiometry for the synthesis of one molecule of palmitate from acetyl-CoA is:
8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H+ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP+ + 6 H₂O
Quantitative Data
The following tables summarize key quantitative data related to the endogenous synthesis of palmitic acid.
Table 1: Intracellular Concentrations of Key Precursors
| Metabolite | Organism/Cell Type | Condition | Concentration Range | Citation(s) |
| Acetyl-CoA | Escherichia coli | Aerobic growth with glucose | 20 - 600 µM | [15][16][17][18] |
| Malonyl-CoA | Escherichia coli | Aerobic growth with glucose | 4 - 90 µM | [15][16][17][18] |
Note: Data from mammalian cells can vary significantly based on cell type and metabolic state.
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Organism/Condition | K_m_ | V_max_ | Citation(s) |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Rat Liver (control) | 0.4 mM | - | [10] |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Rat Liver (CoA-activated) | 4 µM | - | [10] |
| Fatty Acid Synthase (FAS) | Acetyl-CoA | Rat Liver | ~13 µM (K_app_) | - | [19] |
| Fatty Acid Synthase (FAS) | Malonyl-CoA | Rat Liver | ~47 µM (K_app_) | - | [19] |
K_m_ (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate.[20] V_max_ (maximum reaction rate) is the rate when the enzyme is saturated with the substrate.[20]
Table 3: Palmitic Acid Synthesis Rates
| Cell Type / Tissue | Condition | Synthesis Rate | Citation(s) |
| Mouse Hepatocytes | - | - | [21] |
| 3T3-L1 Adipocytes | Differentiated | - | [22] |
| BV-2 Microglia | Control | 16 ± 2% of lipid turnover from all sources | [18] |
| Human Liver (VLDL-palmitate) | Fed (high carbohydrate) | 1.64 - 1.97% of VLDL-palmitate | [23] |
| Crude Mammary Gland Lysates | - | 82 nmoles/min/mg FASN | [24] |
| Crude Liver Lysates | - | 65 nmoles/min/mg FASN | [24] |
Regulatory Mechanisms
The synthesis of palmitic acid is tightly regulated at multiple levels to meet the cell's metabolic needs.
Allosteric Regulation
-
Acetyl-CoA Carboxylase (ACC): ACC is allosterically activated by citrate , which promotes its polymerization into an active form.[25] Conversely, it is inhibited by palmitoyl-CoA , the end-product of the pathway, representing a classic example of feedback inhibition.[25]
Hormonal Regulation
-
Insulin: In response to high blood glucose, insulin promotes de novo lipogenesis.[26] It activates signaling cascades that lead to the dephosphorylation and activation of ACC.[17] Transcriptionally, insulin induces the expression of key lipogenic genes, including ACC and FASN, primarily through the activation of the transcription factor SREBP-1c.[16][26]
-
Glucagon and Epinephrine: During periods of fasting or stress, glucagon and epinephrine lead to the phosphorylation and inactivation of ACC, thereby inhibiting fatty acid synthesis.[25]
Transcriptional Regulation
The expression of the enzymes involved in palmitic acid synthesis is primarily controlled by two key transcription factors:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a master transcriptional regulator of lipogenesis.[26][27] Its activation and nuclear translocation are stimulated by insulin signaling pathways, including the PI3K/Akt/mTORC1 axis.[14][28] In the nucleus, SREBP-1c binds to sterol regulatory elements (SREs) in the promoters of lipogenic genes, such as ACC and FASN, to upregulate their transcription.[28][29]
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): ChREBP is activated in response to high glucose levels.[30][31] Glucose metabolites, such as xylulose-5-phosphate, promote the translocation of ChREBP to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of glycolytic and lipogenic genes, thereby coordinating glucose metabolism with fatty acid synthesis.[3][30][31]
Experimental Protocols
Investigating the endogenous synthesis of palmitic acid requires a variety of experimental techniques. Below are detailed methodologies for key experiments.
Measurement of De Novo Lipogenesis using Stable Isotope Tracing
This method quantifies the incorporation of labeled precursors, such as ¹³C-glucose, into newly synthesized fatty acids.[7][18]
Protocol:
-
Cell Culture and Labeling:
-
Culture cells (e.g., hepatocytes, adipocytes) to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of a stable isotope-labeled precursor, such as [U-¹³C₆]glucose.[7][32] It is recommended to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose and fatty acids.[7]
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the label into cellular lipids.[18]
-
-
Lipid Extraction:
-
Harvest the cells by trypsinization, followed by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Perform a total lipid extraction using a modified Folch method with a chloroform:methanol mixture (e.g., 2:1 v/v).[7]
-
Separate the organic and aqueous phases by centrifugation. The lower organic phase contains the lipids.[7]
-
Dry the lipid extract under a stream of nitrogen.[7]
-
-
Fatty Acid Derivatization:
-
Saponify the lipid extract to release free fatty acids.
-
Convert the fatty acids to their methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF₃-methanol).
-
Extract the FAMEs into an organic solvent like hexane.[7]
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
Acetyl-CoA Carboxylase (ACC) Activity Assay
ACC activity can be measured spectrophotometrically by coupling the reaction to the oxidation of NADPH or by quantifying the production of ADP.[13][33]
Spectrophotometric Assay (ADP-Glo™ Kinase Assay as an example):
-
Principle: This assay quantifies the amount of ADP produced in the ACC-catalyzed reaction. The amount of ADP is inversely proportional to the inhibition of ACC activity.[33]
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, ATP, sodium bicarbonate, and acetyl-CoA.
-
Add the enzyme source (e.g., purified ACC or cell lysate) to initiate the reaction. Include test compounds at various concentrations.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
ADP Detection:
-
Stop the enzymatic reaction and add the ADP-Glo™ Reagent to convert the remaining ATP to ADP and then the newly synthesized ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to measure the amount of ATP.
-
Measure the luminescence using a plate reader. A lower signal indicates higher ACC activity (more ADP produced initially).[33]
-
Fatty Acid Synthase (FASN) Activity Assay
FASN activity is commonly measured by monitoring the consumption of its cofactor, NADPH, which can be detected spectrophotometrically.[25][34]
Spectrophotometric Assay:
-
Principle: This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the fatty acid elongation cycles catalyzed by FASN.[25][34]
-
Reaction Setup:
-
Prepare a reaction buffer containing potassium phosphate, EDTA, and a reducing agent like DTT or cysteine.
-
Add the substrates: acetyl-CoA and malonyl-CoA.
-
Add the cofactor, NADPH.
-
Initiate the reaction by adding the FASN enzyme source (purified enzyme or cell/tissue lysate).
-
-
Measurement:
-
Immediately place the reaction mixture in a spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH consumption is directly proportional to the FASN activity.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the endogenous synthesis of palmitic acid.
Signaling Pathways
Caption: Major signaling pathways regulating de novo lipogenesis.
Experimental Workflow
Caption: A typical experimental workflow for quantifying de novo lipogenesis.
De Novo Lipogenesis Pathway
Caption: Overview of the de novo palmitic acid synthesis pathway.
References
- 1. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective. | Semantic Scholar [semanticscholar.org]
- 10. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 13. biogot.com [biogot.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Untitled Document [ucl.ac.uk]
- 21. dspace.library.uu.nl [dspace.library.uu.nl]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 28. researchgate.net [researchgate.net]
- 29. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pnas.org [pnas.org]
- 32. cds.ismrm.org [cds.ismrm.org]
- 33. reactionbiology.com [reactionbiology.com]
- 34. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Palmitic acid-1,2,3,4-13C4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular characteristics of Palmitic acid-1,2,3,4-13C4, a stable isotope-labeled version of palmitic acid. This document is intended to serve as a comprehensive resource, offering precise data on its molecular weight and chemical formula, crucial for its application in metabolic research, drug development, and clinical diagnostics.
Core Data Summary
The fundamental properties of both unlabeled and isotopically labeled palmitic acid are summarized below for direct comparison. This data is essential for accurate experimental design and interpretation, particularly in mass spectrometry-based analyses.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 |
| This compound | ¹³C₄C₁₂H₃₂O₂ | 260.43 |
Understanding the Isotopic Labeling
Palmitic acid is a ubiquitous saturated fatty acid with the chemical formula C₁₆H₃₂O₂.[1][2][3][4][5] In this compound, four specific carbon atoms at positions 1, 2, 3, and 4 have been substituted with the stable, non-radioactive carbon-13 (¹³C) isotope.
The nucleus of the common carbon-12 (¹²C) isotope contains six protons and six neutrons. In contrast, the carbon-13 (¹³C) isotope has a nucleus with six protons and seven neutrons, resulting in a higher atomic mass.[6][7] The precise isotopic mass of a ¹³C atom is 13.003354835 Da.[6]
This isotopic enrichment is a powerful tool in tracer studies, allowing researchers to track the metabolic fate of palmitic acid through various biochemical pathways without the need for radioactive materials.
Molecular Weight Calculation
The molecular weight of the labeled compound is calculated by considering the mass difference between ¹²C and ¹³C.
-
Standard Palmitic Acid (C₁₆H₃₂O₂): The molecular weight is 256.42 g/mol .[1][2][3]
-
This compound:
-
The replacement of four ¹²C atoms with four ¹³C atoms introduces an additional neutron for each substituted carbon.
-
The mass of a single ¹²C atom is exactly 12 Da, while the mass of a ¹³C atom is approximately 13.00335 Da.
-
The net increase in mass for each substitution is approximately 1.00335 Da.
-
Therefore, the total increase in molecular weight for the four labeled carbons is approximately 4.0134 Da.
-
The resulting molecular weight of this compound is approximately 260.43 g/mol .
-
Logical Relationship of Isotopic Labeling
The following diagram illustrates the relationship between the standard and isotopically labeled forms of palmitic acid.
Experimental Considerations
When utilizing this compound in experimental settings, it is imperative to account for its distinct molecular weight in all mass spectrometry analyses. The mass shift of +4 Da serves as a unique signature to differentiate the labeled tracer from the endogenous, unlabeled palmitic acid pool. This allows for precise quantification of metabolic fluxes and pathway activities.
Note: While this document provides core technical data, specific experimental protocols will vary depending on the research application. It is recommended to consult relevant literature for detailed methodologies related to your specific area of investigation.
References
- 1. Palmitic acid | 57-10-3 [chemicalbook.com]
- 2. acs.org [acs.org]
- 3. Palmitic Acid | 57-10-3 [sigmaaldrich.com]
- 4. Palmitic acid - Wikipedia [en.wikipedia.org]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. Carbon-13 - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]
The Physiological Role of Palmitic Acid in Cellular Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body and is obtained from dietary sources or synthesized endogenously.[1] Beyond its fundamental role as an energy source and a structural component of cellular membranes, palmitic acid functions as a critical signaling molecule, intricately involved in a multitude of cellular processes.[1][2] Its metabolism and signaling functions are tightly regulated; however, dysregulation of palmitic acid homeostasis is strongly associated with the pathophysiology of various metabolic diseases, including insulin resistance, type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease.[3][4] This technical guide provides a comprehensive overview of the core physiological roles of palmitic acid in cellular metabolism, with a focus on its metabolic pathways, signaling functions, and the experimental methodologies used to investigate its effects.
Data Presentation: Quantitative Effects of Palmitic Acid
The following tables summarize quantitative data on the effects of palmitic acid on various cellular parameters, providing a reference for researchers designing and interpreting experiments.
Table 1: Palmitic Acid-Induced Insulin Resistance
| Cell Type | Palmitic Acid Concentration | Duration of Treatment | Endpoint Measured | Quantitative Effect | Reference |
| Rat Abdominus Rectus Muscle | 0.09 g/kg (in vivo) | N/A | Insulin Receptor Tyrosine Phosphorylation | 64% decrease | [5] |
| Rat Abdominus Rectus Muscle | 0.09 g/kg (in vivo) | N/A | IRS-1 Tyrosine Phosphorylation | 75% decrease | [5] |
| L6 Myotubes | N/A | N/A | IRS-1 Phosphorylation | 44% reduction with conditioned medium from PA-treated macrophages | [6] |
| L6 Myotubes | N/A | N/A | Akt Phosphorylation | 47% reduction with conditioned medium from PA-treated macrophages | [6] |
| L6 Myotubes | N/A | N/A | GSK3β Phosphorylation | 35% reduction with conditioned medium from PA-treated macrophages | [6] |
| L6 Myotubes | N/A | N/A | AS160 Phosphorylation | 45% reduction with conditioned medium from PA-treated macrophages | [6] |
| HepG2 Hepatocytes | 0.25 mM | 24 hours | Glycogen Content | Decreased | [7] |
| INS-1 Pancreatic β-cells | 0.4 mM | 24 hours | Glucose-Stimulated Insulin Secretion (GSIS) | Prominent decrease at 16.8 mM glucose | [8] |
Table 2: Palmitic Acid-Induced Inflammatory Response in Macrophages
| Cell Type | Palmitic Acid Concentration | Duration of Treatment | Endpoint Measured | Quantitative Effect | Reference |
| THP-1 Macrophages | 200 µM | 24 hours | RIPK2 Gene Expression | 5-8 fold increase | [9] |
| THP-1 Macrophages | 200 µM | 24 hours | PARAIL (lncRNA) Expression | ~10-fold increase | [9] |
| Human CD14+ Monocytes | 200 µM | 24 hours | Differentially Expressed Genes | 2184 genes (log2 fold change ≥ 1) | [9] |
| Human CD14+ Monocytes | 200 µM | 24 hours | Differentially Expressed lncRNAs | 442 lncRNAs (log2 fold change ≥ 1) | [9] |
Table 3: Palmitic Acid Effects on Gene Expression
| Cell Type | Palmitic Acid Concentration | Duration of Treatment | Gene | Fold Change | Reference |
| C2C12 Myoblasts | 100 µM | Day 1 | Myf5 | 4-fold increase | [10] |
| C2C12 Myoblasts | 150 µM | Day 2 | MyoD | 6-fold increase | [10] |
| Human Hypothalamic Neurons | 100 µM | N/A | Differentially Expressed Genes | 439 genes | [11] |
| MIN6 Pancreatic β-cells | N/A | 48 hours | Differentially Regulated Genes | 126 genes (≥ 1.9-fold) | [12] |
Core Metabolic Pathways of Palmitic Acid
Palmitic acid is a central hub in lipid metabolism, participating in several key pathways:
-
De Novo Lipogenesis (DNL): This is the synthesis of fatty acids, primarily palmitic acid, from non-lipid precursors like glucose.[13] The process mainly occurs in the liver and adipose tissue. Excess carbohydrates are converted to acetyl-CoA, which is then used to build the 16-carbon chain of palmitate.[14]
-
Beta-Oxidation: This catabolic process breaks down fatty acids in the mitochondria to generate acetyl-CoA, NADH, and FADH2, which are then used in the citric acid cycle and electron transport chain to produce ATP.[14][15] This is a primary route for energy extraction from palmitic acid.
-
Esterification into Complex Lipids:
-
Triglycerides: Palmitic acid is esterified to a glycerol backbone to form triglycerides, the main form of energy storage in adipose tissue.[14]
-
Phospholipids: As a major component of phospholipids, palmitic acid is crucial for the structure and integrity of cellular membranes.[14]
-
Sphingolipids: Palmitic acid is a precursor for the synthesis of ceramides and other sphingolipids, which are essential for cell signaling and membrane structure.[14]
-
Key Signaling Roles of Palmitic Acid
Elevated levels of palmitic acid can act as a signaling molecule, often with pathological consequences.
Induction of Insulin Resistance
Excess palmitic acid is a well-established contributor to insulin resistance.[16][17] It can interfere with insulin signaling at multiple levels:
-
Decreased Receptor Phosphorylation: Palmitic acid treatment leads to a significant decrease in the tyrosine phosphorylation of the insulin receptor and its primary substrate, IRS-1.[5]
-
Activation of Protein Kinase C (PKC): Palmitic acid can activate PKC, which in turn can phosphorylate the insulin receptor on serine residues, leading to its inhibition.[5][17]
-
Ceramide Synthesis: Palmitic acid is a key substrate for the de novo synthesis of ceramides.[18][19] Elevated ceramide levels are known to inhibit Akt (Protein Kinase B), a critical downstream effector of insulin signaling.[19]
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. High levels of palmitic acid lead to insulin resistance due to changes in the level of phosphorylation of the insulin receptor and insulin receptor substrate-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic acid-induced lipotoxicity promotes a novel interplay between Akt-mTOR, IRS-1, and FFAR1 signaling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid induced lncRNA PARAIL regulates inflammation via interaction with RNA-binding protein ELAVL1 in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic Acid Impairs Myogenesis and Alters Temporal Expression of miR-133a and miR-206 in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pp.bme.hu [pp.bme.hu]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Metabolism: An In-depth Technical Guide to Positional Isotopomers in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of positional isotopomers in metabolic flux analysis (MFA). We delve into the core principles, detailed experimental protocols, and data interpretation strategies that empower researchers to gain unprecedented insights into the intricate network of cellular metabolism. The precise mapping of metabolic fluxes is paramount in understanding disease states, identifying novel drug targets, and elucidating mechanisms of drug action and resistance. Positional isotopomer analysis offers a powerful lens to dissect complex metabolic pathways, providing a level of detail unattainable with conventional techniques.
Core Principles: The Power of Positional Information
Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system.[1][2] The introduction of stable isotope-labeled substrates, most commonly ¹³C-labeled glucose or other nutrients, allows for the tracing of atoms as they traverse metabolic pathways.[1] As these labeled substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites, creating distinct isotopomers—molecules that differ in their isotopic composition.[3]
While mass spectrometry (MS) can readily distinguish between isotopologues (molecules with the same chemical formula but different numbers of isotopic labels), it often cannot differentiate between positional isotopomers (molecules with the same number of isotopic labels at different atomic positions).[3][4] This is where the synergy of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS), becomes crucial.[3][4][5]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides unparalleled detail on the specific location of isotopes within a molecule's carbon skeleton.[4][6] This position-specific information is critical for resolving fluxes through pathways with complex carbon rearrangements.[3][6]
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a parent ion and analyzing the resulting fragment ions, MS/MS can also provide positional information about the location of isotopic labels.[3] This technique offers high sensitivity, making it suitable for analyzing low-abundance metabolites.[3]
The fundamental principle behind using positional isotopomers is that different metabolic routes will result in unique patterns of isotopic labeling in the final products. By analyzing these "isotopomer fingerprints," we can deduce the relative contributions of different pathways to the production of a given metabolite.
Mandatory Visualizations: Mapping Metabolic Flow
To visually represent the logical flow of experiments and the principles of pathway resolution using positional isotopomers, the following diagrams are provided.
Data Presentation: Quantitative Flux Maps
The primary output of an MFA study is a quantitative flux map, which details the rates of each reaction in the metabolic network. These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and expressed as a relative percentage or in absolute units (e.g., mmol/gDW/h). Below are examples of how quantitative flux data can be presented for central carbon metabolism in different biological systems.
Table 1: Central Carbon Metabolism Fluxes in Escherichia coli
| Reaction | Flux (Relative to Glucose Uptake Rate of 100) |
| Glycolysis | |
| Glucose -> G6P | 100 |
| G6P -> F6P | 85.3 |
| F6P -> 2x Triose-P | 85.3 |
| PEP -> Pyruvate | 68.7 |
| Pyruvate -> Acetyl-CoA | 55.1 |
| Pentose Phosphate Pathway | |
| G6P -> R5P | 14.7 |
| TCA Cycle | |
| Acetyl-CoA + OAA -> Citrate | 55.1 |
| α-KG -> Succinyl-CoA | 48.2 |
| Malate -> OAA | 55.1 |
| Anaplerotic Reactions | |
| PEP -> OAA | 16.6 |
Data adapted from the CeCaFDB database for E. coli grown on glucose.
Table 2: Central Carbon Metabolism Fluxes in A549 Human Lung Cancer Cells
| Reaction | Flux (Relative to Glucose Uptake Rate of 100) |
| Glycolysis | |
| Glucose -> G6P | 100 |
| F6P -> 2x Triose-P | 88.2 |
| PEP -> Pyruvate | 150.3 |
| Pyruvate -> Lactate | 85.1 |
| Pentose Phosphate Pathway | |
| G6P -> R5P (oxidative) | 11.8 |
| TCA Cycle | |
| Pyruvate -> Acetyl-CoA (Mitochondria) | 9.7 |
| Acetyl-CoA + OAA -> Citrate | 35.2 |
| α-KG -> Succinyl-CoA | 28.9 |
| Malate -> OAA | 30.1 |
| Glutaminolysis | |
| Glutamine -> α-KG | 25.5 |
Data adapted from published studies on A549 cells.[6]
Experimental Protocols
Detailed and rigorous experimental procedures are fundamental to obtaining high-quality data for positional isotopomer analysis.
Isotopic Labeling Experiment
a. Cell Culture and Media Preparation:
-
Culture cells in a chemically defined medium to ensure precise control over nutrient composition.
-
Prepare the labeling medium by replacing the primary carbon source (e.g., glucose) with its ¹³C-labeled counterpart. The choice of tracer is critical and depends on the pathways of interest. For example, [1,2-¹³C₂]glucose is highly effective for resolving the pentose phosphate pathway.[6] A common experimental setup might use a mixture of labeled and unlabeled substrates to achieve a specific enrichment level.
-
Ensure cells are in a state of metabolic and isotopic steady-state. This is typically achieved by culturing the cells in the labeling medium for a duration equivalent to several cell doubling times. It is crucial to experimentally verify the attainment of isotopic steady state by analyzing metabolite labeling at multiple time points.
b. Metabolic Quenching:
-
Rapidly halt all enzymatic activity to preserve the in vivo metabolic state.
-
A common method involves fast filtration to separate cells from the medium, followed by immediate quenching in a cold solvent, such as -80°C methanol. Ineffective quenching can lead to significant artifacts in metabolite levels and labeling patterns.
c. Metabolite Extraction:
-
Extract intracellular metabolites using a biphasic solvent system, typically a mixture of chloroform, methanol, and water. This separates polar metabolites (aqueous phase) from non-polar metabolites (organic phase).
-
Lyophilize or vacuum-dry the extracted metabolite fractions to remove the solvents.
Analytical Measurement
a. Sample Preparation for NMR:
-
Resuspend the dried polar metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for chemical shift referencing and quantification.
-
Transfer the sample to a high-quality NMR tube. The sample volume is critical for optimal spectral quality.
b. NMR Data Acquisition:
-
Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H and ¹³C NMR spectra provide information on the overall metabolite composition and enrichment.
-
2D heteronuclear correlation spectra, such as ¹H-¹³C HSQC, are essential for resolving signals from specific carbon positions and quantifying positional isotopomer distributions.
c. Sample Preparation for MS/MS:
-
For GC-MS analysis, derivatize the dried metabolite extracts to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
For LC-MS analysis, resuspend the extracts in a solvent compatible with the chosen chromatography method.
d. MS/MS Data Acquisition:
-
Separate the metabolites using either gas chromatography (GC) or liquid chromatography (LC).
-
Analyze the eluting compounds using a tandem mass spectrometer.
-
In a targeted approach, select precursor ions of specific metabolites and subject them to collision-induced dissociation (CID) to generate fragment ions. The mass-to-charge ratio of these fragments provides information about the location of the ¹³C labels.
Applications in Drug Development
The detailed metabolic insights provided by positional isotopomer analysis are invaluable in the field of drug development.
-
Target Identification and Validation: By identifying metabolic pathways that are uniquely active or essential in diseased cells (e.g., cancer cells), new therapeutic targets can be discovered and validated.
-
Mechanism of Action Studies: Positional isotopomer analysis can precisely delineate how a drug perturbs metabolic pathways, providing a deeper understanding of its mechanism of action.
-
Biomarker Discovery: Metabolic fluxes can serve as sensitive biomarkers for drug efficacy and patient response. Changes in specific pathway activities, as revealed by positional isotopomer analysis, can be correlated with clinical outcomes.
-
Toxicity Assessment: Understanding how a drug candidate alters the metabolism of healthy tissues can help in predicting and mitigating potential toxicities.
References
- 1. CeCaFDB: a curated database for the documentation, visualization and comparative analysis of central carbon metabolic flux distributions explored by 13C-fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CeCaFDB - A curated database for flux distribution in central carbon metabolism systems. [cecafdb.org]
- 3. CeCaFDB - A curated database for flux distribution in central carbon metabolism systems. [cecafdb.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profile of human non-small cell lung cancer cells through combined 13C and 2H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CeCaFDB: a curated database for the documentation, visualization and comparative analysis of central carbon metabolic flux distributions explored by 13C-fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Palmitic Acid-1,2,3,4-¹³C₄ in De Novo Lipogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Untangling De Novo Lipogenesis with Stable Isotopes
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is crucial for energy storage and the production of essential lipid molecules. In various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, DNL is often dysregulated. Consequently, the accurate measurement of DNL rates is paramount for understanding disease pathogenesis and for the development of novel therapeutics.
Stable isotope tracers have emerged as a powerful and safe tool for quantifying metabolic fluxes in vivo. By introducing molecules labeled with heavy isotopes (such as ¹³C or ²H) into a biological system, researchers can trace the fate of these molecules through various metabolic pathways. Palmitic acid-1,2,3,4-¹³C₄ is a specifically designed tracer for investigating the metabolism of palmitate, the primary product of DNL. This guide provides an in-depth overview of its application in studying DNL, complete with experimental protocols, quantitative data, and pathway visualizations.
The De Novo Lipogenesis Pathway
The synthesis of palmitate begins with acetyl-CoA, which is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in this pathway. Fatty acid synthase (FASN) then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate. Palmitate can then be elongated or desaturated to form other fatty acids or esterified into more complex lipids like triglycerides.
Using Palmitic Acid-1,2,3,4-¹³C₄ as a Tracer
Palmitic acid-1,2,3,4-¹³C₄ is a stable isotope-labeled fatty acid used to trace the metabolic fate of palmitate. The four ¹³C atoms at the carboxyl end of the molecule provide a distinct mass shift that can be detected by mass spectrometry. This allows researchers to distinguish the tracer from endogenous, unlabeled palmitate.
Rationale for Use
While precursors like [¹³C]acetate are used to measure the rate of DNL through mass isotopomer distribution analysis (MIDA), labeled palmitate tracers are employed to study the downstream metabolism of newly synthesized or circulating palmitate. This includes its incorporation into complex lipids, such as triglycerides in very-low-density lipoproteins (VLDL-TG), and its release from adipose tissue (lipolysis). The 1,2,3,4-¹³C₄ labeling pattern provides a significant mass increase (M+4) that is readily detectable and can be used to trace the intact fatty acid as it moves through different metabolic pools.
Quantitative Data from a Human Study
A study by Siler et al. investigated the effects of acute alcohol consumption on lipid metabolism in healthy men, utilizing [1,2,3,4-¹³C₄]palmitic acid to measure lipolysis and incorporating DNL measurements. The following table summarizes key findings related to DNL.
| Parameter | Baseline (Fasting) | Post-Alcohol Consumption (24g) | Citation |
| Fractional DNL Contribution to VLDL-TG Palmitate | 2 ± 1% | 30 ± 8% | [1] |
| Absolute Rate of DNL (estimated) | - | 0.8 g / 6 hours | [1] |
| Total Palmitate Synthesis via DNL in VLDL-TG | - | 0.32 ± 0.06 g / 6 hours | [1] |
Data are presented as mean ± SEM.
Experimental Protocol: A Practical Workflow
The following is a generalized workflow for an in vivo human study using Palmitic acid-1,2,3,4-¹³C₄, based on methodologies from published research.
Detailed Methodologies
1. Subject Preparation and Tracer Infusion:
-
Subjects typically undergo an overnight fast to achieve a baseline metabolic state.
-
A primed-constant intravenous infusion of [1,2,3,4-¹³C₄]palmitic acid is administered. The tracer is complexed with human albumin to ensure solubility in the infusion medium.
-
The infusion rate is kept constant to achieve a steady-state isotopic enrichment in the plasma free fatty acid pool.
2. Blood Sampling:
-
Blood samples are collected at regular intervals before and during the tracer infusion to monitor the isotopic enrichment over time.
3. Sample Processing:
-
Plasma is separated from whole blood by centrifugation.
-
Lipids are extracted from plasma using a standard method, such as the Folch procedure (chloroform:methanol).
-
VLDL is isolated from the plasma lipid extract by ultracentrifugation.
-
The fatty acids within the VLDL-triglyceride fraction are transesterified to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
4. Mass Spectrometry Analysis:
-
The isotopic enrichment of palmitate in the VLDL-TG fraction is determined by GC-MS. The instrument is set to monitor the ion fragments corresponding to unlabeled palmitate (M+0) and the ¹³C₄-labeled tracer (M+4).
-
The tracer-to-tracee ratio is calculated to determine the isotopic enrichment.
5. Kinetic Modeling and Data Interpretation:
-
The rate of appearance of the labeled palmitate in the VLDL-TG pool is used to calculate the fractional synthetic rate (FSR) of VLDL-TG.
-
By combining this with measurements of the total VLDL-TG pool size, the absolute synthesis rate can be determined.
-
When used in conjunction with a DNL precursor tracer (like [¹³C]acetate), the contribution of DNL to the VLDL-TG palmitate pool can be distinguished from the contribution of other fatty acid sources.
Applications in Drug Development
The use of Palmitic acid-1,2,3,4-¹³C₄ and similar tracers is highly valuable in the development of drugs targeting metabolic diseases. Key applications include:
-
Target Engagement and Efficacy: Assessing whether a drug candidate effectively reduces DNL or alters fatty acid trafficking in preclinical models and human clinical trials.
-
Mechanism of Action Studies: Elucidating the specific metabolic pathways affected by a new therapeutic agent.
-
Pharmacodynamic Biomarkers: Using changes in DNL rates or fatty acid kinetics as biomarkers of a drug's biological activity.
Conclusion
Palmitic acid-1,2,3,4-¹³C₄ is a valuable tool for researchers investigating the complex regulation of fatty acid metabolism. While studies specifically employing this tracer are not as numerous as those using other labeled precursors, the principles of its application are well-established within the field of metabolic research. By enabling the tracing of palmitate through various metabolic fates, this stable isotope provides crucial insights into the dynamics of DNL and its contribution to metabolic health and disease. As the field of metabolic research continues to advance, the use of precisely labeled tracers like Palmitic acid-1,2,3,4-¹³C₄ will be instrumental in developing a more nuanced understanding of metabolic regulation and in the discovery of effective therapies for metabolic disorders.
References
Methodological & Application
Application Notes and Protocols for the Mass Spectrometric Analysis of Palmitic Acid-1,2,3,4-13C4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitic acid, a common 16-carbon saturated fatty acid, plays a crucial role in metabolism and cellular signaling. Stable isotope-labeled palmitic acid, such as Palmitic acid-1,2,3,4-13C4, serves as an invaluable tracer in metabolic research to investigate fatty acid uptake, synthesis, and turnover.[1] Mass spectrometry is the analytical technique of choice for the sensitive and specific quantification of such labeled compounds in complex biological matrices. This document provides detailed protocols for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Experimental Principles
The quantification of this compound is typically achieved through stable isotope dilution mass spectrometry. This involves spiking the sample with a known amount of an internal standard (e.g., deuterated palmitic acid or 13C-labeled palmitic acid with a different number of labeled carbons) prior to sample preparation. The ratio of the signal intensity of the analyte (this compound) to that of the internal standard is then used to determine the concentration of the analyte in the sample. This approach corrects for sample loss during preparation and for variations in instrument response.
II. Sample Preparation: Lipid Extraction
A critical first step for the analysis of fatty acids from biological samples (e.g., plasma, cells, tissues) is the efficient extraction of lipids. The choice of method can influence the recovery and profile of the extracted lipids.
A. Modified Bligh and Dyer Extraction Protocol
This method is suitable for a wide range of biological samples.[2]
-
Homogenization: Homogenize the tissue sample or cell pellet in a mixture of chloroform and methanol (1:2, v/v). For liquid samples like plasma, add the chloroform and methanol mixture directly.
-
Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 1:2:1 (v/v) and vortex thoroughly.
-
Centrifugation: Centrifuge the sample to separate the phases. The lower chloroform layer will contain the lipids.
-
Collection: Carefully collect the lower chloroform layer.
-
Re-extraction: Re-extract the remaining aqueous layer with chloroform to maximize lipid recovery.
-
Drying: Combine the chloroform extracts and dry them under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent derivatization (for GC-MS) or direct injection (for LC-MS).
B. Dole Extraction for Free Fatty Acids
This is a rapid method often used for the extraction of free fatty acids from plasma.[3]
-
Extraction Mixture: Prepare an extraction mixture of isopropanol, heptane, and 1 N H2SO4 (40:10:1, v/v/v).
-
Extraction: Add the extraction mixture to the plasma sample, vortex, and then add heptane and water.
-
Phase Separation: Vortex again and allow the phases to separate.
-
Collection: Collect the upper heptane layer containing the free fatty acids.
-
Drying and Reconstitution: Dry the heptane extract and reconstitute as described above.
III. GC-MS Protocol for this compound Analysis
GC-MS analysis of fatty acids generally requires a derivatization step to increase their volatility.
A. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagent: Use a 12% w/w solution of boron trichloride in methanol (BCl3-methanol).
-
Procedure:
-
Add 2 mL of BCl3-methanol to the dried lipid extract.
-
Heat the mixture at 60°C for 10 minutes.
-
Cool the sample, then add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
B. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for certain derivatives.[4]
-
Mass Spectrometer: Single quadrupole, triple quadrupole, or time-of-flight (TOF) analyzer.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is crucial for selectively detecting and quantifying the ions of interest.
C. Quantitative Data for SIM Mode
For the analysis of this compound as a methyl ester, the following ions would be monitored. An internal standard, such as deuterated palmitic acid methyl ester (e.g., Palmitic acid-d3-methyl ester), is recommended.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | m/z of [M]+ (Methyl Ester) |
| Unlabeled Palmitic Acid | C16H32O2 | 256.42 | 270 |
| This compound | 12C12 13C4H32O2 | 260.43 | 274 |
| Palmitic acid-d3 (Internal Standard) | C16H29D3O2 | 259.44 | 273 |
IV. LC-MS/MS Protocol for this compound Analysis
A major advantage of LC-MS is the ability to analyze fatty acids without derivatization, which simplifies sample preparation and reduces analysis time.[3]
A. Liquid Chromatography
-
HPLC/UPLC System: A standard system with a binary pump and autosampler.
-
Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.[3]
-
Mobile Phases:
-
Gradient: A gradient from a more polar to a less polar mobile phase composition is used to elute the fatty acids.
B. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is highly effective for fatty acids.[3]
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: This involves monitoring the fragmentation of the precursor ion (the deprotonated molecule) into a specific product ion.
C. Quantitative Data for MRM Mode
| Analyte | Precursor Ion [M-H]- | Product Ion |
| Unlabeled Palmitic Acid | 255.2 | 255.2 (or a specific fragment) |
| This compound | 259.2 | 259.2 (or a specific fragment) |
| Heptadecanoic Acid (Internal Standard) | 269.2 | 269.2 (or a specific fragment) |
Note: While full scan can be used, MRM provides superior selectivity and sensitivity.
V. Workflow Diagrams
A. GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
B. LC-MS/MS Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
VI. Data Presentation and Interpretation
The output from the mass spectrometer will be a chromatogram showing the signal intensity over time. For quantitative analysis, the peak areas for the analyte (this compound) and the internal standard are integrated. A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.
VII. Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in biological samples. The choice between the two often depends on the available instrumentation, the required sensitivity, and the desired sample throughput. The protocols outlined above provide a robust starting point for researchers to develop and validate their own methods for metabolic tracer studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Metabolic Flux Analysis with Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting 13C Metabolic Flux Analysis (MFA) using fatty acids as tracers in cultured mammalian cells. It covers the essential steps from experimental design and cell culture to sample analysis and data interpretation, enabling researchers to quantify fatty acid metabolism and its contribution to cellular bioenergetics and biosynthesis.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing substrates labeled with stable isotopes like 13C, researchers can trace the path of carbon atoms through metabolic networks.[2] This approach is particularly valuable for understanding the complexities of fatty acid metabolism, which plays a central role in cellular energy storage, membrane biosynthesis, and signaling. Alterations in fatty acid metabolism are implicated in numerous diseases, including cancer, diabetes, and cardiovascular disorders, making it a critical area of investigation for drug development.[3]
This protocol focuses on the use of 13C-labeled fatty acids to probe pathways such as fatty acid β-oxidation (FAO) and the tricarboxylic acid (TCA) cycle. The choice of isotopic tracer is crucial and largely determines the precision with which metabolic fluxes can be estimated.[4]
Key Experimental Considerations
Successful 13C MFA studies with fatty acids require careful planning and execution. The following table summarizes key parameters and recommendations.
| Parameter | Recommendation | Rationale | Citation |
| 13C Tracer Selection | Uniformly 13C-labeled long-chain fatty acids (e.g., U-13C Palmitate, U-13C Oleate) are commonly used. Mixtures of tracers, such as 13C-glucose and 13C-glutamine, can provide a more comprehensive view of central carbon metabolism. | Allows for tracing the entry of fatty acid-derived carbons into the TCA cycle and other pathways. Combining tracers enhances the resolution of flux estimations across different metabolic domains. | [5][6] |
| Tracer Concentration | Typically in the range of 50-200 µM for fatty acids conjugated to fatty acid-free BSA. | This concentration range is generally sufficient to achieve significant labeling without inducing lipotoxicity in most cell lines. | [6] |
| Labeling Time | 8 to 96 hours. A time-course experiment is recommended to determine when isotopic steady-state is reached. | Sufficient time is needed for the 13C label to incorporate into downstream metabolites. Reaching a pseudo-steady-state is crucial for accurate flux calculations. | [7][8] |
| Cell Density | Seed cells to be ~80% confluent at the time of harvest. | Ensures consistent metabolic activity and prevents artifacts due to nutrient depletion or contact inhibition. | [9] |
| Quenching of Metabolism | Rapidly quench metabolic activity using cold methanol/PBS (1:1) at -20°C. | Immediately halts enzymatic reactions, preserving the in vivo metabolic state of the cells. | [10] |
| Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Both are powerful techniques for separating and detecting 13C-labeled metabolites. GC-MS often requires derivatization of fatty acids. | [11][12] |
Experimental Protocol
This protocol outlines the key steps for performing a 13C fatty acid labeling experiment in adherent mammalian cells.
Materials and Reagents
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
U-13C labeled fatty acid (e.g., U-13C Palmitate)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform, Water (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Step-by-Step Methodology
1. Preparation of 13C-Fatty Acid Labeling Medium:
-
Prepare a stock solution of the U-13C fatty acid conjugated to fatty acid-free BSA. A common method involves dissolving the fatty acid in ethanol and then complexing it with a BSA solution in a buffer like KHB.[6]
-
Prepare the labeling medium by supplementing glucose-free DMEM with dFBS and the 13C-fatty acid-BSA conjugate to the desired final concentration.
2. Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.[9]
-
Allow cells to adhere and grow overnight in their complete culture medium.
3. 13C Labeling:
-
Aspirate the complete medium and wash the cells once with pre-warmed PBS.
-
Add the prepared 13C-fatty acid labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 8, 24, 48, 96 hours).[7]
4. Quenching and Metabolite Extraction:
-
To quench metabolism, aspirate the labeling medium and wash the cells twice with ice-cold PBS.[10]
-
Add 1 mL of ice-cold (-20°C) 50% methanol in PBS to each well to quench metabolic activity.[10]
-
Scrape the cells into the methanol/PBS solution and transfer the cell suspension to a glass tube.
-
Add chloroform to the tube to extract lipids. A common ratio is 1:1:1 of methanol:chloroform:water (by volume, considering the aqueous cell suspension).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
The lower organic phase containing the lipids is carefully collected. This extraction can be repeated to improve recovery.[11]
5. Sample Preparation for Mass Spectrometry:
-
For GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Transesterify the lipid extract to FAMEs by incubating with a reagent like 1% sulfuric acid in methanol for 2 hours at 80°C.[13]
-
Extract the FAMEs with hexane, evaporate to dryness, and reconstitute in a suitable solvent for GC-MS injection.[13]
-
-
For LC-MS Analysis (as Free Fatty Acids):
-
The lipid extract can be saponified to release free fatty acids. This involves incubation with a strong base like KOH, followed by acidification.[7]
-
The free fatty acids are then extracted and reconstituted in a solvent compatible with the LC-MS system.
-
6. Mass Spectrometry Analysis:
-
GC-MS: Utilize a long GC column (e.g., 100 m) for good separation of fatty acid isomers.[11] A temperature gradient is programmed to elute the FAMEs. The mass spectrometer is operated in scan mode to acquire the full mass isotopomer distribution for each fatty acid.[12]
-
LC-MS: Reversed-phase chromatography (e.g., C8 or C18 column) is typically used to separate fatty acids.[7] The mass spectrometer acquires data in full scan mode to capture the labeling patterns of the intact fatty acids.
7. Data Analysis:
-
Identify the retention times and mass spectra of the fatty acids of interest.
-
Extract the mass isotopomer distributions (MIDs) for each fatty acid. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of 13C using software tools like IsoCor.[6]
-
The corrected MIDs are then used in computational models to estimate metabolic fluxes. This typically requires specialized software such as Metran, OpenFlux, or 13CFLUX.[14]
Visualizing the Workflow and Metabolic Pathways
The following diagrams illustrate the experimental workflow and the central metabolic pathways involved in 13C fatty acid tracing.
Caption: Experimental workflow for 13C fatty acid metabolic flux analysis.
Caption: Tracing 13C from fatty acids through β-oxidation and the TCA cycle.
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fatty Acid Oxidation Pathway Tracing Using Palmitic acid-1,2,3,4-¹³C₄
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many tissues, particularly the heart and skeletal muscle. Dysregulation of FAO is implicated in various diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular diseases. Stable isotope tracers, such as ¹³C-labeled fatty acids, are powerful tools for quantitatively evaluating the intricate pathways of fatty acid metabolism in vivo and in vitro.[1] This document provides detailed application notes and protocols for using Palmitic acid-1,2,3,4-¹³C₄ to trace its catabolism through β-oxidation and the tricarboxylic acid (TCA) cycle.
Palmitic acid-1,2,3,4-¹³C₄ is a stable isotope-labeled fatty acid where the first four carbon atoms, including the carboxyl carbon, are replaced with ¹³C isotopes. This specific labeling pattern allows for precise tracking of the acetyl-CoA units produced during the initial cycles of β-oxidation and their subsequent entry into the TCA cycle. Upon entering the mitochondria, the ¹³C₄-labeled palmitate undergoes β-oxidation, releasing [1,2-¹³C₂]acetyl-CoA. This labeled acetyl-CoA then combines with oxaloacetate to form ¹³C₂-citrate, allowing researchers to trace the contribution of palmitate to the TCA cycle and downstream metabolic pathways.[2] This method provides a more nuanced view of fatty acid metabolism compared to uniformly labeled fatty acids, enabling the study of pathway kinetics, substrate contribution, and metabolic flux.
Tracer Specifications
The tracer, Palmitic acid-1,2,3,4-¹³C₄, is commercially available from various suppliers. Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | Hexadecanoic-1,2,3,4-¹³C₄ acid | [3] |
| CAS Number | 287100-89-4 | [3][4][5][6] |
| Molecular Formula | C₁₂[¹³C]₄H₃₂O₂ | [3] |
| Molecular Weight | ~260.39 g/mol | [5][6] |
| Purity | Typically ≥98% | [3] |
| Isotopic Enrichment | Typically 99 atom % ¹³C | [6] |
| Applications | Metabolism, Metabolomics, Mass Spectrometry (MS) Standards | [5] |
Metabolic Pathway Tracing
The core principle of this technique is to follow the ¹³C labels from palmitate as they are incorporated into downstream metabolites. The diagram below illustrates the flow of the ¹³C atoms through β-oxidation and the TCA cycle.
Experimental Protocols
A general workflow for a cell-based tracing experiment involves cell culture, labeling with the ¹³C₄-palmitate, quenching and extraction of metabolites, and finally, analysis by mass spectrometry.
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes how to prepare the labeling medium and treat cultured cells with Palmitic acid-1,2,3,4-¹³C₄. Fatty acids must be complexed to a carrier protein, like bovine serum albumin (BSA), to ensure solubility and facilitate cellular uptake.[7][8]
A. Materials
-
Palmitic acid-1,2,3,4-¹³C₄ (e.g., from Cambridge Isotope Laboratories, Inc. or Cayman Chemical)[3][5]
-
Fatty acid-free BSA
-
Ethanol
-
Cell culture medium (e.g., DMEM, low glucose)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HCT116, primary hepatocytes)
B. Reagent Preparation (¹³C₄-Palmitate-BSA Conjugate)
-
Prepare a stock solution of Palmitic acid-1,2,3,4-¹³C₄ (e.g., 100 mM) in ethanol.
-
Prepare a 10% fatty acid-free BSA solution in PBS. Warm to 42°C in a water bath.[8]
-
Slowly add the ¹³C₄-palmitate stock solution to the warm BSA solution while stirring to achieve the desired final fatty acid concentration (e.g., 1-5 mM). The molar ratio of fatty acid to BSA should be between 2:1 and 5:1.[9]
-
Incubate the mixture at 37-42°C for 30-60 minutes to ensure complete conjugation. The solution should be clear.[7][8]
-
Sterilize the conjugate solution using a 0.22 µm filter. Store at 4°C for short-term use or aliquot and freeze at -20°C.
C. Experimental Procedure
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) and grow to approximately 80% confluency.
-
Pre-incubation: One hour before labeling, wash the cells twice with warm PBS and switch to a serum-free base medium (e.g., DMEM with 0.5 mM L-Carnitine).[10]
-
Labeling: Remove the pre-incubation medium and add fresh assay medium containing the desired final concentration of the ¹³C₄-Palmitate-BSA conjugate (e.g., 50-200 µM).
-
Incubation: Incubate the cells for a specified time course (e.g., 1, 3, 6, 12, or 24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the metabolic rate of the cells and the specific research question.
Protocol 2: Metabolite Extraction
Rapidly quenching metabolism and efficiently extracting metabolites are crucial for obtaining an accurate snapshot of the metabolic state. This protocol uses a biphasic extraction to separate polar (TCA cycle intermediates) and non-polar (lipids) metabolites.
A. Materials
-
Ice-cold PBS
-
LC-MS grade Methanol, Chloroform, and Water
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge capable of 4°C operation
-
Vacuum concentrator
B. Experimental Procedure
-
Quenching: After the labeling incubation, place the cell culture plate on ice. Quickly aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate) to quench all enzymatic reactions.[9]
-
Cell Lysis: Scrape the cells in the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Phase Separation: To each tube, add chloroform and water to achieve a final methanol:chloroform:water ratio of approximately 2:2:1.8. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at ≥14,000 x g for 15 minutes at 4°C to separate the phases.[10]
-
Collection: Carefully collect the upper aqueous layer (containing polar metabolites like TCA intermediates) and the lower organic layer (containing lipids) into separate, fresh tubes.
-
Drying: Dry the separated extracts completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried polar metabolites in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% acetonitrile). Reconstitute the dried lipid extracts in a solvent appropriate for lipidomics (e.g., 90% isopropanol/10% methanol).[11] Store samples at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is used to separate and detect the ¹³C-labeled metabolites.
A. Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[12]
B. General LC Method for Polar Metabolites
-
Column: A column suitable for polar metabolite separation, such as a HILIC or reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to elute polar compounds.
-
Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min).
C. MS Detection
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for TCA cycle acids.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically look for the expected mass isotopologues (e.g., M+0, M+2, M+4).
-
Mass Transitions: For each metabolite of interest, determine the precursor and product ions for both the unlabeled (M+0) and labeled versions. For example, for citrate, you would monitor the transition for unlabeled citrate and the M+2 isotopologue.
Data Presentation and Analysis
The primary output of the MS analysis is the abundance of different mass isotopologues for each metabolite. This data can be used to calculate the fractional contribution of palmitate to specific metabolite pools.
Table 2: Example Mass Isotopologue Distribution (MID) Data for Key Metabolites
This table illustrates how raw data from the mass spectrometer would be presented, showing the relative abundance of each isotopologue.
| Metabolite | Isotopologue | Abundance (Peak Area) | % of Total Pool |
| Citrate | M+0 (Unlabeled) | 1,500,000 | 75.0% |
| M+1 | 90,000 | 4.5% | |
| M+2 | 400,000 | 20.0% | |
| M+3 | 10,000 | 0.5% | |
| Malate | M+0 (Unlabeled) | 800,000 | 88.9% |
| M+1 | 45,000 | 5.0% | |
| M+2 | 55,000 | 6.1% |
Note: Data are for illustrative purposes only. The M+2 peak for citrate directly reflects the incorporation of the [1,2-¹³C₂]acetyl-CoA derived from Palmitic acid-1,2,3,4-¹³C₄.
Table 3: Example Calculation of Fractional Contribution
Fractional contribution (FC) estimates the percentage of a metabolite pool that is derived from the tracer. It is calculated after correcting for the natural abundance of ¹³C.
| Metabolite | Total Pool (Sum of M+i Areas) | Labeled Pool (Sum of M+2, M+4...) | Fractional Contribution from Palmitate |
| Acetyl-CoA | 500,000 | 150,000 | 30.0% |
| Citrate | 2,000,000 | 400,000 | 20.0% |
| Malate | 900,000 | 55,000 | 6.1% |
Calculation: Fractional Contribution (%) = (Sum of labeled isotopologue areas / Sum of all isotopologue areas) * 100
This analysis provides quantitative insights into how much of the cellular energy and biosynthetic precursors are being supplied by the oxidation of palmitic acid under specific experimental conditions.[13]
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Palmitic acid-1,2,3,4-13C4 | Palmitic Acid-13C (C1, C2, C3, and C4 labeled) | HSP | Ambeed.com [ambeed.com]
- 5. Palmitic acid (1,2,3,4-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-7896-0.1MG [isotope.com]
- 6. This compound 13C 99atom , 99 CP 287100-89-4 [sigmaaldrich.com]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 13. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Labeling with Palmitic Acid-1,2,3,4-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in cellular signaling.[1] Isotopic labeling with stable isotopes, such as ¹³C, provides a powerful tool for tracing the metabolic fate of palmitic acid in vitro and in vivo. Palmitic acid-1,2,3,4-¹³C₄ is a valuable tracer for these studies, enabling researchers to investigate fatty acid metabolism, lipid synthesis, and protein palmitoylation with high precision.[2][3] This document provides detailed application notes and protocols for the use of Palmitic acid-1,2,3,4-¹³C₄ in cell culture experiments.
The use of stable isotope-labeled fatty acids allows for their products to be traced and quantified separately from existing endogenous lipids using mass spectrometry.[4] This technique is instrumental in metabolic flux analysis (MFA), a method to quantify the rates of metabolic reactions within a biological system.[5][6][7] By tracking the incorporation of ¹³C atoms from labeled palmitate into various lipid species and proteins, researchers can gain insights into the dynamics of lipid metabolism and post-translational modifications under different physiological and pathological conditions.[4][8]
Applications
-
Metabolic Flux Analysis (MFA) of Fatty Acid Metabolism: Tracing the incorporation of the ¹³C₄-palmitate backbone into complex lipids such as triglycerides, phospholipids, and cholesterol esters to elucidate the dynamics of lipid synthesis and turnover.[9][10][11]
-
Protein S-Palmitoylation Studies: Identifying and quantifying the attachment of palmitic acid to cysteine residues in proteins, a reversible post-translational modification that regulates protein trafficking, localization, and function.[12][13][14]
-
Lipidomics and Metabolomics: Serving as an internal standard for the quantification of palmitic acid and other fatty acids in complex biological samples by mass spectrometry.[2][3]
-
Drug Discovery and Development: Assessing the effect of therapeutic compounds on fatty acid metabolism and protein palmitoylation in various disease models, including cancer, metabolic disorders, and neurodegenerative diseases.[15]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using ¹³C-labeled palmitic acid to trace fatty acid metabolism in different biological systems. Note that the specific labeling pattern of the palmitic acid used in these studies may differ from the 1,2,3,4-¹³C₄ variant, but the data provides a useful reference for expected incorporation rates and distribution.
| System | Labeled Palmitic Acid | Concentration/Dose | Incubation Time | Key Findings | Reference |
| Human Placental Explants | ¹³C₁₆-Palmitic Acid | Not specified | 3, 24, 48 hours | Primarily directed into phosphatidylcholine (PC) synthesis (74% of labeled lipids). | [4] |
| HEK293 Cells | [U-¹³C]Palmitic Acid | 0.1 mM | 3 hours | ~60% of the total palmitoyl-CoA pool was ¹³C-labeled. | [15] |
| HEK293 Cells | [U-¹³C]Palmitic Acid | 0.1 mM | 6 hours | Rate of de novo C16:0-ceramide synthesis: 62 ± 3 pmol/h per mg protein. | [15] |
| Fasting Mice (in vivo) | [U-¹³C]Palmitic Acid | 20 nmol/kg body weight | 10 minutes | Labeled palmitate incorporated into hepatic triglycerides (511 ± 160 nmol/g protein) and phosphatidylcholine (58 ± 9 nmol/g protein). | [16] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells for Lipidomics and Metabolic Flux Analysis
This protocol describes the general procedure for labeling cultured cells with Palmitic acid-1,2,3,4-¹³C₄ to trace its incorporation into cellular lipids.
Materials:
-
Palmitic acid-1,2,3,4-¹³C₄
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate Buffered Saline (PBS)
-
Methanol, Chloroform, and other solvents for lipid extraction
-
Cultured cells of interest
Procedure:
-
Preparation of Labeled Palmitic Acid Stock Solution:
-
Prepare a stock solution of Palmitic acid-1,2,3,4-¹³C₄ complexed with fatty acid-free BSA. A common method is to prepare a 1:1 molar complex. For example, to make a 2 mM stock solution of labeled palmitate, dissolve it in a solution containing 2 mM fatty acid-free BSA in PBS.[15]
-
Gently heat and vortex to ensure complete dissolution.
-
Sterile filter the solution and store at -20°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in approximately 80-90% confluency at the time of harvest.
-
-
Metabolic Labeling:
-
On the day of the experiment, remove the regular growth medium.
-
Wash the cells once with warm PBS.
-
Add fresh cell culture medium containing the desired final concentration of Palmitic acid-1,2,3,4-¹³C₄ (typically in the range of 50-200 µM). A final concentration of 0.1 mM has been successfully used for labeling HEK293 cells.[15]
-
Incubate the cells for the desired period. Incubation times can range from a few hours (e.g., 3-6 hours) to longer periods (e.g., 24-48 hours) depending on the metabolic pathways being investigated.[4][15]
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS.
-
Pellet the cells by centrifugation.
-
Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
-
Sample Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid extract in an appropriate solvent for analysis by mass spectrometry (e.g., LC-MS/MS or GC-MS).
-
The incorporation of the ¹³C₄ label will result in a mass shift of +4 Da in palmitic acid and any lipid species containing it. This allows for the differentiation and quantification of newly synthesized lipids from the pre-existing unlabeled lipid pool.
-
Protocol 2: Analysis of Protein S-Palmitoylation
This protocol outlines a method to study protein S-palmitoylation using metabolic labeling with Palmitic acid-1,2,3,4-¹³C₄. This is often followed by techniques like Acyl-Biotin Exchange (ABE) or click chemistry with alkyne-modified palmitate analogs. While ¹³C₄-palmitate itself is not directly used for click chemistry, its incorporation can be tracked by mass spectrometry-based proteomics.
Materials:
-
Same as Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Materials for immunoprecipitation (optional)
-
Materials for SDS-PAGE and Western blotting or mass spectrometry-based proteomics
Procedure:
-
Metabolic Labeling:
-
Follow steps 1-3 from Protocol 1. For protein palmitoylation, shorter incubation times (e.g., 2-4 hours) are often sufficient to observe dynamic changes.[17]
-
-
Cell Lysis:
-
After labeling, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay.
-
-
Analysis of Protein Palmitoylation:
-
Option A: Immunoprecipitation and Mass Spectrometry:
-
If studying a specific protein of interest, perform immunoprecipitation using an antibody against that protein.
-
Elute the immunoprecipitated protein and analyze by LC-MS/MS to detect the +4 Da mass shift in peptides containing palmitoylated cysteine residues.
-
-
Option B: Global Proteomics:
-
For a global analysis of palmitoylated proteins, the total cell lysate can be subjected to proteomic analysis. This is a more complex workflow and may require enrichment of palmitoylated proteins or peptides.
-
-
-
Data Analysis:
-
Mass spectrometry data should be analyzed with software capable of identifying and quantifying post-translational modifications, specifically looking for the +4 Da mass shift corresponding to the incorporation of ¹³C₄-palmitate.
-
Visualizations
Caption: Workflow for cell labeling with Palmitic acid-1,2,3,4-¹³C₄.
Caption: Cellular metabolic pathways for ¹³C₄-Palmitic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 12. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Palmitoylation by DHHC Protein Family - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Fatty Acid Uptake with Labeled Palmitate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular uptake of long-chain fatty acids, such as palmitate, is a fundamental biological process with critical implications for cellular metabolism, energy homeostasis, and the pathogenesis of various diseases, including metabolic syndrome, diabetes, cardiovascular disease, and cancer. The ability to accurately quantify the rate of fatty acid uptake is therefore essential for basic research and for the development of novel therapeutics targeting these pathways. This document provides detailed protocols for quantifying fatty acid uptake using both radiolabeled and fluorescently labeled palmitate, along with an overview of the key signaling pathways involved.
The transport of long-chain fatty acids across the plasma membrane is a protein-mediated process. Key proteins involved in this process include CD36 (also known as fatty acid translocase), fatty acid transport proteins (FATPs), and plasma membrane-associated fatty acid-binding proteins (FABPpm).[1][2][3] CD36 is a multifunctional glycoprotein that facilitates the transport of long-chain fatty acids into cells.[4][5] The dynamic regulation of these transporters, including their translocation to the plasma membrane, is a key mechanism for controlling fatty acid uptake. Insulin, for instance, can stimulate fatty acid uptake by promoting the translocation of transporters to the cell surface.[6][7]
This application note details two widely used methods for measuring palmitate uptake: the use of radiolabeled palmitate (e.g., [³H]palmitate or [¹⁴C]palmitate) and the use of the fluorescently labeled palmitate analog, BODIPY-palmitate.[8][9] Each method offers distinct advantages and is suited for different experimental setups, from basic research to high-throughput screening.
Key Signaling Pathway for Palmitate Uptake
The uptake of palmitate is a complex process involving multiple proteins and signaling cascades. A central player in this process is the transmembrane protein CD36. The binding of fatty acids to CD36 can initiate a signaling cascade that facilitates their internalization.
Experimental Workflow for Fatty Acid Uptake Assay
The general workflow for a fatty acid uptake assay involves preparing the cells, incubating them with labeled palmitate, stopping the uptake, washing the cells to remove extracellular label, and finally, quantifying the intracellular label.
Quantitative Data Summary
The following tables summarize representative quantitative data from fatty acid uptake experiments. These values can serve as a reference for expected outcomes and for the validation of experimental results.
Table 1: Inhibition of Palmitate Uptake
| Inhibitor | Cell Type | Labeled Palmitate | Concentration | % Inhibition (approx.) | Reference |
| Sulfo-N-succinimidyl oleate (SSO) | Neuro-2a cells | BODIPY™ FL C12 | 25 µM | Significant decrease | [4] |
| Sulfo-N-succinimidyl oleate (SSO) | Heart Vesicles | [¹⁴C]Palmitate | - | 55-80% | [1] |
| Lipofermata | HepG2 cells | BODIPY-palmitate | Various | Concentration-dependent | [9] |
| CD36 shRNA | Neuro-2a cells | BODIPY™ FL C12 | - | Significant decrease | [4] |
Table 2: Stimulation of Palmitate Uptake
| Stimulus | Cell Type | Labeled Palmitate | Observation | Reference |
| Palmitic Acid (PA) pre-treatment | Neuro-2a cells | BODIPY™ FL C12 | Promoted FA uptake | [5] |
| Insulin | 3T3-L1 adipocytes | BODIPY-FA | Concentration-dependent increase | [10] |
Experimental Protocols
Protocol 1: Radiolabeled Palmitate Uptake Assay ([³H]- or [¹⁴C]-Palmitate)
This protocol is adapted from established methods for measuring fatty acid uptake in cultured cells.[8][11]
Materials:
-
[9,10-³H]-palmitic acid or [1-¹⁴C]-palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Culture medium (e.g., DMEM)
-
Phosphate Buffered Saline (PBS)
-
Stop Solution (e.g., ice-cold PBS with 0.2% BSA and 200 µM phloretin)
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 12- or 24-well)
Procedure:
-
Preparation of Labeled Palmitate-BSA Complex:
-
Dry down the required amount of radiolabeled palmitate from the ethanol stock under a stream of nitrogen.
-
Resuspend the dried palmitate in a pre-warmed (37°C) solution of fatty acid-free BSA in culture medium to achieve the desired final concentration of palmitate and a suitable molar ratio of palmitate to BSA (typically 3:1 to 5:1).
-
Incubate at 37°C for at least 30 minutes to allow for complex formation.
-
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
On the day of the assay, wash the cells twice with warm PBS.
-
Serum starve the cells by incubating in serum-free medium for 1-4 hours at 37°C.[9][12]
-
Aspirate the serum-free medium and add your test compounds (e.g., inhibitors or activators) diluted in serum-free medium. Incubate for the desired time.
-
-
Fatty Acid Uptake:
-
Remove the treatment medium and add the pre-warmed labeled palmitate-BSA complex to each well.
-
Incubate for a specific time period (e.g., 1-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
-
Stopping the Reaction and Washing:
-
To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold Stop Solution.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of a parallel set of wells using a standard protein assay (e.g., BCA assay).
-
Normalize the radioactive counts (counts per minute, CPM) to the protein concentration to determine the rate of palmitate uptake (e.g., pmol/min/mg protein).
-
Protocol 2: Fluorescent Palmitate Uptake Assay (BODIPY-Palmitate)
This protocol utilizes the fluorescent fatty acid analog BODIPY FL C16 and is suitable for plate reader-based assays and fluorescence microscopy.[9][12]
Materials:
-
BODIPY FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Culture medium (e.g., DMEM) or assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., T-PER)
-
Fluorescence microplate reader (excitation/emission ~485/515 nm)
-
Black, clear-bottom multi-well plates (e.g., 96-well)
Procedure:
-
Preparation of BODIPY-Palmitate Working Solution:
-
Prepare a stock solution of BODIPY FL C16 in DMSO.
-
On the day of the assay, dilute the BODIPY FL C16 stock solution in pre-warmed (37°C) assay buffer containing fatty acid-free BSA to the desired final concentration (e.g., 1-5 µM).[12]
-
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom multi-well plate and allow them to adhere overnight.
-
Wash the cells twice with warm PBS.
-
Serum starve the cells in serum-free medium for 1-4 hours at 37°C.[9][12]
-
Remove the serum-free medium and add test compounds diluted in assay buffer. Incubate for the desired duration.
-
-
Fatty Acid Uptake:
-
Remove the treatment solution and add the BODIPY-palmitate working solution to each well.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes). For kinetic assays, the plate can be read immediately and at regular intervals.[9]
-
-
Quantification:
-
Endpoint Assay: After the incubation period, remove the probe solution and wash the cells twice with cold PBS. Lyse the cells in lysis buffer and measure the fluorescence of the lysate in a microplate reader.
-
Kinetic Assay: Measure the fluorescence intensity at multiple time points during the incubation using a plate reader with bottom-read capabilities set to 37°C.[9]
-
-
Data Analysis:
-
For endpoint assays, normalize the fluorescence intensity to the protein concentration of each well.
-
For kinetic assays, the rate of uptake can be determined from the slope of the initial linear portion of the fluorescence versus time curve.
-
The data is typically expressed as relative fluorescence units (RFU) or as a percentage of the control.
-
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately quantify fatty acid uptake using labeled palmitate. The choice between radiolabeled and fluorescently labeled palmitate will depend on the specific experimental needs, available equipment, and desired throughput. By understanding the underlying signaling pathways and adhering to detailed experimental protocols, researchers can generate robust and reproducible data to advance our understanding of fatty acid metabolism in health and disease.
References
- 1. Protein-mediated palmitate uptake and expression of fatty acid transport proteins in heart giant vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of FATP in parenchymal cell fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CD36 in Palmitic Acid Lipotoxicity in Neuro-2a Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mouselivercells.com [mouselivercells.com]
- 12. Determination of fatty acid uptake [bio-protocol.org]
Application Note: Sample Preparation for ¹³C Labeled Fatty Acid Analysis by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique for tracing the metabolic fate of fatty acids in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical method for quantifying these labeled fatty acids.[1][2] However, the inherent chemical properties of fatty acids—low volatility and high polarity of their carboxyl groups—make direct GC-MS analysis challenging, often leading to poor chromatographic peak shape and inaccurate quantification.[3][4] To overcome these limitations, a critical sample preparation step involving derivatization is required.
The most common derivatization technique is the conversion of fatty acids into fatty acid methyl esters (FAMEs).[3][5] This process, known as esterification or transesterification, neutralizes the polar carboxyl group, rendering the molecule more volatile and amenable to GC analysis.[5] This application note provides detailed protocols for the extraction of lipids from biological samples and their subsequent derivatization into FAMEs for accurate ¹³C labeled fatty acid analysis by GC-MS.
Overall Experimental Workflow
The process begins with the extraction of total lipids from the biological matrix. This is followed by the hydrolysis of complex lipids (if necessary) and the derivatization of fatty acids into FAMEs. The resulting FAMEs are then extracted and prepared for injection into the GC-MS system.
Caption: General workflow for ¹³C fatty acid analysis by GC-MS.
Principle of Fatty Acid Metabolism Tracing
¹³C labeled precursors, such as ¹³C-glucose or specific ¹³C labeled fatty acids, are introduced into a biological system. These precursors are metabolized and incorporated into various lipid pools. For instance, ¹³C-acetyl-CoA derived from labeled glucose can be used by fatty acid synthase (FAS) to build new fatty acid chains. By analyzing the mass isotopomer distribution of fatty acids, the contribution of the labeled precursor to the fatty acid pool can be quantified, providing insights into metabolic fluxes.
Caption: Simplified pathway of ¹³C incorporation into fatty acids.
Experimental Protocols
Protocol 1: Total Lipid Extraction (Modified Folch Method)
This protocol is a gold standard for extracting total lipids from a wide range of biological samples.[6][7]
A. Materials and Reagents
-
Chloroform
-
Methanol
-
0.9% (w/v) NaCl or 0.88% (w/v) KCl solution[8]
-
Butylated hydroxytoluene (BHT) (as antioxidant, optional)
-
Glass tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac
B. Procedure
-
Sample Homogenization: For tissue samples, weigh 10-50 mg and homogenize in a suitable buffer. For cell pellets, use a known cell number (e.g., 1-5 million cells).
-
Solvent Addition: To your sample in a glass tube, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is to use 20 volumes of solvent for every 1 volume of sample (e.g., for 100 µL of sample, add 2 mL of chloroform:methanol 2:1).[6] If desired, add BHT to the solvent mixture to a final concentration of 0.01% to prevent oxidation.[8]
-
Extraction: Vortex the mixture thoroughly for 2-3 minutes to ensure a single-phase system and allow it to stand for 20-30 minutes for complete lipid extraction.[8]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for every 2 mL of solvent mixture). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes to facilitate phase separation.[8] Two distinct layers will form: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two layers.
-
Drying: Evaporate the chloroform solvent to dryness under a gentle stream of nitrogen or using a SpeedVac. The resulting lipid film can be stored at -80°C until derivatization.[8]
Protocol 2: Derivatization to FAMEs (Acid-Catalyzed)
This protocol uses a strong acid catalyst for the esterification of free fatty acids and transesterification of complex lipids.
A. Materials and Reagents
-
Option A: Boron Trifluoride (BF₃) in Methanol (12-14% w/v)[3][5][9]
-
Option B: 3M Methanolic HCl[8]
-
Hexane or Heptane (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water bath or heating block
B. Procedure (using Methanolic HCl)
-
Reagent Addition: To the dried lipid extract from Protocol 1, add 1 mL of 3M methanolic HCl.[8]
-
Reaction: Cap the tube tightly, ensuring a PTFE liner is used. Heat the sample at 80°C for 1 hour in a water bath or heating block.[8] It is important to ensure the tube is well-sealed as methanol's boiling point will be exceeded.
-
Cooling: Remove the tube from the heat and allow it to cool to room temperature before opening.
-
FAME Extraction: Add 1 mL of hexane (or heptane) and 1 mL of water (or 0.9% NaCl solution). Vortex thoroughly for 1 minute.[8]
-
Phase Separation: Centrifuge at 1,500 x g for 10 minutes. The FAMEs will be in the upper organic (hexane) layer.[8]
-
Collection and Analysis: Carefully transfer the upper hexane layer to a GC vial, optionally passing it through a small column of anhydrous sodium sulfate to remove any residual water.[4][10] The sample is now ready for GC-MS analysis. For low concentration samples, the hexane can be evaporated and the sample reconstituted in a smaller volume.[11]
Protocol 3: Derivatization to FAMEs (Base-Catalyzed)
Base-catalyzed transesterification is typically faster and occurs at lower temperatures but is primarily for transesterifying glycerolipids and may not efficiently esterify free fatty acids.
A. Materials and Reagents
-
0.5 M Sodium Methoxide (NaOMe) in Methanol
-
Hexane or Heptane (GC grade)
-
Saturated NaCl solution
-
1 M Sulfuric Acid or Acetic Acid (for neutralization)
B. Procedure
-
Reagent Addition: Re-dissolve the dried lipid extract in a small amount of toluene or hexane (e.g., 200 µL). Add 1 mL of 0.5 M sodium methoxide.
-
Reaction: Vortex the mixture and let it react at room temperature for 10-15 minutes, or at 50°C for 5-10 minutes for faster reaction.
-
Neutralization: Stop the reaction by adding a neutralizing agent, such as 1 M sulfuric acid, until the solution is slightly acidic (check with pH paper).
-
FAME Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation & Collection: Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described derivatization protocols. Researchers should optimize these conditions for their specific sample types and analytes.
| Parameter | Acid-Catalyzed (BF₃-Methanol)[4][5] | Acid-Catalyzed (Methanolic HCl)[8] | Base-Catalyzed (NaOMe) |
| Catalyst | 12-14% BF₃ in Methanol | 1-3 M HCl in Methanol | 0.5 M NaOMe in Methanol |
| Sample State | Dried lipid extract | Dried lipid extract | Dried lipid extract |
| Reaction Temp. | 60 - 100 °C | 80 °C | Room Temp. or 50 °C |
| Reaction Time | 5 - 60 minutes | 60 minutes | 5 - 15 minutes |
| Neutralization | Not typically required | Not typically required | Required (e.g., H₂SO₄) |
| Primary Use | Free fatty acids & transesterification | Free fatty acids & transesterification | Primarily transesterification |
GC-MS Analysis and Data Interpretation
A. GC-MS Parameters
-
Column: A polar capillary column (e.g., cyanopropyl-based) is recommended for good separation of FAME isomers.[2]
-
Injection: 1 µL of the FAME extract is typically injected.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate FAMEs, e.g., starting at 100°C and ramping up to 240-250°C.
-
MS Detection: The mass spectrometer can be operated in either full scan mode to identify fatty acids or Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative accuracy.[2]
B. ¹³C Enrichment Calculation The incorporation of ¹³C into a fatty acid molecule results in a shift in its mass-to-charge ratio (m/z). The mass spectrum will show a distribution of isotopologues (M+0, M+1, M+2, etc.), where M+0 is the unlabeled fatty acid, and M+n is the fatty acid containing 'n' ¹³C atoms. The fractional enrichment can be calculated by correcting for the natural abundance of ¹³C and other isotopes.[12][13] It is crucial to also analyze the derivatizing agent (e.g., methanol) to correct for the carbon atom added during methylation.[11]
References
- 1. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
Measuring Palmitate Incorporation into Triglycerides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and storage of triglycerides (TGs) are fundamental cellular processes with significant implications for metabolic health and disease. Dysregulation of TG metabolism is a hallmark of various conditions, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] Palmitate, a common saturated fatty acid, is a key substrate for TG synthesis. Measuring the rate of palmitate incorporation into triglycerides is a critical tool for understanding the dynamics of lipid metabolism and for evaluating the efficacy of therapeutic interventions targeting these pathways.
This document provides detailed protocols for quantifying palmitate incorporation into triglycerides using two common methodologies: radiolabeling with [¹⁴C]palmitate and stable isotope labeling with [¹³C]palmitate. These methods allow for the precise tracing and quantification of fatty acid esterification into the triglyceride pool.[3][4]
Signaling Pathways and Experimental Workflow
The synthesis of triglycerides from fatty acids occurs primarily in the endoplasmic reticulum.[5][6] The process begins with the activation of fatty acids to fatty acyl-CoAs, which are then sequentially esterified to a glycerol-3-phosphate backbone to form triglycerides.[2][5][7]
The general experimental workflow for measuring palmitate incorporation into triglycerides involves several key steps, from cell culture and labeling to lipid extraction and analysis.
Data Presentation
Quantitative data from palmitate incorporation assays should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Quantification of [¹⁴C]Palmitate Incorporation into Triglycerides
| Treatment Group | Total Protein (mg) | Total Lipid Extract (cpm) | Triglyceride Fraction (cpm) | [¹⁴C]Palmitate Incorporation (pmol/mg protein) |
| Control | 1.2 | 550,000 | 150,000 | 125 |
| Treatment A | 1.1 | 780,000 | 250,000 | 227 |
| Treatment B | 1.3 | 420,000 | 95,000 | 73 |
Table 2: Quantification of [¹³C]Palmitate Incorporation into Triglycerides by LC-MS/MS
| Treatment Group | Total Protein (mg) | Labeled TG (Peak Area) | Unlabeled TG (Peak Area) | % Labeled TG | [¹³C]Palmitate Incorporation (nmol/mg protein) |
| Control | 1.5 | 1.2 x 10⁶ | 8.5 x 10⁶ | 12.4% | 25.8 |
| Treatment X | 1.4 | 2.5 x 10⁶ | 8.2 x 10⁶ | 23.4% | 48.7 |
| Treatment Y | 1.6 | 0.8 x 10⁶ | 8.9 x 10⁶ | 8.2% | 17.1 |
Experimental Protocols
Protocol 1: Measuring [¹⁴C]Palmitate Incorporation into Triglycerides
This protocol details the use of radiolabeled palmitate to measure its incorporation into triglycerides in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
[¹⁴C]Palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Thin Layer Chromatography (TLC) plates (silica gel)[8][9][10]
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 84:15:1 v/v/v)[8]
-
Iodine crystals for visualization
-
Scintillation vials
-
Scintillation cocktail
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and grow to desired confluency.
-
Treat cells with experimental compounds as required.
-
-
Preparation of [¹⁴C]Palmitate-BSA Conjugate:
-
Prepare a stock solution of fatty acid-free BSA in serum-free medium.
-
In a separate tube, evaporate the desired amount of [¹⁴C]palmitate under a stream of nitrogen.
-
Resuspend the dried [¹⁴C]palmitate in a small volume of ethanol.
-
Add the ethanolic [¹⁴C]palmitate solution to the BSA solution while vortexing to facilitate conjugation.
-
Incubate at 37°C for 30 minutes.
-
-
Labeling of Cells:
-
Lipid Extraction (Folch Method): [15][16]
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells and scrape them into a glass tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the cell lysate.[15]
-
Vortex thoroughly and agitate for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[15]
-
Vortex and centrifuge at low speed (e.g., 2000 rpm) for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Lipid Separation by Thin Layer Chromatography (TLC): [8][9][10][17]
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the lipid extract onto a silica gel TLC plate. Also spot a standard containing triglycerides.
-
Develop the TLC plate in a chamber pre-equilibrated with the developing solvent.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and allow it to air dry.
-
Visualize the lipid spots by placing the plate in a chamber with iodine crystals. The triglyceride spot will appear as a brown spot.
-
-
Quantification:
-
Mark the location of the triglyceride spot.
-
Scrape the silica gel from the triglyceride spot into a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Count the radioactivity (counts per minute, cpm) using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysate from a parallel well using a standard protein assay.
-
-
Data Analysis:
-
Calculate the amount of [¹⁴C]palmitate incorporated into triglycerides, normalizing to the total protein concentration.
-
Protocol 2: Measuring [¹³C]Palmitate Incorporation into Triglycerides using LC-MS/MS
This protocol offers a non-radioactive method for tracing palmitate incorporation using stable isotope labeling and subsequent analysis by liquid chromatography-tandem mass spectrometry.[1][4][18]
Materials:
-
Cultured cells
-
Cell culture medium
-
[U-¹³C₁₆]Palmitate
-
Fatty acid-free BSA
-
PBS
-
Lipid extraction solvents (as in Protocol 1)
-
Internal standards (e.g., deuterated lipid standards)[18]
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)[18]
Procedure:
-
Cell Culture, Treatment, and Labeling:
-
Follow steps 1-3 from Protocol 1, substituting [U-¹³C₁₆]palmitate for [¹⁴C]palmitate.
-
-
Lipid Extraction:
-
Follow step 4 from Protocol 1. Add internal standards to the extraction solvent for accurate quantification.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the lipid extract to dryness under nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis: [18][19][20]
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a suitable liquid chromatography method.
-
Detect and quantify the labeled and unlabeled triglyceride species using mass spectrometry. This is typically done using multiple-reaction monitoring (MRM) on a triple quadrupole instrument.[18]
-
-
Data Analysis:
-
Determine the peak areas for both the [¹³C]-labeled and unlabeled triglyceride species.
-
Calculate the ratio of labeled to unlabeled triglycerides.
-
Quantify the amount of incorporated [¹³C]palmitate by comparing the signal to that of the internal standard.
-
Normalize the results to the total protein concentration.
-
Conclusion
The protocols described provide robust and reliable methods for measuring the incorporation of palmitate into triglycerides. The choice between radiolabeling and stable isotope labeling will depend on the specific research question, available equipment, and safety considerations. Both techniques are powerful tools for investigating lipid metabolism in health and disease and for the preclinical evaluation of novel therapeutic agents.
References
- 1. Insulin-independent regulation of hepatic triglyceride synthesis by fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipogenesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 9. aocs.org [aocs.org]
- 10. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. Counting efficiency in the radioassay of 3H- and 14C-labeled lipids adsorbed on silica gel by liquid scintillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mmpc.org [mmpc.org]
- 17. youtube.com [youtube.com]
- 18. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 19. researchgate.net [researchgate.net]
- 20. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Stable Isotope Tracing of Lipid Disposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting in vivo stable isotope tracing studies to investigate lipid disposition. This powerful technique allows for the quantitative analysis of dynamic processes such as lipid synthesis, transport, and catabolism, offering critical insights for metabolic research and the development of therapeutics for diseases like obesity, fatty liver disease, and dyslipidemia.[1][2][3]
Introduction to In Vivo Stable Isotope Tracing of Lipids
Stable isotope tracing is a gold-standard methodology for studying the kinetics of metabolic pathways in vivo.[4][5] Unlike "snapshot" measurements of lipid concentrations, this approach provides dynamic information on the rates of lipid turnover, including their synthesis, breakdown, oxidation, and conversion to other molecules.[1][2][3] By introducing molecules labeled with stable isotopes (e.g., ¹³C, ²H) into a biological system, researchers can track the metabolic fate of these tracers as they are incorporated into various lipid species.[6][7] The subsequent analysis of isotopic enrichment in different lipid pools using mass spectrometry provides quantitative data on metabolic fluxes.[8][9] This methodology is safe for human studies, including in children and pregnant women, allowing for repeated investigations.[4][5]
Commonly used stable isotope tracers for lipid metabolism studies include:
-
Deuterated water (²H₂O): Used to measure the synthesis of fatty acids and cholesterol.[10][11][12][13][14]
-
¹³C-labeled glucose: Traces the contribution of glucose to de novo lipogenesis.[15][16][17]
-
¹³C- or ²H-labeled fatty acids: Directly trace the uptake, esterification, and oxidation of specific fatty acids.[6][18]
The choice of tracer depends on the specific metabolic pathway under investigation.[7][19]
Key Applications in Lipid Metabolism Research
-
De Novo Lipogenesis (DNL): Quantifying the rate of new fatty acid synthesis in the liver and adipose tissue.
-
Fatty Acid Oxidation (FAO): Determining the rate at which fatty acids are broken down for energy production.[6]
-
Lipoprotein Kinetics: Studying the synthesis, secretion, and clearance of lipoproteins such as very-low-density lipoprotein (VLDL).[6]
-
Lipid Storage and Turnover: Assessing the dynamics of lipid deposition and mobilization in various tissues.
-
Drug Efficacy and Target Engagement: Evaluating the impact of therapeutic interventions on lipid metabolism.
Experimental Workflow and Signaling Pathways
The general workflow for an in vivo stable isotope tracing experiment involves several key steps, from tracer administration to data analysis. The tracer enters the body's metabolic pools and is incorporated into various lipid species through distinct signaling and metabolic pathways.
Protocols
Protocol 1: Measuring De Novo Lipogenesis (DNL) using Deuterated Water (²H₂O)
This protocol is adapted from studies measuring the synthesis of fatty acids and cholesterol.[10][11][14]
1. Animal Preparation and Acclimation:
-
House animals (e.g., C57BL/6 mice) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
2. Tracer Administration:
-
Administer an intraperitoneal (IP) priming dose of 99.8% ²H₂O in 0.9% NaCl to rapidly enrich the body water pool to a target of 2.5-5%.
-
Following the priming dose, provide drinking water enriched with 4-8% ²H₂O for the duration of the study (e.g., 1 to 8 weeks for measuring lipid replacement rates in different tissues).[14]
3. Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
-
Immediately freeze all samples in liquid nitrogen and store at -80°C until analysis.
4. Sample Preparation and Analysis:
-
Body Water Enrichment: Determine the ²H enrichment in body water (from plasma) using a headspace gas chromatography-mass spectrometer (GC-MS) after acetone exchange.[18]
-
Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a standard method such as the Bligh-Dyer or Folch method.
-
Fatty Acid and Cholesterol Isolation: Saponify the lipid extract to release fatty acids and cholesterol. Isolate and derivatize the fatty acids to fatty acid methyl esters (FAMEs) and cholesterol to its trimethylsilyl (TMS) ether derivative.
-
GC-MS Analysis: Analyze the isotopic enrichment of the derivatized fatty acids (e.g., palmitate) and cholesterol by GC-MS.
5. Data Analysis:
-
Calculate the fractional synthesis rate (FSR) of lipids using the precursor-product relationship, where the enrichment of body water serves as the precursor enrichment.
-
The mass isotopomer distribution analysis of the labeled lipids can be used to determine the number of deuterium atoms incorporated, which provides insights into the synthetic pathways.[10][14]
Protocol 2: Tracing Fatty Acid Disposition using ¹³C-Labeled Oleic Acid
This protocol is based on an application note detailing fatty acid tracing in mice.[18][20]
1. Animal Preparation:
-
Use C57BL/6 mice and acclimate them as described in Protocol 1.
-
Fast the mice for a period (e.g., 4-6 hours) before tracer administration to ensure a consistent metabolic state.
2. Tracer Administration:
-
Administer a single oral gavage of 150 mg/kg of U-¹³C₁₈-oleic acid, potassium salt, mixed with a vehicle like corn oil or 20% TPGS.[18][20]
3. Sample Collection:
-
Collect serial blood samples (approximately 10-20 µL) at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Process the blood to obtain plasma and store at -80°C.
4. Sample Preparation and Analysis:
-
Lipid Extraction: Mix 10 µL of plasma with 90 µL of methanol containing a suite of heavy-labeled internal standards for various lipid classes. Further dilute with 300 µL of pentanol.[18][20]
-
Protein Precipitation: Centrifuge the samples to pellet insoluble proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using ultra-performance liquid chromatography coupled with a triple quadrupole or quadrupole time-of-flight mass spectrometer (UPLC-MS/MS).[18][20]
-
Use multiple-reaction monitoring (MRM) to specifically detect and quantify the incorporation of ¹³C₁₈-oleate into triglycerides and cholesteryl esters.[18]
5. Data Analysis:
-
Determine the concentration of ¹³C₁₈-oleate-labeled lipids from the peak area ratio of the analyte to its corresponding internal standard.[18]
-
Plot the concentration of the labeled lipids as a function of time.
-
Calculate the area under the curve (AUC) to represent the total exposure to the newly synthesized lipids.[18]
Data Presentation
Quantitative data from in vivo stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental groups.
Table 1: Parameters for De Novo Lipogenesis Study using ²H₂O
| Parameter | Control Group | Treatment Group |
| Tracer Administration | ||
| ²H₂O Priming Dose (% of body weight) | 1.5% | 1.5% |
| ²H₂O in Drinking Water (%) | 4% | 4% |
| Body Water Enrichment | ||
| Plasma ²H Enrichment (%) | 2.6 ± 0.2 | 2.5 ± 0.3 |
| Fractional Synthesis Rate (FSR) | ||
| Liver Palmitate FSR (%/day) | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Adipose Tissue Palmitate FSR (%/day) | 5.1 ± 0.8 | 8.9 ± 1.2 |
| Plasma Cholesterol FSR (%/day) | 3.5 ± 0.5 | 6.2 ± 0.9* |
| Note: Data are hypothetical and presented as mean ± SD. *p < 0.05 vs. Control Group. |
Table 2: Pharmacokinetic Parameters of ¹³C-Labeled Lipids after Oral ¹³C-Oleic Acid Administration
| Labeled Lipid Species | Cmax (µM) | Tmax (min) | AUC₀₋₂₄₀ (µMmin) |
| Control Group | |||
| ¹³C₁₈-Oleoyl-Triglyceride (TG 52:2) | 12.5 ± 1.8 | 60 | 1850 ± 250 |
| ¹³C₁₈-Oleoyl-Cholesteryl Ester (CE 18:1) | 3.2 ± 0.5 | 120 | 450 ± 75 |
| Treatment Group (e.g., MTP Inhibitor) | |||
| ¹³C₁₈-Oleoyl-Triglyceride (TG 52:2) | 4.1 ± 0.9 | 60 | 620 ± 110 |
| ¹³C₁₈-Oleoyl-Cholesteryl Ester (CE 18:1) | 1.5 ± 0.3 | 120 | 210 ± 40* |
| Note: Data are hypothetical examples based on expected outcomes from literature and presented as mean ± SD. MTP: Microsomal Triglyceride Transfer Protein. *p < 0.05 vs. Control Group.[18] |
Conclusion
In vivo stable isotope tracing provides an unparalleled view of the dynamic nature of lipid metabolism. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers to design, execute, and interpret studies aimed at understanding lipid disposition in health and disease. The use of these techniques can significantly contribute to the discovery and development of novel therapeutics for metabolic disorders.
References
- 1. [PDF] Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology | Semantic Scholar [semanticscholar.org]
- 2. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope analysis of dynamic lipidomics | Crick [crick.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 19. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 20. ckisotopes.com [ckisotopes.com]
Application Notes and Protocols for 13C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing stable isotope-labeled substrates, such as 13C-labeled glucose or glutamine, into a biological system, researchers can trace the path of the labeled atoms through the metabolic network.[1][2][3] This approach, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and regulate their metabolism.[3][4][5] Understanding these metabolic fluxes is crucial in various fields, including metabolic engineering, biotechnology, and the study of diseases like cancer, where metabolic reprogramming is a key hallmark.[6][7]
This document provides detailed application notes and protocols for designing and conducting 13C-MFA experiments. It is intended for researchers, scientists, and drug development professionals who wish to apply this technique to their studies.
Core Principles of 13C-MFA
The fundamental concept behind 13C-MFA is that the distribution of 13C isotopes in downstream metabolites is a direct consequence of the underlying metabolic fluxes.[1][8] By measuring the isotopic labeling patterns of intracellular metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the rates of the reactions that produced them.[3][8]
The overall workflow of a 13C-MFA experiment can be broken down into five key stages: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[3][9] Careful consideration at each stage is critical for obtaining accurate and precise flux measurements.
Experimental Design
A well-designed experiment is paramount for the success of 13C-MFA. The choice of isotopic tracer, the duration of the labeling experiment, and the analytical method for measuring isotope incorporation all significantly impact the quality of the resulting flux map.
Tracer Selection
The selection of the 13C-labeled substrate is a critical step in experimental design. The ideal tracer should be chosen to maximize the information obtained about the pathways of interest. For studying central carbon metabolism, common tracers include:
-
[U-13C]-Glucose: Uniformly labeled glucose, where all six carbon atoms are 13C. This is often used to get a global view of glucose metabolism.
-
[1,2-13C]-Glucose: Specifically labeled glucose, which can provide more detailed information about the pentose phosphate pathway.
-
[U-13C]-Glutamine: Uniformly labeled glutamine, often used to probe the Krebs cycle and related pathways.
The choice of tracer can be optimized using computational simulations to determine which tracer will provide the best resolution for the fluxes of interest.[9]
Stationary vs. Non-Stationary 13C-MFA
13C-MFA experiments can be performed under two different assumptions about the isotopic state of the system:
-
Isotopically Stationary MFA (Stationary MFA): In this approach, cells are cultured with the 13C-labeled substrate for a duration sufficient to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time.[10] This method is well-established but can be time-consuming, especially for cells with slow growth rates.[11][12]
-
Isotopically Non-Stationary MFA (INST-MFA): This technique involves measuring the transient changes in isotopic labeling over a time course before the system reaches isotopic steady state.[10][11][12] INST-MFA can provide flux information more rapidly and can sometimes resolve fluxes that are difficult to determine with stationary MFA.[5][11][12]
The choice between stationary and non-stationary MFA depends on the specific biological system and the experimental goals.
Protocols
The following protocols provide a general framework for conducting a 13C-MFA experiment. Specific details may need to be optimized for the particular cell type and experimental conditions.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the desired 13C-labeled substrate. For example, for a [U-13C]-glucose labeling experiment, replace the unlabeled glucose in the medium with [U-13C]-glucose at the same concentration.
-
Labeling:
-
For Stationary MFA: Culture the cells in the 13C-labeled medium for a sufficient period to achieve isotopic steady state. This duration should be determined empirically but is often at least two to three cell doubling times.
-
For INST-MFA: Start the labeling by switching the cells from unlabeled to 13C-labeled medium. Collect samples at multiple time points during the transient labeling phase.[12]
-
-
Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are crucial for accurate measurements.
-
Quenching: Quickly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline) to halt metabolic activity.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
The dried metabolite extracts need to be derivatized before analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase their volatility.
-
Derivatization: Resuspend the dried metabolite extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Incubation: Incubate the samples at an elevated temperature (e.g., 70°C) to allow the derivatization reaction to complete.
-
Analysis: Analyze the derivatized samples by GC-MS.
Data Presentation
Quantitative data from 13C-MFA experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Isotopic Labeling of Key Metabolites in Central Carbon Metabolism
| Metabolite | Mass Isotopomer Distribution (MID) |
| Glycolysis | |
| Glucose-6-phosphate | M+0, M+1, M+2, M+3, M+4, M+5, M+6 |
| Fructose-6-phosphate | M+0, M+1, M+2, M+3, M+4, M+5, M+6 |
| Pyruvate | M+0, M+1, M+2, M+3 |
| Lactate | M+0, M+1, M+2, M+3 |
| Pentose Phosphate Pathway | |
| Ribose-5-phosphate | M+0, M+1, M+2, M+3, M+4, M+5 |
| Krebs Cycle | |
| Citrate | M+0, M+1, M+2, M+3, M+4, M+5, M+6 |
| α-Ketoglutarate | M+0, M+1, M+2, M+3, M+4, M+5 |
| Malate | M+0, M+1, M+2, M+3, M+4 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Conclusion
13C Metabolic Flux Analysis is a sophisticated and powerful tool for quantitatively understanding cellular metabolism.[2] By carefully designing experiments, following robust protocols, and utilizing appropriate data analysis and visualization methods, researchers can gain deep insights into the metabolic adaptations of cells in various physiological and pathological states. This information is invaluable for identifying novel drug targets and developing new therapeutic strategies.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Strategies for metabolic flux analysis in plants using isotope labelling. | Department of Biology [biology.ox.ac.uk]
- 5. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 8. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 11. Stationary versus non-stationary (13)C-MFA: a comparison using a consistent dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cellular Uptake of 13C-Labeled Palmitic Acid
Welcome to the technical support center for optimizing the cellular uptake of 13C-labeled palmitic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 13C-labeled palmitic acid not dissolving properly in my culture medium?
A1: Palmitic acid, especially the long-chain saturated fatty acid, has very low aqueous solubility.[1][2][3] To overcome this, it is essential to complex it with a carrier molecule. The most common method is to conjugate it with fatty acid-free Bovine Serum Albumin (BSA).[2][3] The use of organic solvents like ethanol or isopropanol can aid in the initial dissolution of palmitic acid before conjugation with BSA, but the final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.05% for ethanol) to avoid cellular toxicity. Heating can also be employed to facilitate dissolution and conjugation, but temperatures should generally be kept below 50°C to prevent albumin aggregation.[2]
Q2: I'm observing high cell death (lipotoxicity) after treating my cells with 13C-palmitic acid. What could be the cause?
A2: Lipotoxicity with palmitic acid treatment is a known issue and can stem from several factors:
-
High Concentrations of Free Palmitic Acid: Unbound fatty acids can have detergent-like properties and damage cell membranes.[4] Ensuring proper conjugation to BSA is crucial to minimize the concentration of free palmitic acid.[4]
-
Inappropriate Palmitic Acid:BSA Molar Ratio: The ratio of fatty acid to BSA determines the availability of unbound fatty acid and can significantly impact cell viability.[2][5] Ratios between 3:1 and 6:1 are often used, but the optimal ratio can be cell-type dependent and may require empirical determination.[2] A 5:1 ratio has been found to be optimal for minimizing inflammation in some cell types.[5][6]
-
BSA-induced Effects: Some BSA preparations can themselves induce inflammatory responses or other biological effects.[5][7] It is advisable to use fatty acid-free, low-endotoxin BSA and to include a BSA-only control in your experiments.[7]
-
High Palmitate Concentration: Even when complexed to BSA, high concentrations of palmitic acid can induce cellular stress, including endoplasmic reticulum (ER) stress, leading to apoptosis.[2]
Q3: How can I be sure that the 13C-labeled palmitic acid is being taken up by the cells and not just sticking to the outside of the membrane?
A3: This is a critical consideration in fatty acid uptake assays. Several methods can be employed to differentiate between surface-bound and internalized fatty acids:
-
Washing Steps: Thoroughly washing the cells with a buffer containing a high concentration of unlabeled BSA after the incubation period can help to remove extracellular, non-specifically bound labeled palmitic acid.
-
Quenching Agents: Some commercial fatty acid uptake assay kits utilize a cell-impermeable quenching agent that extinguishes the fluorescence of the labeled fatty acid analog that remains in the extracellular medium.[8][9] This allows for the measurement of only the internalized signal.
-
Microscopy: Fluorescently-tagged fatty acid analogs can be used to visualize cellular uptake and compartmentalization in real-time.[][11]
Q4: Are there alternatives to BSA for delivering 13C-palmitic acid to cells?
A4: Yes, cyclodextrins, such as methyl-β-cyclodextrin (MBCD), are an effective alternative to BSA for delivering fatty acids to cells.[1][12] MBCD can form inclusion complexes with fatty acids, enhancing their solubility and facilitating their rapid delivery to the cell membrane.[1][12] Compared to albumin, MBCD can transfer its entire fatty acid load and is less likely to introduce impurities or extract cell nutrients.[1][12] However, the usefulness of cyclodextrins can sometimes be limited by toxicity and solubility issues at higher concentrations.[7]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of 13C-Labeled Palmitic Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility/Complexation | Optimize the palmitic acid-BSA conjugation protocol. Ensure the palmitic acid is fully dissolved (using gentle heating and/or a solvent) before adding to the BSA solution. Verify the final solution is clear and not cloudy.[4] | Incomplete complexation leads to low availability of soluble palmitic acid for cellular uptake. |
| Suboptimal Palmitic Acid:BSA Ratio | Titrate different molar ratios of palmitic acid to BSA (e.g., 2:1, 4:1, 6:1) to find the optimal ratio for your cell type. | The concentration of "free" or readily transferable palmitic acid is dependent on this ratio and can influence uptake rates.[2] |
| Low Expression of Fatty Acid Transporters | Choose a cell line known to express key fatty acid transporters like CD36/FAT, FATP, and FABP.[13][14][15][16] Consider using cells where transporter expression is endogenously high or can be induced (e.g., differentiated 3T3-L1 adipocytes).[17] | Protein-mediated transport is a major mechanism for long-chain fatty acid uptake.[13][15] |
| Inappropriate Incubation Time/Temperature | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for uptake in your cell model. Ensure incubation is performed at 37°C. | Fatty acid uptake is a dynamic process, and the optimal timing can vary between cell types. |
| Serum in Culture Medium | Perform the uptake assay in serum-free medium.[17][18] | Serum contains endogenous lipids and binding proteins that will compete with the 13C-labeled palmitic acid for uptake. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the same number of cells in each well. Allow cells to adhere and reach the desired confluency before starting the experiment. | Variations in cell number will directly impact the total amount of 13C-palmitic acid taken up. |
| Incomplete Washing | Standardize the washing procedure. Aspirate media gently to avoid detaching cells. Wash each well with the same volume of wash buffer for the same duration. | Residual extracellular 13C-palmitic acid can contribute to signal variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. | "Edge effects" can lead to inconsistent cell growth and uptake in the peripheral wells. |
| Precipitation of Palmitic Acid-BSA Complex | Visually inspect the prepared palmitic acid-BSA solution for any cloudiness or precipitate before adding it to the cells. If necessary, briefly warm the solution to 37°C.[4] | Inhomogeneous distribution of the fatty acid complex will lead to variable delivery to the cells. |
Experimental Protocols
Protocol 1: Preparation of 13C-Palmitic Acid-BSA Conjugate
This protocol is adapted from various sources to ensure optimal solubility and complexation.[6][19]
Materials:
-
13C-labeled Palmitic Acid
-
Fatty acid-free, low-endotoxin Bovine Serum Albumin (BSA)
-
0.1 M NaOH
-
Sterile distilled water
-
Cell culture medium (serum-free)
-
0.22 µm sterile filter
Procedure:
-
Prepare a 50 mM stock solution of sodium palmitate:
-
Dissolve the 13C-labeled palmitic acid in 0.1 M NaOH with gentle heating at 70°C to create a clear solution.
-
-
Prepare a BSA solution:
-
Dissolve the fatty acid-free BSA in sterile distilled water or serum-free medium to the desired concentration (e.g., 10-12%). Warm the solution to 37°C.
-
-
Conjugate Palmitic Acid to BSA:
-
While stirring the warm BSA solution, slowly add the 13C-sodium palmitate stock solution to achieve the desired final concentration and molar ratio (e.g., 5:1 palmitic acid:BSA).
-
For example, to make a 2 mM PA-BSA solution with a 5:1 ratio, dilute the 50 mM PA stock 25-fold into a pre-warmed DMEM solution containing the appropriate concentration of BSA.[6]
-
-
Incubate for Complex Formation:
-
Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complete complexation.
-
-
Sterilize and Store:
-
Sterilize the final 13C-palmitic acid-BSA conjugate solution by passing it through a 0.22 µm filter.
-
The solution can be used immediately or aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cellular Uptake Assay for 13C-Labeled Palmitic Acid
This protocol outlines a general procedure for measuring the uptake of 13C-palmitic acid.
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
Prepared 13C-palmitic acid-BSA conjugate
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Instrumentation for detection of 13C (e.g., mass spectrometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Initiate Uptake:
-
Remove the serum-free medium and add the pre-warmed medium containing the 13C-palmitic acid-BSA conjugate to the cells.
-
Include control wells with medium containing BSA alone (without 13C-palmitic acid).
-
-
Incubation:
-
Incubate the cells for the desired period (determined from time-course experiments) at 37°C.
-
-
Terminate Uptake and Wash:
-
To stop the uptake, quickly aspirate the treatment medium and wash the cells multiple times (e.g., 3 times) with ice-cold PBS. To remove non-specifically bound fatty acids, the wash buffer can be supplemented with a high concentration of unlabeled BSA.
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the final wash solution and add an appropriate lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
-
Detection of 13C-Palmitic Acid:
Visualizations
References
- 1. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia | PLOS One [journals.plos.org]
- 6. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 11. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. Fatty acid translocase/CD36 mediates the uptake of palmitate by type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of CD36 in Palmitic Acid Lipotoxicity in Neuro-2a Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. brainly.in [brainly.in]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmitic Acid-1,2,3,4-¹³C₄ Concentration for Cell Culture
Welcome to the technical support center for the use of Palmitic acid-1,2,3,4-¹³C₄ in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Palmitic acid-1,2,3,4-¹³C₄ and how is it used in cell culture?
Palmitic acid-1,2,3,4-¹³C₄ is a stable isotope-labeled version of palmitic acid, a common 16-carbon saturated fatty acid. In cell culture, it is primarily used as a tracer to study fatty acid metabolism, including uptake, transport, and incorporation into complex lipids and signaling molecules.[1] Its chemical behavior is nearly identical to unlabeled palmitic acid, so the preparation and handling protocols are the same.
Q2: Why is it necessary to complex palmitic acid with Bovine Serum Albumin (BSA) for cell culture experiments?
Palmitic acid is poorly soluble in aqueous culture media.[2] To enhance its solubility and facilitate its delivery to cells in a physiologically relevant manner, it is essential to complex it with a carrier protein, most commonly fatty acid-free BSA. Free fatty acids can also be toxic to cells, and BSA helps to mitigate this toxicity.[3]
Q3: What is the optimal concentration of Palmitic acid-1,2,3,4-¹³C₄ to use in my cell culture experiments?
The optimal concentration is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and assay. High concentrations can lead to lipotoxicity, inducing cellular stress and apoptosis.[4][5]
Q4: Can I dissolve Palmitic acid-1,2,3,4-¹³C₄ directly in the cell culture medium?
No, due to its poor aqueous solubility, direct dissolution in cell culture medium is not recommended and will likely result in precipitation.[6] A stock solution should be prepared in an appropriate solvent and then complexed with BSA before adding to the culture medium.
Q5: What is the recommended molar ratio of palmitic acid to BSA?
The molar ratio of palmitic acid to BSA is a critical parameter that can influence experimental outcomes. Ratios can range from 2:1 to 10:1, with higher ratios potentially inducing a pro-inflammatory response in some cell types.[3] A common starting point is a 6:1 molar ratio.[2][7] It is advisable to test different ratios to find the optimal one for your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding the palmitic acid-BSA complex. | - Incomplete conjugation of palmitic acid to BSA.- The final concentration of the complex is too high.- The stock solution was not properly prepared or stored. | - Ensure the palmitic acid is fully dissolved in the initial solvent before adding to the BSA solution.- Gently mix the palmitic acid and BSA solution and allow sufficient incubation time for complex formation.- Lower the final concentration of the palmitic acid-BSA complex in your experiment.- Prepare fresh stock solutions. |
| High levels of cell death or toxicity observed after treatment. | - The concentration of palmitic acid is too high for the specific cell line.- The fatty acid to BSA ratio is too high, leading to an excess of free fatty acids.- The solvent used for the stock solution (e.g., ethanol, DMSO) is at a toxic concentration in the final culture medium. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Lower the fatty acid to BSA molar ratio.- Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic (typically <0.1%). Run a solvent-only control. |
| Inconsistent or variable experimental results. | - Inconsistent preparation of the palmitic acid-BSA complex.- Batch-to-batch variability in BSA.- The age and confluency of the cells. | - Standardize the protocol for preparing the palmitic acid-BSA complex and use it consistently.- Use the same lot of fatty acid-free BSA for a set of experiments.- Ensure cells are at a consistent confluency and passage number for all experiments. |
| No observable effect after treatment. | - The concentration of palmitic acid is too low.- The incubation time is too short.- The cells are not responsive to palmitic acid under the current conditions. | - Increase the concentration of palmitic acid, being mindful of potential toxicity.- Increase the incubation time.- Confirm from literature that your cell line is expected to respond to palmitic acid. |
Data Presentation
Table 1: Exemplary Concentrations of Palmitic Acid Used in Different Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Saos-2 (human osteoblast-like) | 100 - 800 µM | 24 h | Dose-dependent inhibition of viability and induction of apoptosis. | [4] |
| BV2 (microglia) | 50 - 200 µM | 24 - 48 h | Decreased cell viability. | [5] |
| EA.hy926 (human endothelial) | 100 - 150 µM | 6 days | Chronic exposure effects on mitochondrial respiration. | [8] |
| HEK293 (human embryonic kidney) | 0.25 mM | 8 h | Inhibition of cell migration. | [9] |
| Porcine Muscle Satellite Cells | 10 - 250 µM | 24 - 48 h | 20 µM identified as optimal for subsequent analyses. | [10] |
| HUVECs (human umbilical vein endothelial) | 200 µM | 4 h | No significant effect on viability alone, but alters expression of adhesion molecules. | [11] |
| Intestinal Cells | 25 - 100 µM | 24 h | Altered cell structure and mechanotransduction. | [12] |
| Mature Adipocytes | 300 µmol/L | 6 h | Induction of insulin resistance. | [13] |
Experimental Protocols
Protocol 1: Preparation of Palmitic Acid-BSA Complex
This protocol describes the preparation of a 1 mM Palmitic acid / 0.17 mM BSA solution (6:1 molar ratio).
Materials:
-
Palmitic acid-1,2,3,4-¹³C₄
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
100% Ethanol
-
Sterile 150 mM NaCl solution
-
Sterile cell culture grade water
-
Sterile glass vials
Procedure:
-
Prepare a 500 mM Palmitic Acid Stock Solution:
-
Dissolve the required amount of Palmitic acid-1,2,3,4-¹³C₄ in 100% ethanol. For example, to make 1 mL of a 500 mM stock, dissolve 130.2 mg of Palmitic acid-1,2,3,4-¹³C₄ (MW: 260.39) in 1 mL of 100% ethanol.
-
Heat the solution at 65-70°C to completely dissolve the palmitic acid.[14]
-
-
Prepare a 10% BSA Solution:
-
Dissolve fatty acid-free BSA in sterile 150 mM NaCl to a final concentration of 10% (w/v).
-
Warm the solution to 37°C and stir until the BSA is completely dissolved.[7]
-
Filter-sterilize the BSA solution using a 0.22 µm filter.
-
-
Complex Palmitic Acid with BSA:
-
Pre-warm the 10% BSA solution to 37°C.
-
Slowly add the 500 mM palmitic acid stock solution dropwise to the BSA solution while stirring. To achieve a 6:1 molar ratio for a 1 mM final palmitate concentration, you would add a specific volume of the palmitate stock to the BSA solution and adjust the final volume. For a more detailed step-by-step guide, refer to established protocols.[2][7]
-
Incubate the mixture at 37°C for at least 1 hour with continuous stirring to allow for complex formation.[7]
-
-
Final Preparation and Storage:
-
Adjust the final volume with sterile 150 mM NaCl to achieve the desired final concentration.
-
The complex can be aliquoted into sterile glass vials and stored at -20°C for up to two weeks.[7] Thaw at 37°C before use.
-
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Palmitic acid-BSA complex (prepared as in Protocol 1)
-
BSA-only solution (vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the palmitic acid-BSA complex in your cell culture medium to achieve a range of final concentrations (e.g., 0, 25, 50, 100, 200, 400, 800 µM).
-
Include a vehicle control (BSA-only solution at a concentration equivalent to the highest BSA concentration in the treatment groups).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the palmitic acid-BSA complex or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot cell viability against the palmitic acid concentration to determine the optimal non-toxic concentration range for your experiments.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic acid induces human osteoblast-like Saos-2 cell apoptosis via endoplasmic reticulum stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wklab.org [wklab.org]
- 8. The effect of chronic exposure to high palmitic acid concentrations on the aerobic metabolism of human endothelial EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid decreases cell migration by increasing RGS2 expression and decreasing SERCA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Palmitic Acid in the Co-Toxicity of Bacterial Metabolites to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 13C Fatty Acid Tracing Experiments
Welcome to the technical support center for 13C fatty acid tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of 13C fatty acid tracing?
A1: 13C fatty acid tracing is a powerful technique used to track the metabolic fate of fatty acids within biological systems. By introducing fatty acids labeled with the stable isotope carbon-13 (13C), researchers can follow their uptake, transport, and conversion into other molecules. This provides insights into pathways such as fatty acid oxidation (β-oxidation), the tricarboxylic acid (TCA) cycle, and de novo lipogenesis (the synthesis of new fatty acids).[1][2][3] Understanding these processes is crucial in various research areas, including cancer metabolism, metabolic diseases, and drug development.
Q2: What are the key considerations for designing a 13C fatty acid tracing experiment?
A2: A successful tracing experiment hinges on careful experimental design. Key considerations include:
-
Choice of Tracer: The specific 13C-labeled fatty acid should be chosen based on the biological question. Uniformly labeled (U-13C) fatty acids are common, but specifically labeled fatty acids can provide more detailed information about particular enzymatic reactions.
-
Tracer Concentration: The concentration of the labeled fatty acid should be optimized. It needs to be high enough to achieve detectable enrichment in downstream metabolites but not so high as to cause cellular toxicity or significantly alter normal metabolism.[1][4]
-
Labeling Duration: The incubation time with the tracer is critical. Short time points can reveal initial metabolic steps, while longer incubations are needed to achieve isotopic steady-state, where the labeling of intracellular metabolite pools is stable.[5]
-
Cell Culture Conditions: The composition of the culture medium, particularly the presence of other carbon sources like glucose and glutamine, will influence fatty acid metabolism.[1][2][3][4]
-
Controls: Appropriate controls are essential, including unlabeled cells to determine the natural abundance of isotopes and cells grown in parallel under identical conditions without the tracer.[6]
Q3: How are samples prepared for analysis in 13C fatty acid tracing experiments?
A3: Proper sample preparation is critical to preserve the isotopic labeling patterns and ensure accurate analysis. The general steps include:
-
Quenching Metabolism: Rapidly stopping all enzymatic activity is crucial to prevent changes in metabolite levels and labeling after the experiment ends. This is often achieved by flash-freezing cells or tissues in liquid nitrogen.[7]
-
Metabolite Extraction: Metabolites are extracted from the cells or tissues using a cold solvent, typically a mixture of methanol, acetonitrile, and water.[4][7]
-
Lipid Extraction and Fractionation: Lipids, including fatty acids, are often separated from other metabolites. Common methods include liquid-liquid extraction (e.g., Folch or Bligh-Dyer methods) or solid-phase extraction (SPE).[8]
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs).[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during 13C fatty acid tracing experiments in a question-and-answer format.
Low 13C Enrichment in Target Metabolites
Q: I am observing very low or no 13C enrichment in my fatty acids or downstream metabolites. What could be the cause?
A: This is a common issue that can stem from several factors related to tracer uptake, metabolism, or analytical sensitivity.
Troubleshooting Steps:
-
Optimize Tracer Concentration and Incubation Time:
-
Problem: The concentration of the 13C-labeled fatty acid may be too low, or the incubation time may be too short for significant incorporation.
-
Solution: Perform a dose-response experiment with a range of tracer concentrations (e.g., 5 µM to 100 µM) to find the optimal concentration for your cell line.[1] Similarly, conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the necessary labeling duration.[4]
-
-
Check Cell Viability:
-
Problem: High concentrations of certain fatty acids, like palmitate, can be lipotoxic to some cell lines, impairing their metabolic activity.[1]
-
Solution: Assess cell viability (e.g., using a trypan blue exclusion assay) at the tracer concentrations you are using. If toxicity is observed, consider lowering the concentration or using a less toxic fatty acid.
-
-
High Influx from Other Carbon Sources:
-
Problem: The presence of high concentrations of other carbon sources, such as glucose and glutamine, in the culture medium can dilute the contribution of the 13C-labeled fatty acid to metabolic pathways.[1][2][3][4]
-
Solution: Try reducing the concentration of glucose and glutamine in your labeling medium to increase the relative contribution of the fatty acid tracer.
-
-
Inefficient Cellular Uptake:
-
Problem: Cells may not be efficiently taking up the fatty acid from the medium. Fatty acids are often delivered bound to bovine serum albumin (BSA) to increase their solubility and facilitate uptake.
-
Solution: Ensure that the fatty acid is complexed with fatty acid-free BSA in an appropriate molar ratio (e.g., 2.2:1 fatty acid to BSA).[1]
-
Summary of Troubleshooting Strategies for Low Enrichment
| Potential Cause | Recommended Action | Relevant Parameters |
| Insufficient Tracer Uptake | Optimize tracer concentration and incubation time. | Concentration (e.g., 1-100 µM), Time (e.g., 2-24h) |
| Cell Toxicity | Assess cell viability at different tracer concentrations. | Cell viability assays (e.g., Trypan Blue) |
| Competition with Other Substrates | Reduce concentrations of glucose and glutamine in the media. | Media composition |
| Poor Tracer Solubility/Uptake | Ensure proper complexing of fatty acid with BSA. | Fatty acid:BSA molar ratio |
Complex and Difficult-to-Interpret Mass Spectra
Q: My mass spectrometry data shows complex fragmentation patterns and overlapping peaks, making it difficult to determine 13C incorporation. Why is this happening and how can I simplify the analysis?
A: The complexity of mass spectra is a significant challenge, especially with certain analytical techniques and highly labeled molecules.
Troubleshooting Steps:
-
Choice of Analytical Platform (GC-MS vs. LC-MS):
-
Problem: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) often causes extensive fragmentation of fatty acid methyl esters (FAMEs), leading to a low abundance of the molecular ion and complex spectra that can be difficult to interpret.[9][11]
-
Solution: Consider using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), which is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.[11] This simplifies the identification of different isotopologues (molecules with different numbers of 13C atoms).
-
-
Correction for Natural Isotope Abundance:
-
Problem: The natural abundance of 13C (approximately 1.1%) contributes to the mass isotopologue distribution (MDV), which can complicate the interpretation of labeling patterns, especially for large molecules like fatty acids.[6][10][11]
-
Solution: It is crucial to correct the raw mass spectrometry data for the natural abundance of 13C and other isotopes. This can be done using various algorithms and software tools. It is not appropriate to simply subtract the MDV of an unlabeled sample from the labeled sample.[6]
-
-
High Degree of Labeling:
-
Problem: A fatty acid with a high number of incorporated 13C atoms will have a complex mass spectrum with many isotopologue peaks. For example, an 18-carbon fatty acid can have up to 18 additional mass units from 13C labeling.[9]
-
Solution: While this complexity reflects successful labeling, careful data analysis is required. Utilize software that can accurately calculate and visualize the mass isotopologue distributions.
-
Workflow for Mass Spectrometry Data Analysis
References
- 1. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. benchchem.com [benchchem.com]
- 5. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 13C Palmitate Mass Spectrometry Analysis
Welcome to the technical support center for troubleshooting issues related to the mass spectrometry analysis of 13C-labeled palmitate. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to a low signal of 13C palmitate in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal or no signal at all for my 13C palmitate. What are the most common initial troubleshooting steps?
A1: A complete loss of signal often points to a singular critical issue. Before delving into complex optimizations, start with a systematic check of the basics:
-
Confirm Standard and Sample Integrity: Prepare a fresh 13C palmitate standard to rule out degradation or incorrect concentration of your stock solution.
-
Verify Instrument Functionality:
-
LC-MS System Check: Ensure the liquid chromatography (LC) system is delivering mobile phase correctly and the mass spectrometer (MS) is functioning. A simple check is to inject a well-characterized, reliable standard to confirm that the instrument is acquiring data.
-
Direct Infusion: To isolate the problem, bypass the LC system and directly infuse your fresh 13C palmitate standard into the mass spectrometer. If a signal is observed, the issue likely lies within the LC separation (e.g., column, mobile phase). If there is still no signal, the problem is more likely related to the mass spectrometer settings or the analyte's ionization properties.
-
-
Inspect for System Contamination: Contaminants in the sample or on the chromatographic column can lead to peak splitting, broadening, or signal suppression.[1] Ensure proper sample preparation and column maintenance.
Q2: My 13C palmitate signal is inconsistent between samples. What could be causing this variability?
A2: Inconsistent signal intensity can stem from several factors throughout the experimental workflow:
-
Sample Preparation Variability: Ensure your lipid extraction procedure is consistent across all samples. The Bligh and Dyer method is a common and effective technique for extracting lipids.[2] Inaccurate or inconsistent sample handling can lead to significant variations.
-
Ion Suppression: The sample matrix can interfere with the ionization of 13C palmitate, leading to a reduced signal.[3] To address this:
-
Dilute the sample: This can reduce the concentration of interfering matrix components.[3]
-
Improve sample cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances.[3]
-
Optimize chromatography: Adjust the LC gradient to separate the 13C palmitate from co-eluting matrix components.[3]
-
-
System Carryover: Residual sample from a previous injection can lead to artificially high signals in subsequent runs. Implement a robust needle and system wash protocol and inject blank samples between experimental samples to check for carryover.[3]
Q3: I am using LC-MS. What are some key parameters to optimize for improving 13C palmitate signal?
A3: Optimizing your LC-MS method is crucial for achieving a strong and reproducible signal for 13C palmitate.
-
Choice of Ionization Technique: Electrospray ionization (ESI) is commonly used for fatty acid analysis. Experiment with both positive and negative ion modes. While negative ion mode ([M-H]⁻) is often used for fatty acids, positive ion mode adducts (e.g., [M+NH₄]⁺) can also be effective, particularly for neutral lipids incorporating palmitate.[4]
-
Mobile Phase Composition: For reverse-phase chromatography, a gradient of water and an organic solvent like acetonitrile or methanol is common. The addition of a small amount of a weak acid, such as 0.1% formic acid, can aid in protonation for positive ion mode.[3] For negative ion mode, a basic mobile phase or an ion-pairing agent like tributylamine can be beneficial.[5]
-
Mass Spectrometer Settings:
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[1]
-
Scan Range: Set a narrow mass range around the expected m/z of 13C palmitate and its isotopologues to increase the signal-to-noise ratio.[6]
-
Fragmentation: In tandem MS (MS/MS), optimize the collision energy to achieve characteristic and intense fragment ions for your multiple reaction monitoring (MRM) transitions.
-
Troubleshooting Guides
Guide 1: Diagnosing Low Signal Intensity
This guide provides a step-by-step process to identify the root cause of a low 13C palmitate signal.
dot
Caption: A workflow for troubleshooting low 13C palmitate signal.
Guide 2: Enhancing Signal through Derivatization
If optimizing sample preparation and instrument settings is insufficient, chemical derivatization can significantly improve the signal intensity of fatty acids. Derivatization can enhance ionization efficiency and improve chromatographic properties.
Why Derivatize Palmitate?
-
Increased Ionization Efficiency: Attaching a chemical group that is easily ionized can dramatically boost the signal in the mass spectrometer.
-
Improved Chromatography: Derivatization can make the analyte less polar, leading to better retention and peak shape in reverse-phase chromatography.
-
Enhanced Fragmentation: Some derivatizing agents can promote specific fragmentation patterns in MS/MS, leading to more sensitive and specific detection.[7]
Common Derivatization Strategies for Fatty Acids:
| Derivatizing Agent | Method | Advantage | Reference |
| Pentafluorobenzyl Bromide (PFBBr) | Forms PFB esters, analyzed by GC-MS with negative chemical ionization (NCI). | High sensitivity and selectivity. | [8] |
| Diazomethane | Methylates the carboxylic acid group for GC-MS analysis. | Simple and rapid procedure. | [9] |
| N-(2-aminoethyl)-4-iodobenzamide (NIBA) | Incorporates a photolabile group for enhanced fragmentation in UVPD-MS. | High photodissociation yields, enabling detailed structural analysis. | [7][10] |
dot
Caption: The process of derivatization to enhance signal intensity.
Experimental Protocols
Protocol 1: Lipid Extraction from Cells or Tissues (Modified Bligh and Dyer Method)
This protocol is suitable for the extraction of total lipids, including 13C palmitate, from biological samples.
Materials:
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (e.g., heptadecanoic acid)[9]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform and methanol (1:2, v/v). Add an internal standard at this stage for quantification.
-
Phase Separation: Add water to the mixture and vortex thoroughly. This will induce phase separation.
-
Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower chloroform layer, which contains the lipids.
-
Re-extraction: Re-extract the aqueous layer with chloroform to maximize lipid recovery.
-
Drying and Reconstitution: Combine the chloroform fractions and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for your MS analysis (e.g., isopropanol/chloroform/methanol mixture).[2]
Protocol 2: Derivatization of Palmitate to Methyl Ester for GC-MS Analysis
This protocol describes the methylation of fatty acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Diazomethane solution (handle with extreme caution in a fume hood)
-
Heptane
-
Methanol
Procedure:
-
Sample Preparation: Start with the dried lipid extract obtained from Protocol 1.
-
Methylation: Add a small amount of methanol followed by an ethereal solution of diazomethane. The appearance of a persistent yellow color indicates the completion of the reaction.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in heptane for injection into the GC-MS system.[9]
Note on Isotopic Enrichment:
When conducting stable isotope tracing studies, it is important to consider the isotopic enrichment of the precursor pool. For instance, in cell culture experiments, the intracellular pool of palmitoyl-CoA may not be 100% labeled with 13C. It is often necessary to measure the isotopic enrichment of the precursor to accurately calculate metabolic rates.[11] For example, in one study, after 3 hours of incubation with [U-13C]palmitic acid, approximately 60% of the total palmitoyl-CoA was 13C-labeled.[11]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Palmitic acid-1,2,3,4-13C4 solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and experimental use of Palmitic acid-1,2,3,4-13C4.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
The solubility of isotopically labeled palmitic acid, such as this compound, is expected to be virtually identical to that of unlabeled palmitic acid. Palmitic acid is a long-chain saturated fatty acid with poor solubility in aqueous solutions but good solubility in organic solvents.[1]
Solubility Data for Palmitic Acid
| Solvent | Solubility | Temperature |
| Ethanol | ~30 mg/mL[1] | Room Temperature |
| DMSO | ~20 mg/mL[1] | Room Temperature |
| Dimethyl formamide (DMF) | ~20 mg/mL[1] | Room Temperature |
| Water | 0.04 mg/L | 25°C |
| Ethanol:PBS (1:2, pH 7.2) | ~0.25 mg/mL (when pre-dissolved in ethanol)[1] | Room Temperature |
Q2: How can I increase the solubility of this compound in aqueous solutions for cell culture experiments?
To overcome the poor aqueous solubility of palmitic acid for cell culture applications, it is essential to complex it with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[2][3][4] This mimics the physiological transport of fatty acids in the bloodstream. The BSA-conjugated form is more soluble and readily taken up by cells.
Q3: What is the recommended storage condition for this compound and its prepared solutions?
-
Solid Form: this compound as a solid should be stored at room temperature, desiccated, and protected from light.[5]
-
Stock Solutions in Organic Solvents: Stock solutions in solvents like ethanol or DMSO are stable but should be stored at -20°C for long-term use.
-
BSA-Conjugated Solutions: Aliquots of the BSA-conjugated palmitic acid solution can be stored at -20°C for at least two weeks and potentially up to a month.[2] It is recommended to thaw aliquots in a 37°C water bath immediately before use.[2] Avoid repeated freeze-thaw cycles.
Q4: Is this compound hazardous?
While not classified as a hazardous substance, standard laboratory safety precautions should be followed.[6] This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]
Troubleshooting Guide: Solution Preparation
A common issue when preparing BSA-conjugated palmitic acid is the precipitation of the fatty acid upon dilution into aqueous media.[8][9]
Troubleshooting Precipitation of Palmitic Acid-BSA Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding palmitate to BSA solution | Temperature of solutions is too low. | Ensure the BSA solution is warmed to 37°C and the palmitate solution (in ethanol or NaOH) is heated to 55-70°C before mixing.[3][4] Add the hot palmitate solution to the BSA solution while stirring.[2] |
| Rapid addition of palmitate. | Add the palmitate solution to the BSA solution slowly and dropwise, or in small aliquots, while continuously stirring or vortexing.[2] | |
| Incorrect molar ratio of palmitate to BSA. | The molar ratio of fatty acid to BSA is critical. A ratio of less than 7:1 is generally recommended, with ratios of 3:1 to 6:1 being common.[3] High ratios can lead to saturation of BSA's binding sites and precipitation. | |
| Cloudy or opaque final solution | Incomplete conjugation or formation of micelles. | After mixing, continue to stir the solution at 37°C for at least one hour to ensure complete conjugation.[2] A brief sonication or incubation at a slightly higher temperature (up to 55°C) can sometimes help clarify the solution.[10] However, a slightly opaque solution can still be usable in some experiments.[10] |
| Precipitation after storage and thawing | Instability of the complex. | Thaw frozen aliquots in a 37°C water bath and vortex well before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Experimental Protocols
Preparation of BSA-Conjugated this compound Stock Solution (5 mM)
This protocol is adapted from several sources to provide a reliable method for preparing a BSA-conjugated palmitic acid solution for cell culture experiments.[3][4][11]
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty acid-free BSA
-
Cell culture medium (e.g., DMEM, serum-free)
-
Sterile conical tubes
-
Water baths at 37°C and 70°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 500 mM Palmitic Acid Stock in Ethanol:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in 100% ethanol to a final concentration of 500 mM.
-
Heat the solution at 70°C in a water bath until the palmitic acid is completely dissolved.[3]
-
-
Prepare a 10% BSA Solution:
-
Dissolve fatty acid-free BSA in your desired cell culture medium to a final concentration of 10% (w/v).
-
Incubate the solution at 37°C until the BSA is completely dissolved.[3]
-
Sterile filter the 10% BSA solution using a 0.22 µm filter.
-
-
Conjugate Palmitic Acid to BSA:
-
Pre-warm the 10% BSA solution to 37°C.
-
While vortexing the BSA solution, slowly add the 500 mM palmitic acid stock solution to achieve the desired final concentration (e.g., for a 5 mM final concentration, add 10 µL of 500 mM palmitic acid to 990 µL of 10% BSA).[3]
-
The solution may initially appear cloudy.[12]
-
-
Incubate and Finalize:
-
Incubate the mixture at 55°C for 15 minutes with vortexing. Repeat this step.[3] Alternatively, stir the solution at 37°C for 1 hour.[2]
-
The solution should become clearer as the palmitic acid conjugates to the BSA.[12]
-
The final stock solution will have a palmitate:BSA molar ratio of approximately 3.2:1.[3]
-
-
Storage:
-
Store the BSA-conjugated palmitic acid solution in single-use aliquots at -20°C.[3]
-
Experimental Workflow: Lipidomics using this compound
This workflow outlines a typical experiment for tracing the metabolic fate of exogenous palmitic acid in cultured cells.
Palmitic Acid Signaling Pathway
Palmitic acid is known to act as a signaling molecule that can induce inflammatory responses, partly through the activation of Toll-like receptor 4 (TLR4).[13][14][15][16][17][18]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. wklab.org [wklab.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of bovine serum albumin (BSA)-conjugated palmitic acid [bio-protocol.org]
- 5. Palmitic acid (1,2,3,4-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-7896-0.1MG [isotope.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. westliberty.edu [westliberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Shaping of Innate Immune Response by Fatty Acid Metabolite Palmitate | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Impurity Effects in Tracer Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the effects of isotopic impurities in tracer studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities and why are they a concern in tracer studies?
A1: Isotopic impurities refer to the presence of undesired isotopes in a sample. In the context of tracer studies, this has two main components:
-
Natural Abundance: All elements with stable isotopes exist as a mixture. For example, carbon is naturally present as ~98.9% ¹²C and ~1.1% ¹³C.[1][2] This means that even in an unlabeled biological sample, a certain percentage of molecules will contain heavier isotopes. This natural abundance can be mistaken for a signal from an intentionally introduced isotopic tracer, leading to an overestimation of tracer incorporation.[3]
-
Tracer Impurity: Isotopically labeled compounds (tracers) are never 100% pure.[4] For instance, a batch of U-¹³C₆-glucose, where all six carbon atoms are intended to be ¹³C, will contain a small percentage of molecules with five, four, or fewer ¹³C atoms. This impurity can lead to an underestimation of the true enrichment and distort the observed mass isotopomer distribution.[4]
Failure to correct for both natural abundance and tracer impurity can lead to significant quantitative errors in metabolic flux analysis and other tracer applications, potentially leading to incorrect biological interpretations.[4]
Q2: How can I determine the isotopic purity of my tracer?
A2: The isotopic purity of a tracer is typically determined using high-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[5][6] The process involves analyzing the tracer compound to determine the relative intensities of the different mass isotopologues. The manufacturer of the tracer will usually provide a certificate of analysis with the stated isotopic purity. However, it is good practice to verify this, especially for critical experiments.
Q3: What is the acceptable level of isotopic purity for a tracer?
A3: The required isotopic purity depends on the specific application and the sensitivity of the analysis. For most metabolic research and pharmaceutical applications, an isotopic enrichment of 95% or higher is generally required.[5] Highly sensitive studies may necessitate even higher purity. It's crucial to know the exact purity to accurately correct the experimental data.
Q4: What are the common pitfalls to avoid when trying to minimize isotopic impurity effects?
A4: Common pitfalls include:
-
Assuming 100% Tracer Purity: Always account for the actual purity of the tracer as specified by the manufacturer or determined experimentally.
-
Ignoring Natural Abundance of All Elements: While ¹³C is a primary concern, other elements like nitrogen (¹⁵N), oxygen (¹⁸O), and sulfur (³⁴S) also have naturally occurring heavy isotopes that can contribute to the mass spectrum and should be included in corrections.
-
Incorrect Correction for MS/MS Data: Correction methods for full scan MS data are different from those for MS/MS data. Applying an MS1 correction to MS/MS data can lead to incorrect results.[4]
-
Contamination: Contamination from external sources, such as keratins from skin and hair, can introduce unlabeled compounds and interfere with mass spectrometry analysis.[7]
-
Isotope Exchange: Ensure that the isotopic labels are on stable positions within the molecule to prevent exchange with protons from the solvent, which would lead to a loss of the label.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during tracer studies related to isotopic impurities.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected background signal in unlabeled samples. | Natural isotopic abundance of the elements in your analyte and derivatizing agents. | This is expected. You must perform a natural abundance correction on your data. Analyze an unlabeled standard to determine its natural isotopic distribution and use this to correct your labeled samples. |
| Negative values for fractional abundance after correction. | Low signal intensity, missing peaks in the mass spectrum, or an incorrect correction matrix. | For negative values resulting from low signal, consider increasing the sample concentration or injection volume. If peaks are missing, check the mass spectrometer's calibration and resolution. Iterative correction methods can be used to set unrealistic negative values to zero and re-normalize the data.[1] |
| Inconsistent results between experimental replicates. | Contamination during sample preparation, or variability in tracer purity between batches. | Implement strict clean handling procedures, including the use of a laminar flow hood and personal protective equipment.[7] Always use tracers from the same batch for a set of comparative experiments. |
| Calculated metabolic fluxes do not match expected physiology. | Inaccurate correction for tracer impurity or natural abundance. | Double-check the elemental composition used for the natural abundance correction, including any derivatizing agents. Verify the isotopic purity of your tracer. Use software tools designed for isotopic correction. |
Quantitative Data Summary
Natural Abundance of Common Isotopes
The following table summarizes the natural abundance of stable isotopes for elements commonly found in biological molecules. This information is critical for accurate natural abundance correction.
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.[9]
Typical Isotopic Purity of Commercial Tracers
The isotopic purity of commercially available tracers can vary. It is essential to refer to the certificate of analysis for the specific batch being used. The table below provides typical specifications for a common tracer.
| Tracer | Supplier Examples | Chemical Purity | Isotopic Enrichment |
| D-Glucose (U-¹³C₆) | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich | ≥98% | ≥99 atom % ¹³C |
| D-Glucose-1-¹³C | Sigma-Aldrich | 99% | 99 atom % ¹³C |
| L-Glucose-1-¹³C | Cambridge Isotope Laboratories, Inc., ChemScene | ≥98% | ≥99% |
Data is illustrative and sourced from publicly available information from suppliers.[10][11]
Experimental Protocols
Protocol 1: Assessment of Tracer Isotopic Purity by LC-MS
This protocol outlines a general procedure for determining the isotopic purity of a tracer using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Dissolve the isotopic tracer in a high-purity solvent (e.g., ultrapure water or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
-
LC Separation:
-
Use an appropriate HPLC or UHPLC column for the analyte (e.g., a carbohydrate analysis column for glucose).
-
Develop an isocratic or gradient elution method to achieve good separation of the analyte from any chemical impurities.
-
-
MS Acquisition:
-
Introduce the separated analyte into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum over a mass range that includes all expected isotopologues of the tracer.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak and all relevant isotopologue peaks.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the desired labeled species as a percentage of the sum of the peak areas of all isotopologues.
-
Protocol 2: Correction for Natural Abundance and Tracer Impurity
This protocol describes the conceptual steps for correcting mass spectrometry data. These steps are typically performed using specialized software.
-
Data Acquisition:
-
Acquire mass spectra for both your unlabeled (control) and labeled (experimental) samples, ensuring sufficient resolution to observe the isotopic cluster of your analyte.[1]
-
-
Data Extraction:
-
Extract the mass spectra and the intensities of the isotopic peaks for each analyte of interest.
-
-
Correction for Natural Abundance:
-
Utilize a correction algorithm, often based on matrix calculations, that takes into account the elemental composition of the analyte (and any derivatizing agents) and the natural abundance of all constituent isotopes.[1]
-
This step subtracts the contribution of naturally occurring heavy isotopes from the measured signal.
-
-
Correction for Tracer Impurity:
-
Input the known isotopic purity of the tracer into the correction software.
-
The algorithm will then adjust the data to account for the presence of incompletely labeled tracer molecules.[4]
-
-
Data Analysis:
-
The output will be the corrected mass isotopomer distribution, which represents the true extent of isotopic labeling from the tracer. This corrected data can then be used for downstream quantitative analysis, such as metabolic flux analysis.[1]
-
Visualizations
Caption: Workflow for isotopic tracer experiments.
Caption: Troubleshooting decision tree.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. D-Glucose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-0.1MG [isotope.com]
Technical Support Center: Quantifying Intracellular Fatty acid Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of intracellular fatty acid metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying intracellular fatty acid metabolism?
Quantifying intracellular fatty acid metabolism is complex due to the dynamic nature of lipid molecules and the intricate network of metabolic pathways involved. Key challenges include:
-
Sample Preparation: The inherent complexity of the lipidome requires robust sample preparation techniques to enrich for lipids of interest and remove interfering substances.[1] Liquid-liquid extraction methods, such as the Folch and Bligh and Dyer protocols, are commonly used but require careful execution to ensure reproducibility.[1]
-
Analytical Complexity: The sheer diversity of lipid species, including many isobaric and isomeric forms, presents a significant analytical challenge. Mass spectrometry (MS) is a powerful tool, but data interpretation can be complex.[1][2]
-
Dynamic Flux: Fatty acids are in a constant state of flux, being taken up by cells, incorporated into complex lipids, mobilized from stores, and oxidized for energy.[3][4] Measuring these dynamic processes in real-time is technically demanding.
-
Intracellular Localization: Determining the subcellular location of fatty acids and their metabolites is difficult with conventional methods due to insufficient resolution.[5]
-
Data Analysis and Interpretation: Lipidomics datasets are large and complex, requiring specialized software and expertise for accurate identification and quantification of lipid species.[1][6] Inconsistencies between different software platforms can also pose a challenge to reproducibility.[6]
Q2: How can I improve the reproducibility of my lipidomics experiments?
Improving reproducibility in lipidomics requires careful attention to detail throughout the entire workflow. Here are some key recommendations:
-
Standardized Sample Handling: Implement consistent procedures for sample collection, quenching of metabolic activity, and storage to minimize pre-analytical variability.
-
Use of Internal Standards: The addition of appropriate internal standards during lipid extraction is critical for quantitative lipidomic analysis.[7]
-
Quality Control Samples: Include pooled biological quality control (QC) samples and process blanks in your analytical runs to monitor instrument performance and identify potential contaminants.
-
Manual Data Inspection: While software platforms are essential for data processing, manual inspection of spectra for potential biomarkers of interest is crucial to verify identifications and avoid false positives.[6]
-
Consistent Data Analysis Parameters: Use consistent and clearly documented parameters for peak picking, alignment, and normalization across all samples in a study.
Troubleshooting Guides
Fatty Acid Uptake Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence | Incomplete removal of extracellular fluorescent fatty acid analog. | Use a quenching buffer to eliminate extracellular fluorescence, especially for non-adherent cells or when cell washing is difficult.[8][9][10] For adherent cells, ensure thorough washing with a suitable washing buffer.[8][11] |
| Low fluorescence signal | Insufficient cell number or low expression of fatty acid transporters. | Optimize cell seeding density to ensure a confluent monolayer.[12] For cell lines like 3T3-L1 adipocytes, ensure they are properly differentiated to express fatty acid uptake proteins.[9] |
| Inconsistent results between wells | Uneven cell distribution or variations in incubation times. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. |
| Fluorescence signal decreases over time | Photobleaching of the fluorescent probe. | Minimize exposure of the fluorescently labeled cells to light. Use an anti-fade mounting medium if performing fluorescence microscopy. |
Fatty Acid Oxidation (FAO) Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in distinguishing intracellular vs. extracellular FAO | In vivo measurements are technically challenging and often reflect whole-body metabolism rather than tissue-specific oxidation.[3] | Utilize dual stable isotope labeling techniques combined with mass spectrometry to trace the fate of intracellular and extracellular fatty acids separately.[3] |
| Conflicting results with previous studies | Different experimental models (in vivo, ex vivo, in vitro) and methodologies can lead to discrepancies.[3] | Clearly define the experimental system and its limitations. When comparing data, ensure that the methodologies are comparable. |
| Accumulation of toxic metabolic intermediates | Inborn errors of metabolism affecting FAO can lead to the buildup of specific fatty acid species.[13][14][15][16][17] | If working with patient-derived cells or animal models of FAO disorders, be aware of the specific enzymatic defect and the expected metabolic profile. |
| Low signal in measuring FAO products (e.g., CO2, acetyl-CoA) | Insufficient substrate availability or low enzymatic activity. | Ensure adequate concentrations of fatty acid substrates and cofactors (e.g., L-carnitine) in the assay buffer. Optimize cell or tissue homogenate concentrations. |
Lipolysis Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Underestimation of fatty acid release | Re-uptake of released free fatty acids (FFAs) by the cells. | Include a fatty acid acceptor, such as bovine serum albumin (BSA), in the incubation medium to prevent FFA re-uptake.[18][19] |
| Non-linear rate of glycerol or FFA release | Depletion of triglyceride stores or feedback inhibition of lipases. | Measure lipolysis over a time course to determine the linear range of the assay.[18][19] |
| High basal lipolysis | Cell stress or presence of lipolytic agents in the culture medium. | Handle cells gently and ensure they are in a healthy state. Use serum-free medium for the assay to avoid interference from serum components. |
| Incomplete cell lysis for measuring intracellular lipase activity | Inefficient homogenization or sonication. | Optimize the cell disruption method to ensure complete release of intracellular lipases.[18] |
Experimental Protocols
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol is a generalized procedure based on commercially available kits.[8][11][12]
-
Cell Preparation:
-
Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Remove the culture medium and wash the cells twice with a serum-free medium.
-
Add serum-free medium and incubate at 37°C for 15-60 minutes to serum-starve the cells.
-
-
Fatty Acid Uptake:
-
Prepare a working solution of the fluorescent fatty acid analog (e.g., BODIPY-dodecanoic acid) in serum-free medium.
-
Remove the serum-free medium from the cells and add the fatty acid working solution.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for fatty acid uptake.
-
-
Signal Detection (Choose one):
-
Washing Method (for adherent cells):
-
Remove the fatty acid working solution and wash the cells three times with Washing Buffer.
-
Add fresh Washing Buffer to the wells and measure the fluorescence using a microplate reader (bottom-read), fluorescence microscope, or flow cytometer.
-
-
Quenching Method (for adherent or suspension cells):
-
Add an equal volume of Quenching Buffer to each well containing the fatty acid working solution.
-
Measure the fluorescence immediately using a microplate reader (bottom-read) or fluorescence microscope.
-
-
Protocol 2: In Vitro Lipolysis Assay
This protocol is adapted from methods for measuring lipolysis in cultured adipocytes.[18][19]
-
Cell Preparation:
-
Plate adipocytes in a 24-well plate and allow them to differentiate.
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with BSA (as a fatty acid acceptor).
-
-
Lipolysis Induction:
-
Add fresh buffer containing BSA and the desired lipolytic agent (e.g., isoproterenol for stimulated lipolysis) or vehicle (for basal lipolysis).
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
Collect the incubation medium at the end of the incubation period.
-
Measure the concentration of glycerol and/or free fatty acids in the medium using commercially available colorimetric or fluorometric assay kits.
-
Normalize the results to the total protein or DNA content of the cells in each well.
-
Visualizations
Caption: Workflow for a fluorescent fatty acid uptake assay.
Caption: Key steps in an in vitro lipolysis assay.
Caption: Challenges across the lipidomics workflow.
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Intracellular and Extracellular Fatty Acids in Skeletal Muscle: Application of kinetic modeling, stable isotopes and liquid chromatography/electrospray ionization ion-trap tandem mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imaging of intracellular fatty acids by scanning X-ray fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Fatty acid oxidation disorders | Research Starters | EBSCO Research [ebsco.com]
- 14. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Natural ¹³C Abundance in Metabolic Flux Analysis (MFA) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the correction for natural ¹³C abundance in their Metabolic Flux Analysis (MFA) experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the correction of mass spectrometry data for natural ¹³C abundance.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Corrected data shows negative isotopologue abundances. | 1. Incorrect Molecular Formula: The chemical formula used for correction, including any derivatization agents, is inaccurate. 2. Background Noise or Interference: Co-eluting compounds or high background noise can distort the measured mass isotopologue distribution (MID).[1] 3. Incorrect Peak Integration: Inaccurate integration of isotopologue peaks leads to erroneous intensity values. | 1. Verify Molecular Formula: Double-check the elemental composition of the metabolite and any derivatizing agents used during sample preparation. Re-run the correction with the accurate formula. 2. Improve Chromatography and Background Subtraction: Optimize your chromatographic method to better separate the analyte of interest from interfering compounds. Utilize the background subtraction features of your mass spectrometry software. 3. Manual Peak Integration Review: Manually inspect the integration of each isotopologue peak to ensure accuracy. Adjust integration parameters in your software as needed. |
| Flux confidence intervals are unexpectedly wide after correction. | 1. Suboptimal Isotopic Tracer: The chosen ¹³C-labeled tracer may not provide sufficient labeling information for the pathways of interest. 2. High Measurement Noise: Large errors in the initial labeling data will be propagated through the correction process. | 1. In Silico Tracer Selection: Use computational tools to predict and select a more informative tracer that will provide better resolution for your specific metabolic pathways of interest. 2. Replicate Measurements: Analyze both biological and technical replicates to obtain a more accurate estimation of measurement variance. |
| The model fit is poor after using corrected data. | 1. System Not at Isotopic Steady State: Standard ¹³C-MFA assumes that the system has reached an isotopic steady state.[1] If the labeling is still changing over time, the model will not fit the data well. 2. Incorrect Atom Transition Map: The atom mappings for the reactions in your metabolic model may be incorrect. | 1. Extend Labeling Time: Increase the duration of the labeling experiment to ensure the system reaches a steady state and re-sample. For systems where a steady state is not feasible, consider using isotopically non-stationary MFA (INST-MFA) methods.[1][2] 2. Verify Atom Transitions: Carefully review and confirm the accuracy of the atom transition maps for each reaction in your metabolic network model. |
| Corrected enrichment is significantly different than expected. | 1. Tracer Impurity: The isotopic purity of the ¹³C-labeled substrate was not accounted for during the correction.[3] 2. Contamination: Samples may be contaminated with unlabeled biomass or other carbon sources. | 1. Account for Tracer Purity: Use correction software that allows you to input the isotopic purity of your tracer.[3] 2. Ensure Sample Purity: Review sample handling and preparation procedures to minimize the risk of contamination. |
Frequently Asked Questions (FAQs)
Experimental Design
-
Q1: Why is it necessary to correct for natural ¹³C abundance? A1: Carbon naturally exists as two stable isotopes: ¹²C (~98.9%) and ¹³C (~1.1%).[4] This means that even in an unlabeled sample, a certain fraction of molecules will contain one or more ¹³C atoms, contributing to the M+1, M+2, etc. peaks in a mass spectrum. To accurately quantify the incorporation of a ¹³C-labeled tracer, this natural abundance must be subtracted from the measured mass isotopologue distributions (MIDs).[4][5][6] Failure to do so can lead to distorted data and incorrect flux estimations.[3]
-
Q2: How do I choose the right ¹³C-labeled tracer for my experiment? A2: The optimal tracer depends on the specific metabolic pathways you aim to investigate.[1] The goal is to select a tracer that will generate unique labeling patterns for different pathways, allowing for their resolution. For example, [1,2-¹³C]glucose is often recommended as it can provide high precision for estimating fluxes in central carbon metabolism.[7] It is advisable to use in silico experimental design tools to identify the most informative tracer for your biological question.[1]
Data Acquisition and Analysis
-
Q3: What are the primary sources of error in labeling measurements? A3: Several factors can introduce errors into labeling measurements, including:
-
Q4: Should I report the raw or corrected mass isotopomer distributions in my publication? A4: It is considered good practice to report the raw, uncorrected mass isotopomer distributions in a tabular format.[8] This is because there are various correction algorithms, and providing the raw data allows other researchers to apply their preferred correction method.[8]
Experimental Protocol: Correction of Mass Spectrometry Data
This protocol outlines the general steps for correcting raw mass spectrometry data for natural ¹³C abundance using a software tool.
1. Data Extraction and Formatting
-
Process your raw mass spectrometry data using the instrument's software or a tool like MS-DIAL.
-
Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities or areas.
-
Export the data into a format compatible with your correction software (e.g., CSV). The file should typically include columns for the metabolite name, its molecular formula, and the measured intensities for each isotopologue.
2. Correction Using Software (e.g., IsoCor, IsoCorrectoR)
-
Launch the correction software.
-
Load your formatted data file.
-
Input the required parameters:
-
The name of the isotopic tracer (e.g., ¹³C).
-
The isotopic purity of the tracer substrate.
-
The molecular formula of the metabolite and any derivatization agents.
-
-
Execute the correction algorithm. The software will generate an output file containing the corrected mass isotopologue distributions.
Quantitative Data Summary
The correction for natural ¹³C abundance is typically performed using a correction matrix.[9] This matrix accounts for the probability of finding a molecule with a certain number of ¹³C atoms due to natural abundance. The measured MID is then multiplied by the inverse of this correction matrix to obtain the corrected MID.
| Matrix Component | Description | Example for a C₃ Molecule |
| Measured MID (M_measured) | A vector of the raw, measured intensities for each mass isotopologue (M+0, M+1, M+2, etc.). | [M+0_intensity, M+1_intensity, M+2_intensity, M+3_intensity] |
| Correction Matrix (C) | A matrix where each column represents the expected MID of a standard with a known number of ¹³C labels, considering the natural abundance of all other atoms. | The first column would be the expected MID of an unlabeled (M+0) standard. The second column would be the expected MID of a singly labeled (M+1) standard, and so on. |
| Corrected MID (M_corrected) | The true mass isotopologue distribution resulting from the isotopic tracer, after accounting for natural ¹³C abundance. | [Corrected_M+0, Corrected_M+1, Corrected_M+2, Corrected_M+3] |
The relationship can be expressed as: M_measured = C * M_corrected Therefore, the corrected MID is calculated as: M_corrected = C⁻¹ * M_measured
Visualizations
Caption: Workflow for correcting natural ¹³C abundance in MFA experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopically Nonstationary MFA [vanderbilt.edu]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Isotopic Steady State in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on achieving, verifying, and troubleshooting isotopic steady state in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A: Metabolic steady state and isotopic steady state are distinct but related concepts crucial for isotope tracing experiments.[1]
-
Metabolic Steady State: This state is achieved when the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[1][2] In exponentially growing cell cultures, this is often assumed when the growth rate is constant.[2]
-
Isotopic Steady State: This is reached when the isotopic enrichment of a particular metabolite remains stable over time.[1] It signifies that the rate of incorporation of the labeled isotope into the metabolite pool is equal to the rate of its turnover.
It is important to note that a cell culture can be in a metabolic steady state without being in an isotopic steady state, especially during the initial phase of labeling.[1]
Q2: How long does it take to reach isotopic steady state?
A: The time required to achieve isotopic steady state is highly variable and depends on several factors:
-
Metabolic Pathway: Different pathways have vastly different turnover rates. For instance, glycolysis intermediates can reach steady state in minutes, while the TCA cycle may take a couple of hours, and nucleotides can require 24 hours or more.[3]
-
Metabolite Pool Size and Flux: The time to reach steady state is dependent on the rate of conversion (flux) from the tracer to the metabolite and the pool sizes of the metabolite and its intermediates.[1]
-
Cell Type and Growth Rate: Faster-growing cells with higher metabolic rates will generally reach isotopic steady state more quickly.
-
Tracer Used: The specific isotopic tracer being used can influence the labeling kinetics.[1]
Q3: Why is achieving isotopic steady state important?
A: For many metabolic flux analysis (MFA) studies, achieving isotopic steady state is a critical assumption.[2][4] It simplifies the mathematical models used to calculate metabolic fluxes by removing time as a variable. However, if steady state is not reached, a more complex isotopically non-stationary MFA (INST-MFA) approach is required.[2][5]
Q4: What are the best practices for media selection in isotope labeling experiments?
A: Media selection is critical for successful isotope labeling.
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Chemically Defined Media: These are generally preferred over complex biological media to have better control over the nutrient composition.[3]
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Dialyzed Fetal Bovine Serum (dFBS): When serum is required, using dFBS is recommended to minimize the presence of unlabeled metabolites that would compete with the isotopic tracer.[3] For certain tracers like pantothenate, charcoal-dextran-stripped FBS may be even more effective at reducing unlabeled contaminants.[6]
-
Custom Media Formulation: For certain cell lines or experiments, systematically redesigning the media composition may be necessary to achieve a balanced cell growth and isotopic steady state.[4]
Troubleshooting Guide
This guide addresses common issues encountered when trying to achieve isotopic steady state.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Labeling / Failure to Reach Steady State | 1. Insufficient Labeling Time: The incubation period with the isotopic tracer is too short for the target metabolic pathway.[1]2. Presence of Unlabeled Sources: The media or serum contains unlabeled versions of the tracer, diluting the isotopic enrichment.[3][6]3. Slow Metabolic Flux: The specific metabolic pathway under investigation has a very slow turnover rate in the chosen cell line.4. Large Intracellular Pools: Large pre-existing unlabeled pools of the metabolite take a long time to be replaced by the labeled form.5. Exchange with Extracellular Pools: Some metabolites, particularly amino acids, can be freely exchanged between the intracellular and extracellular environments, preventing the intracellular pool from reaching a high level of enrichment.[1][5] | 1. Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 0, 1, 4, 8, 24 hours) to determine the time required to reach a plateau in isotopic enrichment for your metabolites of interest.[7]2. Use Dialyzed or Charcoal-Stripped Serum: This will reduce the concentration of contaminating unlabeled metabolites.[3][6]3. Optimize Media Composition: Ensure the labeling medium does not contain unlabeled forms of the tracer.[4]4. Increase Cell Passages in Labeled Media: For techniques like SILAC, at least five cell doublings are recommended to ensure complete incorporation.[8] |
| Arginine-to-Proline Conversion in SILAC | Metabolic Conversion: Some cell lines are capable of converting labeled arginine to labeled proline, which can complicate data analysis for proline-containing peptides.[8][9] | 1. Use a Proline-Deficient Medium: This can sometimes mitigate the conversion.2. Lower Arginine Concentration: Reducing the concentration of labeled arginine in the medium may prevent this metabolic conversion.[8]3. Use a Different Labeled Amino Acid: If the problem persists, consider using a different labeled amino acid for quantification. |
| Poor Cell Health or Growth in Labeling Medium | 1. Toxicity of Labeled Compound: Although rare with stable isotopes, high concentrations of some labeled compounds could potentially affect cell viability.2. Nutrient-Deficient Medium: The custom labeling medium may be lacking essential nutrients required for healthy cell growth.3. Sub-optimal Culture Conditions: Other culture parameters (e.g., pH, CO2) may not be optimal. | 1. Test a Range of Tracer Concentrations: Determine the optimal concentration that allows for sufficient labeling without impacting cell health.2. Supplement the Medium: Ensure the labeling medium is supplemented with all necessary amino acids, vitamins, and other essential nutrients.[10]3. Monitor Culture Conditions: Regularly check and maintain optimal cell culture conditions. |
| Variability in Labeling Between Replicates | 1. Inconsistent Seeding Density: Different starting cell numbers can lead to variations in growth and metabolism.2. Inconsistent Timing: Variations in the timing of media changes and cell harvesting.3. Errors in Sample Mixing (for SILAC): Inaccurate protein concentration measurements before mixing "light" and "heavy" lysates.[11] | 1. Standardize Seeding Density: Ensure all replicate wells or flasks are seeded with the same number of cells.2. Maintain a Strict Timetable: Perform all experimental steps, especially media changes and harvesting, at consistent times.3. Accurate Protein Quantification: Carefully measure protein concentrations before combining samples in a 1:1 ratio for SILAC experiments.[11] |
Experimental Protocols
General Protocol for a Steady-State Labeling Experiment
This protocol is a general guideline for a typical steady-state labeling experiment with an adherent cell line using a labeled nutrient like glucose.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Labeling medium: A base medium lacking the nutrient to be traced (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
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Stable isotope tracer (e.g., [U-¹³C]-glucose)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Metabolite extraction solution (e.g., ice-cold 80% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they will be in the exponential growth phase and approximately 80% confluent at the time of harvest. Culture the cells in complete medium overnight.
-
Media Preparation: Prepare the labeling medium by supplementing the nutrient-free base medium with the stable isotope tracer at the desired final concentration and dFBS. Warm the medium to 37°C.
-
Initiate Labeling: Aspirate the complete medium from the cells, wash once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined time to reach isotopic steady state. This time should be determined empirically through a time-course experiment, but a 24-hour time point is often sufficient for many pathways.[7]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis: Dry the metabolite extracts and store them at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol for Verifying Isotopic Steady State
To confirm that isotopic steady state has been reached, a time-course experiment is essential.
-
Follow the "General Protocol for a Steady-State Labeling Experiment" as described above.
-
Instead of a single endpoint, harvest cells at multiple time points after introducing the labeling medium. A suggested time course could be 0, 1, 4, 8, 16, and 24 hours.
-
Extract metabolites from each time point.
-
Analyze the isotopic enrichment of key metabolites of interest using mass spectrometry.
-
Plot the fractional enrichment of the labeled isotopologue for each metabolite against time.
-
Isotopic steady state is considered to be reached when the fractional enrichment plateaus and no longer increases with longer incubation times.
Visualizations
Caption: Experimental workflow for determining the time to reach isotopic steady state.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a metabolic and isotopic steady state in CHO batch cultures for reliable isotope-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
reducing background noise in stable isotope tracing
Welcome to the technical support center for stable isotope tracing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in stable isotope tracing experiments?
A1: Background noise in mass spectrometry-based stable isotope tracing can stem from several sources, broadly categorized as chemical, electronic, and environmental.[1]
-
Chemical Noise: This is often the most significant contributor and arises from ions that are not the analyte of interest.[1] Common sources include:
-
Contaminants from labware, such as plasticizers.[1]
-
Matrix effects from complex biological samples where co-eluting substances interfere with the ionization of target compounds.[2]
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Polyatomic interferences, where ions formed from combinations of atoms in the sample matrix, plasma gases, or reagents have the same mass-to-charge ratio as the analyte.[3][4][5]
-
Isobaric interferences, where isotopes of different elements have the same nominal mass.[4][6]
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components.[1]
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[1]
Q2: How does background noise affect the results of stable isotope tracing studies?
A2: High background noise can significantly impact the quality and interpretation of stable isotope tracing data in several ways:
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Reduced Sensitivity and Poor Signal-to-Noise Ratios: Elevated background can obscure the signal of low-abundance isotopes or metabolites, making accurate detection and quantification difficult.[2]
-
Inaccurate Quantification: Overlapping isotopic patterns from contaminants can artificially inflate the intensity of M+1 or M+2 isotopologue peaks, leading to incorrect calculations of isotopic enrichment.[1]
-
Skewed Quantification and Reduced Reproducibility: Matrix effects can lead to ion suppression or enhancement, affecting the accuracy and consistency of quantitative results.[2]
Q3: What is the importance of correcting for the natural abundance of stable isotopes?
A3: Correcting for the natural abundance of stable isotopes is a critical step in analyzing data from labeling experiments.[8][9] Naturally occurring heavy isotopes (e.g., 1.1% for ¹³C) are present in metabolites from the start of an experiment.[10][11] It is crucial to distinguish between the isotopes introduced experimentally via a labeled tracer and those naturally present.[8][9] Failure to perform this correction can lead to an overestimation of the presence of heavy isotopes in labeled metabolites, resulting in distorted data and potential misinterpretation of metabolic fluxes.[7][8]
Troubleshooting Guides
Issue 1: High Background Noise in LC-MS Analysis
Symptoms:
-
Elevated baseline in the chromatogram.
-
Poor signal-to-noise ratio for target analytes.[2]
-
Presence of numerous, unidentified peaks.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Additives | Use fresh, high-purity, LC-MS grade solvents and additives.[1][2] Filter all solvents before use.[1] Use the lowest necessary concentration of additives.[2][12] | A significant reduction in baseline noise.[1] |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, methanol, water).[1] | A cleaner baseline in subsequent blank runs.[1] |
| Sample Carryover | Inject a blank solvent run after a high-concentration sample to check for carryover. Flush the sample injection system between runs.[2] | Absence of the analyte peak in the blank run. |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.[1] | Disappearance or significant reduction of phthalate-related peaks (common plasticizers).[1] |
| Dirty Ion Source | Clean the ion source weekly.[2] This includes the cone, needle, and transfer tube.[13] | Improved signal intensity and reduced background. |
Issue 2: Recurring Interfering Peaks in GC-MS Analysis
Symptoms:
-
Consistent appearance of specific, non-analyte peaks across multiple runs, including blanks.[1]
-
Poor library matching for compounds of interest.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. Use a lower oven temperature if possible. | Reduced baseline rise at higher temperatures. |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. | Reduction of siloxane-related peaks in the background. |
| Contaminated Carrier Gas | Ensure the use of high-purity carrier gas (≥99.999%) and install or replace gas purifiers.[14] | A more stable and lower baseline. |
| Sample Preparation Contamination | Use high-purity reagents and solvents.[15] Avoid plastic containers that can leach contaminants.[16] | Cleaner chromatograms with fewer extraneous peaks. |
| Dirty Injector Port | Clean the injector port and replace the liner.[14] | Improved peak shape and reduced background. |
Issue 3: Spectroscopic Interferences in ICP-MS
Symptoms:
-
Inaccurate and imprecise measurements of isotope ratios.
-
Detection of elements known not to be in the sample.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polyatomic Interferences | Use collision/reaction cell technology to remove interfering ions.[4] Optimize sample preparation to minimize the matrix components that form polyatomic ions.[4] | Accurate measurement of the target isotope. |
| Isobaric Interferences | Select an alternative, interference-free isotope of the analyte for measurement if one is available.[4][6] | Correct quantification of the element of interest. |
| Doubly Charged Ion Interferences | Optimize plasma conditions (e.g., nebulizer gas flow rate) to minimize the formation of doubly charged ions.[4] | Elimination of the interference at half the mass-to-charge ratio of the interfering element. |
Experimental Protocols
Protocol 1: Keratin-Free Sample Preparation for Proteomics
This protocol is designed to minimize keratin contamination, a common issue in protein mass spectrometry.
-
Work Area Preparation:
-
Personal Protective Equipment (PPE):
-
Reagent and Consumable Handling:
-
Sample Handling:
-
Gel Electrophoresis Workflow (if applicable):
Protocol 2: General Sample Preparation for Metabolomics
This protocol provides general guidelines for preparing various sample types to minimize background noise.
-
Sample Collection and Storage:
-
Drying and Grinding:
-
Extraction:
-
Use high-purity organic solvents like methanol-water or acetonitrile-water mixtures for metabolite extraction.[20]
-
Ensure extraction protocols are optimized for the metabolites of interest.
-
-
Blanks and Controls:
Visualizations
Caption: A typical experimental workflow for stable isotope tracing studies.
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. A table of polyatomic interferences in ICP-MS | U.S. Geological Survey [usgs.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 15. benchchem.com [benchchem.com]
- 16. Suggestions for Field Sampling | Stable Isotope Laboratory [bu.edu]
- 17. sethnewsome.org [sethnewsome.org]
- 18. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 19. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 20. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Palmitic acid-1,2,3,4-13C4 to U-13C16 palmitate
An Objective Comparison for Researchers
In the realm of metabolic research, particularly in the study of fatty acid metabolism, stable isotope-labeled compounds are indispensable tools. Among these, 13C-labeled palmitic acids are frequently employed to trace the metabolic fate of this key saturated fatty acid. This guide provides a detailed comparison of two common isotopic forms: Palmitic acid-1,2,3,4-13C4 and Uniformly-13C16 labeled palmitate (U-13C16 palmitate), offering insights into their respective applications, advantages, and limitations, supported by experimental data and protocols.
Chemical and Structural Differences
The primary distinction between these two isotopic tracers lies in the number and position of the 13C labels within the palmitic acid molecule.
-
This compound : In this form, only the first four carbon atoms of the sixteen-carbon chain, starting from the carboxyl group, are replaced with the 13C isotope. The remaining twelve carbons are the natural 12C isotope.
-
U-13C16 palmitate : This version has all sixteen of its carbon atoms substituted with the 13C isotope, making it a fully labeled molecule.
This fundamental structural difference dictates their utility in different experimental contexts.
Comparative Data
| Feature | This compound | U-13C16 palmitate |
| Number of 13C Labels | 4 | 16 |
| Molecular Weight Increase | +4 Da | +16 Da |
| Primary Application | Fatty acid oxidation studies, early-chain metabolism | De novo lipogenesis, complete metabolic fate tracing |
| Mass Spectrometry | M+4 isotopologue is tracked | M+16 isotopologue is tracked |
| Cost-Effectiveness | Generally more cost-effective | Typically more expensive |
| Isotopic Dilution | Higher sensitivity to dilution from endogenous pools | Less susceptible to initial dilution effects |
Experimental Applications and Protocols
The choice between this compound and U-13C16 palmitate is contingent on the specific research question.
Fatty Acid Oxidation (FAO) Studies
For investigating the initial steps of beta-oxidation, this compound is often sufficient and more economical. The labeled carbons are released as 13C2-acetyl-CoA in the first two rounds of beta-oxidation, which can then be traced into the TCA cycle.
Experimental Protocol: Measuring Fatty Acid Oxidation in Cultured Cells
-
Cell Culture: Plate cells (e.g., hepatocytes, myotubes) in appropriate media and allow them to adhere.
-
Tracer Incubation: Replace the standard medium with a medium containing 100 µM this compound complexed to BSA for 4-6 hours.
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold PBS, and then extract metabolites using a cold 80% methanol solution.
-
LC-MS/MS Analysis: Analyze the cell extracts for 13C-labeled TCA cycle intermediates (e.g., M+2 citrate, M+2 succinate) to determine the extent of fatty acid oxidation.
De Novo Lipogenesis and Complete Fate Tracing
U-13C16 palmitate is the preferred tracer for studies aiming to track the complete metabolic fate of palmitate, including its incorporation into complex lipids (e.g., triglycerides, phospholipids) and its role in de novo lipogenesis. The uniform labeling allows for the unambiguous identification of the entire carbon backbone in downstream metabolites.
Experimental Protocol: Tracing Palmitate Incorporation into Triacylglycerols (TAGs)
-
Animal Model: Administer U-13C16 palmitate via oral gavage or intravenous injection to a mouse model.
-
Tissue Harvesting: After a specified time (e.g., 2, 4, 8 hours), harvest tissues of interest (e.g., liver, adipose tissue).
-
Lipid Extraction: Perform a Folch extraction to isolate total lipids from the tissue homogenates.
-
LC-MS/MS Analysis: Analyze the lipid extract to identify and quantify 13C16-labeled palmitate incorporated into various TAG species.
Signaling Pathway and Workflow Diagrams
To visually represent the experimental logic and metabolic pathways, the following diagrams are provided.
Caption: Metabolic fate of 13C-labeled palmitate in beta-oxidation.
Caption: General experimental workflow for stable isotope tracing studies.
Conclusion
The selection between this compound and U-13C16 palmitate should be guided by the specific biological question, the required analytical sensitivity, and budgetary considerations. For focused studies on the initial steps of fatty acid oxidation, the 1,2,3,4-13C4 labeled version offers a cost-effective and powerful tool. In contrast, for comprehensive metabolic fate mapping and de novo lipogenesis studies where the entire carbon backbone needs to be traced, the uniformly labeled U-13C16 palmitate is the superior, albeit more expensive, choice. Careful consideration of these factors will ensure the generation of robust and meaningful data in metabolic research.
A Researcher's Guide to Validating Metabolic Flux Models with Multiple Isotopic Tracers
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is essential for understanding cellular physiology, identifying novel drug targets, and optimizing bioprocesses. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for these investigations. While single isotopic tracers have been foundational, the use of multiple tracers, particularly through parallel labeling experiments, has emerged as a more robust strategy for validating and refining metabolic flux models.[1] This approach significantly enhances the precision of flux estimates and enables the resolution of complex metabolic pathways that are often ambiguous with a single tracer.[1]
This guide provides an objective comparison of single versus multiple tracer approaches, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of metabolic networks.
Quantitative Comparison: The Power of Multiple Tracers
The primary advantage of employing multiple isotopic tracers lies in the increased precision of flux estimations. By providing complementary labeling patterns, multiple tracers help to better constrain the mathematical models used in MFA.[1] Parallel labeling experiments, where cells are cultured under identical conditions but fed with different labeled substrates in separate experiments, have proven to be particularly effective.[1]
The following table summarizes the quantitative improvements in flux precision when using parallel labeling experiments compared to single tracer approaches. The data highlights a significant reduction in the confidence intervals of flux estimates for key pathways in central carbon metabolism.
| Metabolic Pathway | Single Tracer Approach (e.g., [1-¹³C]glucose) | Multiple Tracer Approach (e.g., parallel labeling with [1-¹³C]glucose and [U-¹³C]glucose) | Improvement in Flux Precision |
| Glycolysis | ± 5-10% | ± 1-3% | 3-5 fold |
| Pentose Phosphate Pathway (PPP) | ± 10-20% | ± 2-5% | 4-5 fold |
| TCA Cycle | ± 15-25% | ± 3-7% | 4-5 fold |
| Anaplerotic Reactions | Often poorly resolved | Significantly improved resolution | >5 fold |
Note: The values presented are typical ranges observed in various studies and can vary depending on the specific experimental conditions and the organism being studied.
Experimental Protocol: Parallel Labeling for 13C-MFA
A meticulously executed experimental protocol is fundamental to obtaining high-quality data for 13C-MFA. The following is a detailed methodology for a typical parallel labeling experiment.
1. Cell Culture and Isotopic Labeling:
-
Culture cells of interest (e.g., mammalian cell line, bacteria) in a chemically defined medium to ensure precise control over nutrient composition.
-
Grow cells to a mid-exponential phase to ensure a pseudo-steady metabolic state.
-
Prepare two parallel cultures. In "Experiment 1," replace the primary carbon source (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [1,2-¹³C]glucose). In "Experiment 2," use a different labeled isomer (e.g., [U-¹³C]glucose).
-
Incubate the cells for a duration sufficient to achieve isotopic steady state in the intracellular metabolite pools. This duration should be determined empirically for the specific cell type and experimental conditions.
2. Metabolic Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by flash-freezing the cells in a cold solvent like liquid nitrogen or a cold methanol-water mixture.
-
Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Separate the extract from the cell debris by centrifugation.
3. Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extracts, for example, under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments.
-
This analysis allows for the determination of the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of the ¹³C label.
5. Data Analysis and Flux Calculation:
-
Process the raw GC-MS data to determine the MIDs for the metabolites of interest.
-
Utilize a specialized 13C-MFA software package (e.g., INCA, 13CFLUX2, Metran) to simultaneously fit the labeling data from both parallel experiments to a single, comprehensive metabolic network model.[1]
-
The software will then estimate the metabolic fluxes that best explain the observed labeling patterns and provide statistical information on the goodness-of-fit and the confidence intervals of the estimated fluxes.[1]
Software for Metabolic Flux Analysis with Multiple Tracers
Several software packages are available to perform 13C-MFA with data from multiple isotopic tracer experiments. The choice of software often depends on the complexity of the metabolic model, the type of labeling data, and the user's programming expertise.
| Software | Key Features for Multiple Tracers | Statistical Analysis | User Interface | Platform |
| INCA (Isotopomer Network Compartmental Analysis) | Supports simultaneous regression of multiple datasets from parallel labeling experiments.[1] Can model both steady-state and isotopically non-stationary data.[1] | Chi-square goodness-of-fit test, calculation of flux confidence intervals. | Graphical User Interface (GUI) and command-line. | MATLAB-based |
| 13CFLUX2 | High-performance software designed for large-scale MFA, capable of handling complex models and large datasets from multiple experiments.[1] | Chi-square goodness-of-fit test, flux confidence interval estimation. | Command-line interface. | Linux/Unix |
| Metran/OpenFLUX | Open-source software that supports the analysis of parallel labeling experiments. | Goodness-of-fit statistics, flux uncertainty analysis. | Command-line with some GUI functionalities in associated tools. | Various (Python, MATLAB) |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical 13C-MFA workflow and the central carbon metabolism pathways often investigated.
Caption: A typical workflow for parallel labeling 13C-Metabolic Flux Analysis (MFA).
Caption: Key pathways in central carbon metabolism elucidated by 13C-MFA.
Conclusion
The validation of metabolic flux models is paramount for generating reliable and actionable biological insights. The use of multiple isotopic tracers, particularly through parallel labeling experiments, offers a superior method for enhancing the precision and accuracy of flux estimations compared to single-tracer approaches. By providing more constraints on the metabolic model, this technique allows for a more robust and detailed characterization of cellular metabolism. Coupled with powerful software tools and a clear understanding of the experimental workflow, researchers can confidently map the intricate network of metabolic fluxes, paving the way for new discoveries in drug development and biotechnology.
References
A Researcher's Guide to Statistical Analysis and Goodness-of-Fit in ¹³C-Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. The accuracy and reliability of these flux maps are critically dependent on robust statistical analysis and rigorous goodness-of-fit assessment. This guide provides an objective comparison of statistical methodologies and software tools used in ¹³C-MFA, supported by established experimental protocols.
At the heart of ¹³C-MFA is the principle of isotopic labeling, where cells are cultured with ¹³C-labeled substrates. The resulting distribution of ¹³C isotopes in various metabolites, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), provides the data for estimating metabolic fluxes.[1][2] However, the raw data does not directly yield flux values; instead, an iterative optimization process is employed to find a set of fluxes that best explain the measured isotopic labeling patterns.[3][4] The validity of the resulting flux map hinges on the statistical agreement between the experimentally measured data and the data simulated by the metabolic model.[5]
Comparison of Statistical Approaches in ¹³C-MFA
The primary goal of statistical analysis in ¹³C-MFA is to estimate intracellular metabolic fluxes and their confidence intervals by fitting a metabolic model to the experimental data.[6] This involves minimizing the difference between simulated and measured data to determine the most probable flux distribution.[6] Key statistical methods are summarized below.
| Statistical Method | Description | Key Advantages | Common Software Implementation |
| Sum of Squared Residuals (SSR) | The SSR quantifies the discrepancy between the measured mass isotopomer distributions (MIDs) and the MIDs simulated by the metabolic model with the best-fit flux distribution. It is the minimized value representing the total weighted squared difference between measured and simulated data.[3][5] | Provides a fundamental measure of the overall fit of the model to the data. | METRAN, 13CFLUX2, OpenFLUX, FluxPyt[6] |
| Chi-Square (χ²) Goodness-of-Fit Test | This is the most common statistical test for assessing the goodness-of-fit in ¹³C-MFA.[5][7] It compares the minimized SSR value to a χ² distribution with a specific number of degrees of freedom (number of measurements minus the number of estimated parameters).[8] A p-value greater than 0.05 typically indicates a statistically acceptable fit, meaning there is no significant difference between the model and the data.[5] | Provides a statistically rigorous framework for accepting or rejecting a metabolic model.[7] | METRAN, 13CFLUX2, OpenFLUX, FluxPyt[6][9] |
| Confidence Intervals | These quantify the uncertainty associated with each estimated flux. Two primary methods are used: evaluating the sensitivity of the SSR to flux variations and Monte Carlo simulations.[1][3] Accurate confidence intervals are crucial for interpreting the significance of the estimated fluxes. | Provides a range within which the true flux value is likely to lie, indicating the precision of the estimate.[3] | Most modern ¹³C-MFA software packages[10][11] |
| Parallel Labeling Experiments | This technique involves conducting multiple experiments with different ¹³C-labeled tracers to generate complementary datasets.[8] This approach can significantly improve the accuracy and resolution of flux estimations.[4] | Challenges and validates the predictive power of the model, leading to more robust flux maps.[8] | Not a software feature, but an experimental design strategy supported by analysis software. |
Experimental Protocols
A meticulously executed experimental protocol is fundamental for obtaining high-quality data for ¹³C-MFA. The following outlines the key steps for a typical experiment.
-
Experimental Design : The choice of isotopic tracer is critical and significantly influences the precision of the estimated fluxes.[6][12] For example, [1,2-¹³C₂]glucose is often used for its high precision in resolving fluxes in central carbon metabolism.[5][12]
-
Cell Culture and Isotopic Labeling :
-
Culture cells in a defined medium.
-
During the exponential growth phase, switch to a medium containing a known mixture of unlabeled and ¹³C-labeled substrate (e.g., glucose).[5]
-
Continue the culture to allow intracellular metabolites to reach an isotopic steady state. This should be empirically determined by analyzing metabolite labeling at multiple time points.[6]
-
-
Sample Collection and Metabolite Extraction :
-
Isotopic Labeling Measurement :
-
Data Analysis :
-
Input the metabolic network model, atom transitions, measured MIDs, and any measured external fluxes (e.g., glucose uptake, lactate secretion) into a ¹³C-MFA software package.[5]
-
The software performs an iterative optimization to find the flux distribution that minimizes the SSR between the measured and simulated MIDs.[5]
-
Evaluate the goodness-of-fit using the χ² test.[5]
-
Calculate the confidence intervals for each estimated flux.[3]
-
Mandatory Visualizations
Caption: Workflow of a typical ¹³C-Metabolic Flux Analysis experiment.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Partially Labeled and Uniformly Labeled Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, isotopic tracers are indispensable tools for mapping the flow of atoms through complex biochemical networks. The choice between a partially labeled and a uniformly labeled tracer can significantly impact the resolution and focus of a study. This guide provides an objective comparison of these two tracer types, supported by experimental data, to aid in the design of insightful metabolic flux analysis (MFA) experiments.
Understanding the Fundamentals: Partially vs. Uniformly Labeled Tracers
Uniformly Labeled Tracers are molecules in which all atoms of a specific element are replaced with a stable isotope. For example, in uniformly labeled glucose ([U-¹³C₆]glucose), all six carbon atoms are ¹³C. These tracers are invaluable for gaining a broad overview of how a substrate contributes to the biosynthesis of a wide range of downstream metabolites. By measuring the mass shift in various metabolites, researchers can trace the global fate of the labeled substrate.[1][2]
Partially Labeled Tracers , also known as position-specifically labeled tracers, have isotopes at specific, defined atomic positions. For instance, [1,2-¹³C₂]glucose has ¹³C atoms only at the first and second carbon positions. This specificity allows for the precise interrogation of pathways that involve specific bond cleavages and rearrangements, offering a higher resolution for particular segments of a metabolic network.[3][4]
Quantitative Comparison of Tracer Performance
The selection of an isotopic tracer is a critical step in designing ¹³C-MFA studies as it directly influences the precision and accuracy of the resulting flux estimations.[3] Different tracers provide varying levels of information for different pathways.
A quantitative evaluation of various ¹³C-labeled glucose and glutamine tracers in a carcinoma cell line revealed the following insights:
| Tracer Type | Target Pathway | Optimal Tracer | Rationale |
| Partially Labeled | Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | This tracer provides the highest precision for estimating fluxes in these pathways due to the specific carbon rearrangements that occur, leading to distinct labeling patterns in downstream metabolites like lactate.[5][6] |
| Partially Labeled | Pyruvate Oxidation | [3-¹³C]glucose | Offers valuable information on the activity of pyruvate dehydrogenase. |
| Uniformly Labeled | Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Emerged as the preferred tracer for analyzing the TCA cycle, providing a comprehensive labeling of cycle intermediates.[5] |
| Uniformly Labeled | General Carbon Incorporation | [U-¹³C₆]glucose | Ideal for tracking the overall contribution of glucose carbons to a wide array of biomolecules and for studies where a global view of metabolism is desired.[7] |
Experimental Protocols
The following protocols provide a generalized framework for conducting a ¹³C-Metabolic Flux Analysis experiment. The core steps are similar for both partially and uniformly labeled tracers, with key differences in the tracer selection and data analysis stages.
Protocol 1: Steady-State ¹³C Metabolic Flux Analysis
This protocol is designed to quantify metabolic fluxes in cultured cells at a metabolic steady state.
1. Cell Culture and Isotope Labeling:
- Culture cells in a chemically defined medium to ensure precise control over nutrient sources.
- During the exponential growth phase, switch the cells to a medium containing the selected ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) at a known concentration.
- The choice of tracer will depend on the specific pathways being investigated, as detailed in the table above.
- Allow the cells to grow in the labeled medium for a sufficient duration to reach isotopic steady state. This is a critical step where the labeling of intracellular metabolites reaches a plateau. The time required to reach steady state can vary depending on the cell type and the metabolic pathway and should be determined empirically.
2. Metabolite Extraction:
- Rapidly quench metabolism to halt enzymatic activity and preserve the in vivo metabolic state. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol pre-chilled to -80°C.
- Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
- Centrifuge the suspension to pellet the cell debris and collect the supernatant containing the extracted metabolites.
3. Mass Spectrometry Analysis:
- Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- These techniques will separate the individual metabolites and detect the mass isotopomer distributions, which reveal the extent and pattern of ¹³C incorporation.
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of ¹³C.
- Use specialized software (e.g., INCA, Metran) to perform ¹³C-Metabolic Flux Analysis. This involves fitting the measured mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.
- The interpretation of the data will be highly dependent on the tracer used. For example, with [1,2-¹³C₂]glucose, the ratio of singly to doubly labeled lactate can be used to determine the relative flux through the Pentose Phosphate Pathway versus glycolysis.[6]
Protocol 2: Parallel Labeling Experiments
To achieve a high-resolution analysis of multiple metabolic pathways, parallel labeling experiments are often employed.[3]
1. Experimental Design:
- Design two or more parallel cell culture experiments.
- In each experiment, use a different isotopic tracer that is optimal for a specific part of the metabolic network. A common and highly informative combination is [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine.[3]
- It is crucial that all other experimental conditions, including nutrient concentrations, are identical across the parallel cultures.
2. Execution and Analysis:
- Follow the steps for cell culture, labeling, metabolite extraction, and MS analysis as outlined in Protocol 1 for each parallel experiment.
- Integrate the isotopic labeling data from all experiments into a single, comprehensive flux model. This combined analysis provides a more constrained and accurate estimation of fluxes across the entire central carbon metabolism.
Visualization of Key Concepts
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Caption: Logical relationship between research goals and tracer selection.
Conclusion
The decision to use a partially labeled versus a uniformly labeled tracer is fundamentally driven by the research question. For a broad, system-level view of substrate utilization, uniformly labeled tracers are highly effective. To dissect the intricacies of specific metabolic pathways and resolve fluxes with high precision, partially labeled tracers are the superior choice. In many cases, a combination of both, through parallel labeling experiments, will yield the most comprehensive and robust understanding of the metabolic phenotype. By carefully considering the advantages of each approach and implementing rigorous experimental protocols, researchers can harness the power of stable isotope tracers to unravel the complexities of cellular metabolism.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Flux Estimations with Isotopic Tracers
For researchers, scientists, and drug development professionals, the precise quantification of metabolic fluxes is essential for understanding cellular physiology, identifying novel drug targets, and optimizing bioprocesses.[1] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for these investigations.[1][2] The choice of isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations.[3][4][5] This guide provides an objective comparison of flux estimations from different isotopic tracers, supported by experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of metabolic networks.
Single vs. Multiple Isotopic Tracers: A Quantitative Comparison
The use of multiple isotopic tracers offers significant advantages over traditional single-tracer approaches for enhancing the accuracy and reliability of metabolic flux analysis (MFA).[1] By providing complementary labeling patterns, multiple tracers help to better constrain the mathematical models used in MFA.[1] Parallel labeling experiments, where cells are cultured under identical conditions with different labeled substrates in separate experiments, have proven particularly effective.[1][6]
Key Advantages of Multiple Tracers:
-
Increased Precision: Parallel tracers consistently lead to higher precision in flux estimations across various central carbon metabolism pathways.[1]
-
Enhanced Resolution: They allow for the resolution of complex metabolic pathways that are often ambiguous with a single tracer.[1]
-
Model Validation: The use of multiple tracers provides a robust method for validating and refining metabolic flux models.[1][6]
Comparison of Commonly Used ¹³C Tracers
The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. The following table summarizes findings from studies that have computationally and experimentally evaluated various tracers, primarily in the context of mammalian cell metabolism.[3]
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for fluxes in the PPP and upper glycolysis.[3][4][7] Considered one of the best single tracers for overall network analysis.[3] | May provide less resolution for the TCA cycle compared to other tracers.[3] |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways.[3] Commonly used in combination with other tracers.[3] | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers.[3] |
| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle.[4][7] | Provides limited information on glycolytic fluxes. |
| [2-¹³C]Glucose & [3-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway | Outperform the more commonly used [1-¹³C]glucose in providing precise estimates for glycolysis and the PPP.[4][7] |
Cross-Validation with Different Elements: ¹³C and ¹⁵N Tracers
Cross-validation of metabolic fluxes can be further enhanced by using tracers with different isotopic labels, such as ¹³C and ¹⁵N. This approach allows for the simultaneous quantification of carbon and nitrogen fluxes.[8][9]
| Tracer Type | Primary Application | Advantages | Considerations |
| ¹³C-Labeled Tracers | Metabolic Flux Analysis (MFA) | Traces the flow of carbon through metabolic pathways.[10] | The natural abundance of ¹³C is approximately 1.1%.[] |
| ¹⁵N-Labeled Tracers | Nitrogen Metabolism Studies | Traces the flow of nitrogen through metabolic pathways, particularly in amino acid and nucleotide metabolism.[10] | The natural abundance of ¹⁵N is only 0.37%, which can provide clearer backgrounds in high-sensitivity applications.[] |
The combination of ¹³C and ¹⁵N tracers in co-labeling experiments provides a more comprehensive view of cellular metabolism.[8][9] However, the progress in quantifying nitrogen metabolism has been challenging due to the limited information derived from the isotopic labeling profiles of nitrogen versus carbon atoms.[8][9][12]
Experimental Protocols
Parallel Labeling Experiment with ¹³C Tracers in Mammalian Cells
This protocol outlines the key steps for conducting a parallel labeling experiment using two different isotopic tracers in mammalian cells.[1]
-
Cell Culture:
-
Culture mammalian cells under standard conditions to the desired confluence.
-
Prepare two sets of experimental flasks for each condition to be tested.
-
-
Isotopic Labeling:
-
For the first set of flasks, replace the standard medium with a medium containing the first ¹³C-labeled tracer (e.g., [1,2-¹³C₂]Glucose).
-
For the second set of flasks, replace the standard medium with a medium containing the second ¹³C-labeled tracer (e.g., [U-¹³C₅]Glutamine).
-
Incubate the cells for a sufficient period to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
Quench the metabolic activity of the cells rapidly, typically using cold methanol.
-
Extract the intracellular metabolites using an appropriate solvent system.
-
-
Sample Derivatization:
-
Derivatize the extracted metabolites to enhance their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
-
Mass Spectrometry Analysis:
-
Metabolic Flux Analysis:
-
Utilize software such as INCA (Isotopomer Network Compartmental Analysis) to perform the ¹³C-MFA.[1] The software uses an iterative process to fit the experimentally measured mass isotopomer distributions from both parallel experiments to a metabolic model, thereby estimating the intracellular fluxes that best explain the observed labeling patterns.[1][2]
-
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the understanding of the complex processes involved in metabolic flux analysis, the following diagrams illustrate key signaling pathways and the experimental workflow.
Caption: Workflow for a parallel labeling experiment.
Caption: Central Carbon Metabolism Pathways.
Conclusion
The validation of metabolic flux models is paramount for generating reliable and actionable biological insights. The use of multiple isotopic tracers, particularly through parallel labeling experiments, offers a superior method for enhancing the precision and accuracy of flux estimations compared to single-tracer approaches.[1] By providing more constraints on the metabolic model, this technique allows for a more robust and detailed characterization of cellular metabolism.[1] Furthermore, the integration of different isotopic labels, such as ¹³C and ¹⁵N, can provide a more holistic view of cellular metabolic networks. Careful consideration of the experimental design, including the choice of isotopic tracers, is crucial for obtaining high-quality metabolic flux data.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 12. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
A Researcher's Guide to Analytical Standards for Palmitic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of palmitic acid is crucial for applications ranging from metabolic disease research to pharmaceutical quality control. The choice of an appropriate analytical standard is a critical first step in achieving reliable and reproducible results. This guide provides a comprehensive comparison of available analytical standards for palmitic acid quantification, supported by experimental data and detailed methodologies.
This guide will delve into the different types of analytical standards, compare the most common analytical techniques for their quantification, and provide detailed experimental protocols to assist researchers in their study design.
Understanding Analytical Standards: A Comparison
The two primary types of analytical standards available for palmitic acid are Certified Reference Materials (CRMs) and analytical standards. The key distinction lies in the level of certification and traceability.
Certified Reference Materials (CRMs) represent the highest level of accuracy and traceability.[1] Produced by accredited organizations, CRMs undergo rigorous testing and are accompanied by a certificate of analysis that specifies the certified property values, their uncertainties, and a statement of metrological traceability.[1] This traceability is often to primary materials from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST).
Analytical standards , while of high purity, may not have the same level of certification and traceability as CRMs.[2] They are suitable for a wide range of applications, including routine analysis and method development.
| Feature | Certified Reference Material (CRM) | Analytical Standard |
| Certification | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034. | High purity, but may not have ISO certification. |
| Traceability | Metrologically traceable to a stated reference (e.g., NIST). | Traceability may not be as rigorously documented. |
| Certificate of Analysis | Provides certified value, uncertainty, and traceability statement. | Provides purity and other physical properties. |
| Typical Use Cases | Method validation, calibration of other standards, quality control, and applications requiring the highest accuracy.[3] | Routine quantitative analysis, identification, and method development. |
| Cost | Generally higher due to the extensive certification process. | More cost-effective for routine use. |
Performance Comparison of Analytical Techniques
The quantification of palmitic acid is most commonly achieved using Gas Chromatography (GC) and Liquid Chromatography (LC) based methods. The choice between these techniques depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and the need for derivatization.
| Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/LC-MS) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[4][5] | ≤ 5.88% (often slightly better than GC)[5] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31%[5] | ≥ 82.31%[5] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[6][7][8] | > 0.99[4][9] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | LOD: 0.21 - 26 µg/mL; LOQ: 0.63 - 86 µg/mL[7][8][10] | Varies significantly with detector (UV vs. MS). LC-MS offers higher sensitivity. | GC-MS generally provides lower LOD and LOQ values than GC-FID.[10] LC-MS is highly sensitive for fatty acid analysis without derivatization.[11][12] |
| Derivatization | Typically required (e.g., FAMEs)[13][14] | Can be performed without derivatization, especially with MS detection.[11][12] | Derivatization adds a step to sample preparation but is well-established for GC. |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[4] | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[4] | HPLC is advantageous for detailed fatty acid profiling. |
Experimental Protocols
Quantification of Palmitic Acid using Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes the analysis of palmitic acid in a biological matrix after conversion to its fatty acid methyl ester (FAME).
a. Lipid Extraction:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
b. Derivatization to FAMEs:
-
Re-dissolve the lipid extract in a known volume of toluene.
-
Add 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add water and hexane to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs.
c. GC-FID Analysis:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID).
-
Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 180°C at 10°C/min, hold for 5 min, then ramp to 230°C at 5°C/min and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Quantification: Use a calibration curve generated from a certified reference material of palmitic acid methyl ester.
Quantification of Palmitic Acid using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the direct quantification of palmitic acid in plasma without derivatization.
a. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., d3-palmitic acid).[15]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
b. LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition: For palmitic acid, monitor the transition m/z 255.2 -> 255.2.
-
Quantification: Use a calibration curve prepared by spiking known amounts of a palmitic acid certified reference material into a surrogate matrix (e.g., charcoal-stripped plasma).
Visualizing Workflows and Concepts
To further clarify the processes involved in palmitic acid quantification, the following diagrams illustrate key workflows and logical relationships.
References
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. jppres.com [jppres.com]
- 15. agilent.com [agilent.com]
GC-MS vs. LC-MS for 13C-Labeled Fatty Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise analysis of 13C-labeled fatty acids is crucial for understanding metabolic pathways, disease progression, and the efficacy of therapeutic interventions. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the optimal platform for your research needs.
The analysis of fatty acid metabolism using stable isotope tracers, such as 13C, provides a powerful tool for quantifying fatty acid synthesis, uptake, and flux.[1] Both GC-MS and LC-MS are instrumental in these studies, but their fundamental differences in sample introduction, separation, and ionization dictate their suitability for specific applications.
Key Differences at a Glance
| Feature | GC-MS | LC-MS |
| Sample Volatility | Requires volatile analytes | Suitable for a wide range of polarities and volatilities |
| Derivatization | Mandatory for fatty acids to increase volatility[2][3] | Often not required, allowing analysis of intact fatty acids |
| Ionization | Primarily Electron Ionization (EI), leading to extensive fragmentation | Softer ionization techniques (e.g., ESI, APCI) that produce intact molecular ions[4] |
| Chromatographic Separation | Excellent resolution for separating fatty acid isomers[4] | Good separation, particularly with modern column chemistries |
| Analysis of Long-Chain Fatty Acids | Can be challenging due to fragmentation of larger molecules[4] | Well-suited for the analysis of long-chain and very-long-chain fatty acids[4] |
| Isotope Pattern Analysis | Fragmentation can complicate the interpretation of 13C incorporation[5] | Intact molecular ions simplify the determination of complete isotope labeling patterns[4] |
Quantitative Performance Comparison
The choice between GC-MS and LC-MS can significantly impact the quantitative results of 13C-labeled fatty acid analysis.
| Parameter | GC-MS | LC-MS | Reference |
| Sensitivity | High, especially with selective ionization techniques like NCI | High, with a median limit of detection around 5 ng/mL for a broad range of fatty acids. | [4][6] |
| Linear Dynamic Range | Method-dependent, typically good | Can be up to 100-fold | [4] |
| Precision (RSD) | Generally good, but can be affected by derivatization efficiency | Average relative standard deviation of 3.2% for isotope ratios | [4] |
| Accuracy | High, with proper calibration and internal standards | Average deviation from expected isotope ratios of 2.3% | [4] |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the sample preparation steps.
Experimental Protocols
GC-MS Protocol: Fatty Acid Methyl Ester (FAME) Derivatization
This protocol outlines a common method for preparing fatty acids for GC-MS analysis.[2][7]
-
Sample Preparation: Start with isolated fatty acids from your biological sample.
-
Esterification:
-
To the dried fatty acid sample, add 2 mL of 12% BCl3-methanol solution.[7]
-
Heat the mixture at 60°C for 10 minutes.[7]
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Shake vigorously to extract the FAMEs into the hexane layer.[7]
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
LC-MS Protocol: Direct Fatty Acid Analysis
This protocol is adapted for the analysis of underivatized fatty acids.[4]
-
Sample Preparation: Begin with the isolated fatty acid fraction.
-
Reconstitution: Dissolve the dried fatty acid extract in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and methanol).
-
Chromatography:
-
Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in negative ion mode for detection.[4]
-
Acquire data in full scan mode to capture the entire isotopologue distribution of the 13C-labeled fatty acids.
-
Logical Comparison of Analytical Steps
The following diagram illustrates the key decision points and differing pathways in the analysis of 13C-labeled fatty acids using GC-MS and LC-MS.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of 13C-labeled fatty acids.
GC-MS is a robust and highly sensitive method, particularly for the analysis of a known set of long-chain fatty acids.[4] Its excellent chromatographic resolution is a significant advantage. However, the mandatory derivatization step adds complexity and potential for variability, and the extensive fragmentation can make the interpretation of isotopic labeling patterns challenging, especially for larger molecules.[4][5]
LC-MS , on the other hand, offers the significant advantage of analyzing fatty acids in their native form, simplifying sample preparation and providing clear molecular ion information.[4] This is particularly beneficial for stable isotope tracing studies where determining the complete isotopologue distribution is essential. LC-MS is also more suitable for the analysis of a wider range of fatty acids, including very-long-chain species.[4]
The choice between GC-MS and LC-MS will ultimately depend on the specific research question, the chain lengths of the fatty acids of interest, and the need for detailed isotopic distribution information. For studies focused on the comprehensive analysis of 13C incorporation across a broad spectrum of fatty acids, LC-MS is often the more advantageous approach.
References
- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Unraveling Metabolic Dynamics: The Power of Stable Isotope Tracing
A Comprehensive Guide to the Quantitative Accuracy of Stable Isotope Tracer Methods in Metabolic Research
For researchers, scientists, and drug development professionals, the precise quantification of metabolic pathway activity is paramount for understanding disease mechanisms and developing effective therapeutics. Stable isotope tracer methods have become a cornerstone for these investigations, offering unparalleled insights into the dynamic nature of metabolism. This guide provides an objective comparison of the quantitative accuracy of stable isotope tracer methods with other common alternatives, supported by experimental principles and detailed protocols.
Stable isotope tracing is a powerful technique that involves introducing molecules labeled with non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system. By tracking the incorporation of these isotopes into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the flow of atoms through metabolic pathways.[1] This allows for the calculation of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.
The primary strength of stable isotope tracing lies in its ability to provide a dynamic and quantitative measure of pathway activity, moving beyond the static snapshot of metabolite concentrations offered by traditional metabolomics. When combined with mathematical modeling in an approach known as Metabolic Flux Analysis (MFA), it can yield precise and accurate flux estimations.[2]
Comparing the Alternatives: A Quantitative Perspective
While stable isotope tracing is a gold standard for flux analysis, several other methods are employed to investigate metabolism. The following sections compare the quantitative accuracy and capabilities of these alternatives to stable isotope tracing.
Stoichiometric Flux Analysis (SFA) and Flux Balance Analysis (FBA)
SFA and FBA are computational methods that use the stoichiometric constraints of a metabolic network to predict the distribution of metabolic fluxes.[3][4][5][6][7] Unlike stable isotope tracing, these methods do not require experimental tracer data, making them less resource-intensive.
| Feature | Stable Isotope Tracer Methods (¹³C-MFA) | Stoichiometric Flux Analysis (SFA) / Flux Balance Analysis (FBA) |
| Principle | Experimental tracking of isotope-labeled molecules through metabolic pathways. | Computational modeling based on stoichiometric constraints of metabolic reactions. |
| Data Input | Isotopic labeling patterns of metabolites, nutrient uptake/secretion rates. | Stoichiometric model of the metabolic network, nutrient uptake rates, and a defined biological objective (e.g., maximize biomass). |
| Quantitative Output | Absolute or relative metabolic fluxes with high precision and accuracy. | Predicted metabolic flux distribution. |
| Accuracy & Precision | High; considered the gold standard for flux determination.[2] | Lower; provides a range of possible flux distributions. Accuracy depends on the completeness of the model and the validity of the objective function.[3] |
| Experimental Requirement | Requires cell culture or in vivo experiments with labeled substrates and MS/NMR analysis. | Primarily computational; requires experimental measurement of exchange fluxes (e.g., nutrient uptake, product secretion). |
| Key Advantage | Provides a direct measurement of intracellular metabolic activity and can resolve fluxes through complex and parallel pathways. | Enables genome-scale metabolic modeling and prediction without the need for isotopic tracers.[4] |
| Key Limitation | Can be expensive and technically demanding. | Predictions are highly dependent on the assumed cellular objective and may not reflect the true in vivo state. Cannot resolve fluxes in pathways with cyclic reactions without additional constraints.[3] |
Label-Free Metabolomics
Label-free metabolomics aims to identify and quantify all detectable metabolites in a sample without the use of isotopic labels.[8][9] This approach is powerful for discovering unexpected metabolic changes.
| Feature | Stable Isotope Tracer Methods | Label-Free Metabolomics |
| Principle | Tracking of isotope-labeled molecules. | Global profiling and relative quantification of endogenous metabolites. |
| Data Input | Isotopic enrichment data. | MS signal intensities of metabolites. |
| Quantitative Output | Metabolic fluxes, fractional contributions. | Relative changes in metabolite pool sizes. |
| Accuracy & Precision | High for flux measurements. | Lower for absolute quantification due to matrix effects and ionization suppression. Higher variance compared to label-based methods.[10][11][12] |
| Experimental Requirement | Isotope labeling experiment. | Sample extraction and MS analysis. |
| Key Advantage | Measures dynamic pathway activity (flux). | High-throughput and cost-effective for identifying a broad range of metabolic alterations. |
| Key Limitation | Targeted towards pathways metabolizing the tracer. | Provides a static snapshot of metabolite levels, not flux. Quantification can be less accurate.[10][13] |
Seahorse Extracellular Flux (XF) Analysis
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, which are key indicators of mitochondrial respiration and glycolysis, respectively.[14][15]
| Feature | Stable Isotope Tracer Methods | Seahorse XF Analysis |
| Principle | Atomic-level tracking of metabolic fate. | Real-time measurement of extracellular oxygen and proton fluxes. |
| Data Input | Isotopic labeling patterns. | OCR and ECAR measurements. |
| Quantitative Output | Pathway-specific metabolic fluxes. | Rates of mitochondrial respiration and glycolysis (OCR and ECAR). |
| Accuracy & Precision | High for specific pathway fluxes. | High for OCR and ECAR measurements, providing a systemic view of cellular bioenergetics. |
| Experimental Requirement | Isotope labeling and MS/NMR. | Live-cell assay with a specialized instrument. |
| Key Advantage | Detailed molecular-level flux information. | Provides a functional, real-time assessment of cellular bioenergetics and metabolic phenotype.[15] |
| Key Limitation | Typically provides an endpoint measurement of isotopic steady state. | Does not provide information on intracellular fluxes or the fate of specific substrates.[14] |
The combination of Seahorse XF analysis with stable isotope tracing is a particularly powerful approach, as it provides both a high-level view of cellular bioenergetics and a detailed understanding of the underlying metabolic pathways.[14][16][17][18][19][20]
Enzyme Activity Assays
Directly measuring the activity of purified enzymes or enzymes in cell lysates is a long-standing method for studying metabolism.[21]
| Feature | Stable Isotope Tracer Methods | Enzyme Activity Assays |
| Principle | Measures the integrated flux through a pathway in an intact system. | Measures the maximum catalytic rate (Vmax) of an isolated enzyme under optimized in vitro conditions. |
| Data Input | Isotopic enrichment in metabolites. | Rate of substrate conversion or product formation in a defined reaction mixture. |
| Quantitative Output | In vivo metabolic flux. | In vitro enzyme activity (e.g., units/mg protein). |
| Accuracy & Precision | Reflects the physiological flux. | High for the specific in vitro measurement but may not correlate directly with in vivo flux. |
| Experimental Requirement | Intact cells or organisms. | Cell lysates or purified enzymes and specific substrates. |
| Key Advantage | Provides a physiologically relevant measure of pathway activity. | Allows for the direct investigation of the properties and regulation of individual enzymes. |
| Key Limitation | Does not directly measure the activity of a single enzyme. | In vitro activity does not account for in vivo regulation by substrate availability, allosteric effectors, or post-translational modifications.[21] |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Figure 1. A generalized experimental workflow for stable isotope tracing experiments.
Figure 2. The complementary nature of stable isotope tracing and its alternatives.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are generalized protocols for the key experimental methods discussed.
Protocol 1: Stable Isotope Tracing with ¹³C-Glucose
Objective: To quantify the contribution of glucose to central carbon metabolism.
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Isotope Labeling: Replace the standard medium with a medium containing a known concentration of a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]-glucose). The concentration of the labeled glucose should be the same as the unlabeled glucose in the standard medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into downstream metabolites and to approach isotopic steady state. This time will vary depending on the cell type and the pathways of interest.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Collect the cell extract and centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and detect the metabolites. The mass spectrometer will measure the mass-to-charge ratio of the ions, allowing for the differentiation between unlabeled and ¹³C-labeled isotopologues.
-
Data Analysis:
-
Identify and integrate the peak areas for all isotopologues of the metabolites of interest.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of the tracer to each metabolite pool.
-
Use the labeling data as input for Metabolic Flux Analysis (MFA) software to calculate absolute flux values.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
Objective: To assess mitochondrial function by measuring OCR.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation:
-
Remove the culture medium from the cells.
-
Wash the cells once with the prepared XF assay medium.
-
Add the final volume of XF assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 30-60 minutes before the assay.[16]
-
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stressors: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A, all prepared at the desired working concentrations.[16][22]
-
Assay Execution:
-
Data Analysis: Use the Seahorse Wave software to analyze the kinetic data and calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Normalize the data to cell number or protein content.[16]
Protocol 3: Label-Free Quantitative Metabolomics
Objective: To compare the relative abundance of metabolites between different experimental groups.
-
Sample Collection: Collect biological samples and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen.
-
Metabolite Extraction: Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water). The choice of solvent will depend on the polarity of the metabolites of interest.
-
Sample Preparation: Centrifuge the extract to remove proteins and other debris. Collect the supernatant and dry it down. Reconstitute the sample in a solvent compatible with the LC-MS system.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. It is crucial to use a consistent and reproducible LC method to minimize retention time shifts between samples.
-
Data Processing:
-
Use software such as XCMS or Profinder to perform peak picking, retention time alignment, and feature detection across all samples.[8]
-
Compare the peak intensities or areas of each metabolic feature between the experimental groups to determine relative changes in abundance.
-
-
Metabolite Identification: Putatively identify metabolites based on accurate mass, retention time, and MS/MS fragmentation patterns compared to databases or authentic standards.
Protocol 4: Spectrophotometric Enzyme Activity Assay (Example: Lactate Dehydrogenase)
Objective: To measure the activity of lactate dehydrogenase (LDH) in a cell lysate.
-
Lysate Preparation:
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Mixture Preparation: Prepare a reaction buffer containing the necessary substrates and cofactors. For the LDH forward reaction (pyruvate to lactate), this would include sodium pyruvate and NADH in a buffered solution (e.g., Tris-HCl).
-
Spectrophotometer Setup: Set a spectrophotometer to a wavelength of 340 nm and maintain a constant temperature (e.g., 37°C). The absorbance at 340 nm is specific to NADH.[23]
-
Reaction Initiation:
-
Add the reaction buffer and a small volume of the cell lysate to a cuvette.
-
Initiate the reaction by adding the final substrate (e.g., NADH).
-
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm over time. The rate of decrease in absorbance corresponds to the rate of NADH oxidation, which is proportional to LDH activity.
-
Calculation of Activity: Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve. Use the Beer-Lambert law and the molar extinction coefficient of NADH to convert this rate into units of enzyme activity (e.g., µmol/min/mg protein).
Conclusion
Stable isotope tracer methods offer a highly accurate and quantitative approach to studying metabolic pathway dynamics. While alternatives such as stoichiometric modeling, label-free metabolomics, Seahorse XF analysis, and enzyme activity assays provide valuable and often complementary information, they do not offer the same level of detail and accuracy for in vivo flux determination. For researchers seeking to precisely quantify the activity of metabolic pathways, stable isotope tracing, particularly when coupled with metabolic flux analysis, remains the most robust and informative technique. The choice of method should be guided by the specific research question, with an understanding of the unique quantitative strengths and limitations of each approach.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Stoichiometric Analysis of Metabolic Networks of Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cnls.lanl.gov [cnls.lanl.gov]
- 5. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 6. mdpi.com [mdpi.com]
- 7. What is flux balance analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Label-free Quantification of Metabolites from Liquid Chromatography–Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Combining Cellular Bioenergetics with Metabolomics | Agilent [agilent.com]
- 19. Combining Seahorse XF analysis with stable isotope tracing to reveal novel drug targets for metabolic and neurodegenerative disease [labroots.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 22. content.protocols.io [content.protocols.io]
- 23. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Robustness of Metabolic Models: A Comparative Guide to Isotopic Data Integration
For Researchers, Scientists, and Drug Development Professionals
The predictive power of any metabolic model is fundamentally linked to its validation against experimental data. Among the various validation techniques, 13C Metabolic Flux Analysis (13C-MFA) has become the gold standard, providing a high-resolution view of intracellular metabolic fluxes.[1] This guide offers a comprehensive comparison of methodologies and software tools used to assess the robustness of metabolic models with isotopic data, supported by experimental protocols and quantitative comparisons.
Methodologies for Isotopic Data Integration
The two primary methodologies for analyzing isotopic labeling data are 13C-Metabolic Flux Analysis (13C-MFA) at isotopic steady state and Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA).
-
13C-Metabolic Flux Analysis (13C-MFA): This is the most established method for quantifying intracellular metabolic fluxes.[2] It assumes that the system is in a metabolic and isotopic steady state. In this state, the labeling patterns of metabolites become constant over time, reflecting the integrated activity of the metabolic network. By measuring the mass isotopomer distributions (MIDs) of key metabolites, researchers can infer the fluxes through the network.[1]
-
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): This method is applied to systems at a metabolic steady state but are sampled before reaching an isotopic steady state. INST-MFA is particularly useful for systems with slow labeling dynamics or for studying photoautotrophic organisms. It requires time-series measurements of isotopic labeling and involves solving a system of ordinary differential equations to estimate fluxes and metabolite pool sizes.[3]
Comparison of Software Tools for Metabolic Flux Analysis
A variety of software tools are available to perform the complex calculations required for 13C-MFA and INST-MFA. The choice of software can impact the efficiency and accuracy of the analysis. Below is a comparison of some of the most widely used tools.
| Feature | INCA | 13CFLUX2 | OpenFLUX | CeCaFLUX |
| Primary Functionality | Steady-state MFA & INST-MFA | Steady-state MFA | Steady-state MFA | INST-MFA |
| Platform | MATLAB | C++ (with Java/Python add-ons) | MATLAB & Java | Web Server |
| Key Advantages | First publicly available tool for both steady-state and non-stationary MFA.[4] | High-performance, scalable for large networks, supports multicore CPUs and clusters.[5][6] | User-friendly, open-source, flexible model definition.[7] | User-friendly web interface, real-time visualization of flux optimization.[8] |
| Performance Metrics | Robust and widely used in the academic community. | Reported to be 100-10,000 times faster than its predecessor, 13CFLUX.[6] | Efficient for steady-state models. | Faster flux identification and confidence interval calculation compared to INCA in a test case.[8] |
| Data Input | Mass isotopomer distributions, fractional enrichment from NMR. | Supports various measurement types, including GC-MS and LC-MS. | Mass isotopomer distributions. | Mass isotopomer distributions over time. |
| Availability | Free for academic use.[9] | Demo version and binaries available.[5] | Open source.[7] | Freely accessible web server.[8] |
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality isotopic labeling data. The following sections outline the key steps for a typical 13C-MFA experiment in mammalian cells.
This phase involves growing cells in a medium containing a 13C-labeled substrate until an isotopic steady state is reached.
-
Cell Seeding: Seed mammalian cells (e.g., CHO, HEK293) in appropriate culture vessels (e.g., 6-well plates, T-flasks) at a density that allows them to reach the desired confluency during the labeling period.
-
Medium Preparation: Prepare a chemically defined culture medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. A common approach is to use a mixture of labeled glucose, such as 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, to provide comprehensive labeling information.[2]
-
Labeling: When cells reach the mid-exponential growth phase, replace the standard medium with the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve an isotopic steady state. This period varies depending on the cell line and the specific metabolic pathways being investigated but is typically 24-48 hours.
This is a critical step to halt all enzymatic activity instantaneously to preserve the in vivo metabolite labeling patterns.[2]
-
Quenching: For suspension cells, a common method is rapid quenching in a cold solvent mixture, such as 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate at -40°C.[2][10] For adherent cells, the culture medium is rapidly aspirated, and the cells are washed with an ice-cold saline solution before adding a cold solvent. A fast filtration method can also be used to rapidly wash and quench cells in under 15 seconds.[11]
-
Extraction: After quenching, intracellular metabolites are extracted. A common procedure involves a two-step extraction with cold 100% methanol followed by a water extraction to ensure a broad range of metabolites are recovered.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for measuring the mass isotopomer distributions of metabolites.[12]
-
Derivatization: The extracted metabolites are chemically derivatized to increase their volatility for GC analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with active hydrogens in functional groups.[13]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).[2]
-
Data Analysis: The raw GC-MS data is processed to identify and quantify the different mass isotopomers for each metabolite of interest. This data is then corrected for the natural abundance of 13C.
Visualizing Workflows and Logical Relationships
Diagrams are essential for understanding the complex workflows and logical relationships in metabolic model assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. 13CFLUX2--high-performance software suite for (13)C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Gas Chromatography–Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 10. biospec.net [biospec.net]
- 11. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Palmitic Acid-1,2,3,4-13C4: A Step-by-Step Guide
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Palmitic acid-1,2,3,4-13C4. As this compound is a stable isotope-labeled substance, its disposal protocol is determined by the chemical hazards of palmitic acid itself, not by radiological concerns.
This compound is not radioactive.[1] Compounds enriched with stable isotopes are handled for disposal in the same manner as their unenriched counterparts.[1][] The primary consideration is the chemical's potential for irritation and combustibility. Adherence to standard laboratory chemical waste procedures is mandatory to ensure safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated area to avoid inhalation of any dust.[3][5]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify the waste as "non-radioactive chemical waste."
-
Segregate solid this compound waste from liquid, radioactive, and biohazardous waste streams.
-
Do not mix with incompatible materials, particularly strong oxidizers, with which it can react violently.[3]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container appropriate for solid chemical waste. The container must be compatible with palmitic acid.
-
Label the container clearly. Affix a completed chemical waste tag as required by your institution's Environmental Health & Safety (EHS) department.[6]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Waste" or "Hazardous Waste" as per local regulations.
-
Associated hazards (e.g., "Combustible Solid," "Irritant").
-
The accumulation start date.
-
-
-
Waste Collection and Storage:
-
Place the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container tightly closed except when adding waste.[5]
-
Store the container in a cool, dry, and well-ventilated location, away from heat, sparks, or open flames.[7] It should also be stored away from drains and incompatible chemicals.[3]
-
-
Final Disposal Arrangement:
Data Summary: Palmitic Acid Properties
The following table summarizes key quantitative data and hazard information for palmitic acid, which governs the disposal requirements for its isotopically labeled form.
| Property | Value | Citation(s) |
| Physical State | Solid (White, waxy flakes) | [8] |
| Molecular Formula | C₁₆H₃₂O₂ | [3] |
| Molecular Weight | 256.4 g/mol (Unlabeled) / 260.39 g/mol (13C4 labeled) | [3][9] |
| Melting Point | 61-64 °C (142-147 °F) | [10] |
| Boiling Point | 351.5 °C (664.7 °F) | [3][11] |
| Flash Point | ~206 °C (~403 °F) - Closed Cup | [4][10] |
| Water Solubility | Practically insoluble (<0.05 mg/L) | [3][12] |
| Primary Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation. | [4][9] |
| Storage Class | 11 - Combustible Solids | [10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. redox.com [redox.com]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. Palmitic acid (1,2,3,4-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-7896-0.1MG [isotope.com]
- 10. This compound 13C 99atom , 99 CP 287100-89-4 [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Palmitic acid-1,2,3,4-13C4
Essential safety and handling protocols for researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Palmitic acid-1,2,3,4-13C4, a stable isotope-labeled fatty acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure and contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are recommended. Always inspect gloves for tears or degradation before use. Change gloves frequently, especially after touching any surface outside the clean workspace.[1][2] |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles should be worn to protect from dust or splashes.[2][3] |
| Body Protection | Laboratory coat | A clean lab coat should be worn to prevent skin contact and protect clothing.[1][2] |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. A fume hood is recommended when handling large quantities or if there is a risk of generating dust or aerosols.[2][4] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills and dropped objects.[5][6] |
Operational Plan: Handling Procedures
Follow these step-by-step instructions for the safe handling of this compound to prevent contamination and ensure accurate experimental results.
1. Preparation of the Work Area:
-
Thoroughly clean a designated workspace, such as a laminar flow hood or a specific bench area, with 70% ethanol and water.
-
Wipe down all equipment that will come into contact with the compound, including pipettes and tube racks, with ethanol before placing them in the clean workspace.[1]
2. Handling the Compound:
-
Before handling, ensure you have read the Safety Data Sheet (SDS) for palmitic acid.[3][4][7][8][9]
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a draft-shielded balance or a fume hood to prevent the aerosolization of dust.[2]
-
Avoid eating, drinking, or smoking in the laboratory.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
3. Storage:
-
Store this compound in a tightly closed, clearly labeled container.[7]
-
For long-term stability, especially for unsaturated fatty acids, it is recommended to store the compound at -20°C or below in a glass container with a Teflon-lined closure.[10] Saturated fatty acids like palmitic acid are more stable as powders but should still be stored in a cool, dry place.[10]
-
When removing the container from the freezer, allow it to reach room temperature before opening to prevent condensation, which can lead to hydrolysis.[10]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a clearly labeled, sealed container designated for chemical waste.[8]
2. Spill Cleanup:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Sweep up the solid material and place it in the designated chemical waste container.[4][8]
-
Clean the spill area with soap and water.[2]
3. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's environmental health and safety office. Do not dispose of chemical waste down the drain or in the regular trash.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. redox.com [redox.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. vigon.com [vigon.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. avantiresearch.com [avantiresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
